molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1418165
CAS No.: 756437-41-9
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZKOFIMYHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547799
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756437-41-9
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solid-Phase Synthesis of 2-Substituted 4-Aminopyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and pteridines. It is heavily utilized in the development of kinase inhibitors (e.g., CDK, p38 MAP kinase) and antifolates (DHFR inhibitors).

For drug discovery campaigns requiring rapid Structure-Activity Relationship (SAR) exploration, Solid-Phase Organic Synthesis (SPOS) offers distinct advantages over solution-phase methods: pseudo-dilution effects that minimize dimerization, facile purification via filtration, and the ability to drive reactions to completion using excess reagents.

This guide details two distinct synthetic architectures:

  • The "Scaffold Decoration" Strategy (

    
     Displacement):  Ideal for rapid library generation varying the 2-amino substituent. It relies on the regioselective reactivity of the 2,4-dichloro core.[1][2]
    
  • The "De Novo Cyclization" Strategy: Ideal for introducing diversity on the pyridine ring itself (positions 5, 6, or 7) via multicomponent assembly.

Critical Mechanistic Insight: Regioselectivity

Before engaging in synthesis, one must understand the electronic causality governing the pyrido[2,3-d]pyrimidine core.

  • The C4 Position (Kinetic Control): The carbon at position 4 is the most electrophilic site. It functions similarly to the 4-position of a quinazoline but is further activated by the electron-withdrawing nature of the fused pyridine ring. Nucleophilic attack here is rapid and occurs at room temperature.

  • The C2 Position (Thermodynamic/Forcing Control): Once an electron-donating amine is installed at C4, the pyrimidine ring becomes electron-rich, significantly deactivating the C2 position toward further nucleophilic attack. Consequently, displacing a leaving group at C2 requires forcing conditions (high heat or microwave irradiation) and strong nucleophiles.

Implication for SPOS: To synthesize 4-amino-2-substituted analogs, we utilize the Rink Amide resin. The resin-bound amine acts as the first nucleophile, attacking C4. This anchors the scaffold to the solid phase. The C2 position is then modified in a subsequent step.

Protocol A: The "Scaffold Decoration" Strategy ( )

This protocol utilizes a Rink Amide MBHA resin to generate a 4-amino linkage upon cleavage. It is the most robust method for generating libraries with diversity at the 2-position.

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Scaffold: 2,4-Dichloropyrido[2,3-d]pyrimidine.

  • Solvents: Anhydrous DMF, DCM, MeOH.

  • Bases: DIEA (N,N-Diisopropylethylamine).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection
  • Swell 1.0 g of Rink Amide MBHA resin in DCM (10 mL) for 30 min. Drain.

  • Treat with 20% Piperidine in DMF (10 mL) for 5 min, then drain. Repeat for 15 min.

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Kaiser Test (Ninhydrin) should be dark blue (positive for free amine).

Step 2: Scaffold Loading (Regioselective C4 Displacement)
  • Rationale: We use mild conditions to ensure reaction only at C4, preserving the C2-Cl for later.

  • Dissolve 2,4-dichloropyrido[2,3-d]pyrimidine (3.0 eq) and DIEA (6.0 eq) in anhydrous DMF (10 mL).

  • Add solution to the resin.[3] Shake at Room Temperature for 4–6 hours.

  • Drain and wash: DMF (5x), DCM (5x).

    • QC Check: Kaiser Test should be colorless (negative), indicating the resin amine has reacted.

Step 3: C2-Chlorine Displacement (Diversity Step)
  • Rationale: The C2-Cl is deactivated. Standard heating often leads to incomplete conversion. Microwave irradiation is critical here to overcome the activation energy barrier.

  • Suspend resin in NMP or DMF.

  • Add the specific amine (

    
    , 10.0 eq) and DIEA (10.0 eq).
    
  • Microwave Condition: Irradiate at 120°C–150°C for 20–30 minutes (Power: 100–150W).

  • Drain and wash extensively: DMF (5x), MeOH (3x), DCM (5x).

Step 4: Cleavage & Isolation
  • Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Collect filtrate; wash resin with neat TFA.

  • Concentrate filtrate under nitrogen flow or rotary evaporation.

  • Precipitate in cold diethyl ether or purify via Prep-HPLC.

Workflow Visualization

SPS_Protocol_A Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect FreeAmine Resin-NH2 Deprotect->FreeAmine Loading Scaffold Loading (2,4-dichloro core, RT) FreeAmine->Loading SNAr (Kinetic) Intermediate Resin-C4-Linked Intermediate (C2-Cl intact) Loading->Intermediate Diversity C2 Displacement (R-NH2, Microwave 150°C) Intermediate->Diversity SNAr (Forcing) Cleavage Acid Cleavage (95% TFA) Diversity->Cleavage Product Final Product: 2-Substituted-4-Amino -pyrido[2,3-d]pyrimidine Cleavage->Product Release

Figure 1: Solid-phase workflow for the regioselective synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines via Rink Amide resin.

Protocol B: The "De Novo Cyclization" Strategy

This approach builds the pyridine ring on the solid phase.[4][5] It is essential when the "core" scaffold is not commercially available or when substitution on the pyridine ring (R1) is required.

Strategic Summary
  • Resin: Wang Resin (cleaves to carboxylic acid/hydroxyl) or Rink Amide (cleaves to amide).

  • Key Reaction: Michael Addition of malononitrile to a resin-bound

    
    -unsaturated ester, followed by cyclization with an amidine.[4][5]
    
Simplified Methodology (Based on Mont et al. & Vertex Protocols)
  • Immobilization: Attach a precursor (e.g., 4-hydroxybenzaldehyde) to Wang resin via Mitsunobu reaction.

  • Knoevenagel Condensation: React the resin-bound aldehyde with an active methylene compound (e.g., methyl cyanoacetate) to form an

    
    -unsaturated alkene.
    
  • Michael Addition: Treat with malononitrile and base (NaOMe) to form the Michael adduct.[4][5]

  • Cyclization: React with an amidine (e.g., acetamidine, guanidine) to close the pyrimidine ring.

  • Cleavage: TFA cleavage releases the fully formed scaffold.

Data Presentation: Protocol Comparison

FeatureProtocol A: Scaffold DecorationProtocol B: De Novo Cyclization
Primary Mechanism

Displacement
Michael Addition / Cyclocondensation
Key Diversity Point Position 2 (Amine inputs)Pyridine Ring (R1) & Position 2
Reaction Difficulty Low to MediumHigh (Multi-step on resin)
Purification High Purity (Excess reagents wash away)Moderate (Side reactions possible)
Regiocontrol Excellent (C4 vs C2 electronic difference)Determined by precursor structure
Throughput High (Ideal for Library Production)Low (Ideal for Lead Optimization)

Troubleshooting & Optimization

Issue 1: Incomplete C2 Substitution (Protocol A)
  • Symptom: LCMS shows significant amounts of the chloro-intermediate after the microwave step.

  • Root Cause: Steric hindrance of the incoming amine or insufficient activation energy.

  • Solution:

    • Switch solvent to NMP (higher boiling point, better swelling at high T).

    • Increase temperature to 160°C.

    • Use a catalytic amount of KF/Alumina or CsF to assist the displacement.

Issue 2: Resin degradation
  • Symptom: Low recovery yield; resin turns black/mushy.

  • Root Cause: Mechanical stress from stirring or excessive microwave heating.

  • Solution: Use PEG-PS (Tentagel) resins which are more stable to microwave heating than standard polystyrene. Do not use magnetic stir bars; use overhead shaking or nitrogen bubbling.

References

  • Luo, G. L., et al. (2002). "Solid-Phase Synthesis of Pyrido[2,3-d]pyrimidines." Journal of Combinatorial Chemistry, 4(6), 599-604.

  • Mont, N., Teixidó, J., & Borrell, J. I. (2009). "A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones." Molecular Diversity, 13(1), 39-45.

  • Schüll, C., & Kessler, H. (2005). "Microwave-assisted solid-phase synthesis of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines." Journal of Combinatorial Chemistry, 7(6), 851-857.

  • Ghorab, M. M., et al. (2010). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors." RSC Advances.

  • Harris, N. V., et al. (1990). "Antifolate and antibacterial activities of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 33(1), 434-444.

Sources

The Analytical Scientist's Guide to Mass Spectrometry of Novel Tetrahydropyridopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rising Prominence of Tetrahydropyridopyrimidines in Drug Discovery

The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a wide array of biological activities. These nitrogen-containing heterocyclic compounds are integral to the development of novel therapeutics, including potent inhibitors for human topoisomerase II and Smoothened (Smo) antagonists for hedgehog (Hh) pathway-related malignancies.[1][2][3] The versatility of this scaffold makes it a focal point in the quest for new drugs targeting cancer, viral infections, and other challenging diseases.[4] As novel derivatives are synthesized, the ability to rapidly and accurately characterize their structure and purity is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, providing critical insights into molecular weight, elemental composition, and structural features.[5] This guide provides a comprehensive overview of the mass spectrometric analysis of novel tetrahydropyridopyrimidine compounds, offering a blend of theoretical principles and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The Foundational Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] This fundamental capability allows for the precise determination of molecular weight, a critical first step in the identification of a newly synthesized compound.[5] Furthermore, by inducing fragmentation of the ionized molecules, tandem mass spectrometry (MS/MS) provides a veritable fingerprint of the compound's structure, revealing key information about its constituent parts and their connectivity.[7][8]

The Logic of Ionization: Choosing the Right Tool for the Job

The journey of a molecule through a mass spectrometer begins with ionization, the process of converting a neutral molecule into a charged ion. The choice of ionization technique is a critical experimental decision, dictated by the physicochemical properties of the analyte and the desired analytical outcome. For tetrahydropyridopyrimidine compounds, which are typically organic molecules of moderate polarity, two ionization methods reign supreme: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[9] It involves applying a high voltage to a liquid stream of the sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[9][10] A key advantage of ESI is its seamless compatibility with liquid chromatography (LC), allowing for the direct analysis of complex mixtures.[11] For tetrahydropyridopyrimidine compounds, ESI typically produces protonated molecules ([M+H]⁺) in positive ion mode, which is the most common mode of analysis for these nitrogen-containing heterocycles.[11][12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is ideal for analyzing large, non-volatile molecules, though it is also applicable to smaller organic compounds.[13][14] In MALDI, the analyte is co-crystallized with an energy-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase.[13][15] MALDI is known for producing predominantly singly charged ions with minimal fragmentation, making it excellent for determining the molecular weight of the parent compound.[13]

The choice between ESI and MALDI often comes down to the specific experimental goals. For routine analysis and studies requiring chromatographic separation, ESI is the workhorse. For high-throughput screening or the analysis of samples that are difficult to dissolve, MALDI can be a powerful alternative.

Experimental Workflow for Mass Spectrometry Analysis

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Introduction & Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Analysis Sample Novel Tetrahydropyridopyrimidine Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution LC Liquid Chromatography (Optional) Dissolution->LC Injection IonSource Ion Source (ESI or MALDI) Dissolution->IonSource Direct Infusion LC->IonSource MassAnalyzer1 Mass Analyzer 1 (e.g., Quadrupole) IonSource->MassAnalyzer1 Ion Acceleration CID Collision Cell (CID) MassAnalyzer1->CID Precursor Ion Selection MassAnalyzer2 Mass Analyzer 2 (e.g., TOF) CID->MassAnalyzer2 Fragment Ions Detector Detector MassAnalyzer2->Detector DataSystem Data System Detector->DataSystem Signal Processing Fragmentation_Pathway M_H [M+H]⁺ Precursor Ion Frag1 Fragment A Loss of R1 M_H->Frag1 - R1 Frag2 Fragment B Loss of R2 M_H->Frag2 - R2 Frag3 Fragment C Ring Cleavage M_H->Frag3 CID Frag4 Fragment D Further Fragmentation Frag1->Frag4 CID Frag2->Frag4 CID Frag3->Frag4 CID

Caption: A simplified diagram illustrating potential fragmentation pathways from a precursor ion.

Method Development and Validation: Ensuring Data Integrity

A robust and reliable analytical method is the cornerstone of any scientific investigation. In the context of pharmaceutical analysis, method validation is a regulatory requirement that ensures the data generated is accurate, precise, and reproducible.

Key Parameters for Method Validation

The validation of a mass spectrometry-based method for the analysis of novel tetrahydropyridopyrimidine compounds should encompass the following key parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% of the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.

This table provides general guidance. Specific acceptance criteria may vary depending on the regulatory agency and the intended application of the method. [16]

A Step-by-Step Protocol for LC-MS/MS Method Development

The following protocol outlines a general approach to developing a robust LC-MS/MS method for the analysis of a novel tetrahydropyridopyrimidine compound.

Step 1: Analyte and Standard Preparation

  • Prepare a stock solution of the novel tetrahydropyridopyrimidine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range.

Step 2: Mass Spectrometry Parameter Optimization (Direct Infusion)

  • Infuse a mid-range standard solution directly into the mass spectrometer using a syringe pump.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the protonated molecule ([M+H]⁺).

  • Perform a product ion scan to identify the major fragment ions.

  • Optimize the collision energy to achieve a stable and informative fragmentation pattern.

  • Select the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) analysis.

Step 3: Liquid Chromatography Method Development

  • Select a suitable reversed-phase HPLC column (e.g., C18).

  • Develop a mobile phase gradient using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Optimize the gradient to achieve good peak shape, resolution from any impurities, and a reasonable retention time.

Step 4: Method Validation

  • Perform a full validation of the developed LC-MS/MS method according to the parameters outlined in Table 1.

  • Analyze quality control (QC) samples at low, medium, and high concentrations alongside the calibration standards and unknown samples to ensure the accuracy and precision of the results.

Advanced Techniques and Future Perspectives

The field of mass spectrometry is continually evolving, with new technologies and methodologies emerging that offer enhanced capabilities for the analysis of novel compounds.

  • High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. [17][18][19][20]This is invaluable for confirming the identity of a novel compound and for identifying unknown impurities.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape, providing an additional dimension of separation that can resolve isobaric interferences and provide insights into the three-dimensional structure of molecules.

  • Ambient Ionization Techniques: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the direct analysis of samples in their native state with minimal sample preparation. [11] As the complexity of novel tetrahydropyridopyrimidine derivatives increases, the adoption of these advanced mass spectrometry techniques will be crucial for comprehensive characterization and for accelerating the drug development pipeline.

Conclusion: A Cornerstone of Modern Drug Discovery

Mass spectrometry is an indispensable tool in the arsenal of the modern drug discovery scientist. Its ability to provide rapid and detailed information on the identity, structure, and purity of novel compounds is unparalleled. For the burgeoning class of tetrahydropyridopyrimidine therapeutics, a well-designed and validated mass spectrometry strategy is not just a matter of analytical rigor; it is a critical enabler of innovation. By understanding the principles of ionization and fragmentation, and by applying robust method development and validation practices, researchers can confidently and efficiently advance their most promising candidates from the laboratory to the clinic.

References

  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • Unlocking the potential of microfluidics in mass spectrometry-based immunopeptidomics for tumor antigen discovery - DOI. Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. Available at: [Link]

  • Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study - PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC - NIH. Available at: [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - NIH. Available at: [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - ResearchGate. Available at: [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems - ResearchGate. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed. Available at: [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Design of Experiments for Matrix-Assisted Laser Desorption/Ionization of Amphiphilic Poly(Ethylene Oxide)-b-Polystyrene Block Copolymers - PubMed Central. Available at: [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis | Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed. Available at: [Link]

  • Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water - PubMed. Available at: [Link]

  • (PDF) Matrix‐assisted laser desorption/ionization behavior of neat linear and cyclic poly(L‐lactide)s and their blends - ResearchGate. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed Central. Available at: [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification | Request PDF - ResearchGate. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - Research journals. Available at: [Link]

  • Using LC-MS/MS Metabolomics to Study Cancer Metabolism - DigitalCommons@UNMC. Available at: [Link]

  • Ionization Techniques in Mass Spectrometry: A Review - ResearchGate. Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Available at: [Link]

  • Matrix-assisted laser desorption/ionization - Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis - SciSpace. Available at: [Link]

  • Quadrupole Time-of-Flight LC-MS/MS - Taawon for Laboratory and Scientific Supplies. Available at: [Link]

  • Mass Spectrometry Ionization Methods - Chemistry at Emory. Available at: [Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC - PubMed Central. Available at: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC - NIH. Available at: [Link]

  • Electrospray ionization - Wikipedia. Available at: [Link]

  • Matrix-assisted Laser Desorption/Ionization Mass Spectrometry in Peptide and Protein Analysis. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. Available at: [Link]

  • Analytical validation of accelerator mass spectrometry for pharmaceutical development. Available at: [Link]

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. Available at: [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed. Available at: [Link]

  • 3.4: Matrix Assisted Laser Desorption/Ionization - Chemistry LibreTexts. Available at: [Link]

  • Quadrupole Time Of Flight – Mass spectrometry - Centre for Advanced Protein Studies (CAPS) | Syngene International. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥ | Request PDF - ResearchGate. Available at: [Link]

  • Combining Novel and Traditional Ionization Methods for Mass Spectrometry for More Comprehensive Analyses - Spectroscopy Online. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. Available at: [Link]

  • LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification - PubMed. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]

Sources

"structure-activity relationship (SAR) of tetrahydropyridopyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydropyridopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Concepts

Introduction to Tetrahydropyridopyrimidines

The tetrahydropyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility. This heterocyclic system, comprised of a fused tetrahydropyridine and pyrimidine ring, provides a rigid, three-dimensional framework that can be strategically decorated with various functional groups to modulate its interaction with biological targets. The inherent structural features of tetrahydropyridopyrimidines have led to their investigation in a wide array of therapeutic areas.

Compounds bearing this core structure have demonstrated a remarkable range of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their ability to serve as ligands for diverse protein classes, from kinases to G-protein coupled receptors, underscores their importance as "privileged structures" in drug discovery. This guide will delve into the nuanced structure-activity relationships that govern the biological effects of this important class of molecules.

Principles of Structure-Activity Relationship (SAR)

At its core, the field of medicinal chemistry is driven by the principle that the biological activity of a substance is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) is the systematic study of this link. By making discrete modifications to a molecule's chemical architecture and observing the corresponding changes in its biological effects, we can deduce which structural motifs are essential for activity (the pharmacophore) and which are responsible for ancillary properties like selectivity, solubility, and metabolic stability.

A thorough understanding of SAR is paramount for the rational design of new therapeutic agents. It allows for the transformation of a modestly active "hit" compound into a highly potent and selective "lead," and ultimately into a clinical candidate. This is achieved by iteratively optimizing the molecule's interactions with its target protein while simultaneously improving its drug-like properties. The causality behind these experimental choices is rooted in the fundamental principles of molecular recognition, where factors such as sterics, electronics, and lipophilicity dictate the strength and specificity of the drug-target interaction.

Part 2: Core SAR Analysis of Tetrahydropyridopyrimidine Derivatives

General SAR Landscape

The pharmacological profile of a tetrahydropyridopyrimidine derivative is exquisitely sensitive to the substitution patterns on both of its constituent rings.

  • The Pyrimidine Ring: This nitrogen-rich aromatic ring is often the anchor point for target engagement, frequently forming critical hydrogen bonds with the protein backbone. Substituents at the 2-, 4-, and 6-positions can profoundly impact potency. For instance, in many kinase inhibitors, a small amine at the 4-position acts as a hydrogen bond donor to the hinge region of the kinase.

  • The Tetrahydropyridine Ring: This partially saturated ring introduces a greater degree of three-dimensionality compared to a flat aromatic system. Substituents on this ring can project into and interact with specific sub-pockets of the target protein, thereby enhancing affinity and selectivity. The stereochemistry of these substituents is often a critical determinant of activity. Furthermore, modifications to this ring can be used to modulate the molecule's physicochemical properties, such as its solubility and cell permeability.

Case Study 1: Tetrahydropyridopyrimidines as Smoothened (Smo) Antagonists in Hedgehog Signaling

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor Smoothened (Smo) is a central component of this pathway, making it an attractive target for anticancer drug development.

A number of tetrahydropyridopyrimidine-based compounds have been identified as potent Smo antagonists. Their SAR reveals a consistent pattern of interactions with the receptor:

  • A Lipophilic Aromatic Moiety: Typically attached to the pyrimidine ring, this group occupies a deep hydrophobic pocket in the Smo receptor.

  • A Hydrogen Bond Acceptor: An appropriately positioned nitrogen atom in the pyrimidine ring often forms a key hydrogen bond with the receptor.

  • A Polar Side Chain: A polar group, frequently attached to the tetrahydropyridine ring, can enhance solubility and provide additional interactions with the solvent-exposed region of the binding site.

Compound IDR1 (on Pyrimidine)R2 (on Tetrahydropyridine)Smo Inhibition IC50 (nM)
1a 4-ChlorophenylH150
1b 4-MethoxyphenylH320
1c 4-Chlorophenyl-CH2OH98
1d 4-Chlorophenyl-C(O)NH275

This data is representative of trends observed in the scientific literature and is intended for illustrative purposes.

hedgehog_pathway cluster_membrane Cell Membrane PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli inhibits dissociation Hh Hedgehog Ligand Hh->PTCH1 binds Gli Active Gli SUFU_Gli->Gli Gli released Nucleus Nucleus Gli->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes Inhibitor Tetrahydropyridopyrimidine Antagonist Inhibitor->Smo blocks kras_pathway RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS-G12C-GDP (Inactive) RTK->KRAS_G12C_GDP activates KRAS_G12C_GTP KRAS-G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Tetrahydropyridopyrimidine Covalent Inhibitor Inhibitor->KRAS_G12C_GDP covalently binds

Caption: The KRAS signaling pathway, highlighting the covalent inhibition of the G12C mutant by a tetrahydropyridopyrimidine derivative.

Part 3: Experimental Protocols and Methodologies

Synthesis of Tetrahydropyridopyrimidine Derivatives

Causality Behind Experimental Choice: The Biginelli reaction is a one-pot, three-component synthesis that is highly efficient for the construction of dihydropyrimidinone and related heterocyclic systems. [1][3][4]Its operational simplicity, convergence, and atom economy make it an attractive strategy for the rapid generation of a library of analogs for initial SAR screening.

Detailed Step-by-Step Protocol:

  • To a 50 mL round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 3-4 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure tetrahydropyridopyrimidine derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

biginelli_workflow Start Combine Aldehyde, β-Ketoester, & Urea Add_Catalyst Add Acid Catalyst & Solvent Start->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool Cool to Room Temperature TLC_Monitor->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Characterize Characterize Product Recrystallize->Characterize

Caption: A generalized workflow for the synthesis of tetrahydropyridopyrimidine derivatives via the Biginelli reaction.

Biological Evaluation Assays

Principle of the Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity. [5][6][7][8][9][10]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Detailed Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the tetrahydropyridopyrimidine derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

mtt_workflow Seed_Cells Seed Cells in 96-well Plate Add_Compounds Add Serial Dilutions of Compounds Seed_Cells->Add_Compounds Incubate_48h Incubate for 48-72h Add_Compounds->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Lyse_Cells Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Lyse_Cells Read_Absorbance Read Absorbance at 570 nm Lyse_Cells->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: A step-by-step workflow for determining the antiproliferative activity of compounds using the MTT assay.

Rationale for Use: Western blotting is a powerful technique to confirm that a compound is inhibiting its intended target and to assess the downstream consequences of that inhibition. [11][12][13][14]For example, in the case of a KRAS inhibitor, one would expect to see a decrease in the phosphorylation of downstream kinases like MEK and ERK.

Detailed Protocol for Assessing MAPK Pathway Inhibition:

  • Culture cells and treat with the tetrahydropyridopyrimidine inhibitor at various concentrations for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

western_blot_workflow Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: The major steps involved in performing a Western blot analysis to assess protein levels and phosphorylation status.

Part 4: Advanced Characterization and Future Perspectives

Structural Biology Insights

The ultimate validation of an SAR hypothesis comes from visualizing the binding of the inhibitor to its target protein at an atomic level. X-ray crystallography is the gold standard for this purpose. [15][16][17][18][19]A co-crystal structure of a tetrahydropyridopyrimidine derivative bound to its target can reveal the precise interactions that are responsible for its potency and selectivity. This information is invaluable for guiding further rounds of structure-based drug design, allowing for the rational optimization of lead compounds.

Future Directions and Emerging Targets

The tetrahydropyridopyrimidine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. Future research will likely focus on:

  • Exploring New Chemical Space: The development of novel synthetic methodologies will enable access to a wider range of tetrahydropyridopyrimidine derivatives with unique substitution patterns and stereochemistries.

  • Targeting New Disease Pathways: As our understanding of disease biology grows, new protein targets will be identified for which tetrahydropyridopyrimidine-based inhibitors can be developed.

  • Leveraging Computational Chemistry: The integration of computational tools, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the design and optimization of new inhibitors, accelerating the drug discovery process.

Part 5: References

  • Al-Suwaidan, I. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2053. [Link]

  • Chemistry Online. (2023). Synthesis of tetrahydropyrimidinone (Biginelli reaction). [Link]

  • El-Gazzar, A. B. A., et al. (2019). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Chemistry, 2019, 8547608. [Link]

  • Fehrentz, T., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

  • Gao, Y., et al. (2019). Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators. Bioorganic Chemistry, 93, 103390. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Mobinikhaledi, A., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596-601. [Link]

  • JOVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [Link]

  • Kurtanović, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7064. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239. [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. [Link]

  • Sharma, S., et al. (2023). QSAR study of tetrahydropteridin derivatives as polo-like kinase 1(PLK1) Inhibitors with molecular docking and dynamics study. SAR and QSAR in Environmental Research, 34(2), 91-116. [Link]

  • Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 247-261. [Link]

  • ResearchGate. (n.d.). General mechanism of Biginelli tetrahydropyrimidines. [Link]

  • Li, X., et al. (2014). Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling. PLoS One, 9(6), e100542. [Link]

  • Gentile, D. R., et al. (2017). Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. Journal of Biological Chemistry, 292(48), 19834-19846. [Link]

  • ResearchGate. (n.d.). Bioassays for Anticancer Activities. [Link]

  • ResearchGate. (n.d.). p38-MAPK pathway expression levels by western blot. [Link]

  • Szafranski, K. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50631. [Link]

  • ChemHelpASAP. (2020). target proteins & x-ray crystallography. [Link]

  • Filimonov, D. A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 474. [Link]

  • ResearchGate. (n.d.). Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Protein X-ray Crystallography and Drug Discovery. [Link]

  • MDPI. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities. [Link]

  • Fuentes-Retamal, S., et al. (2021). A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. Molecules, 26(16), 4785. [Link]

  • Davis, B., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Biochemical Society Transactions, 40(6), 1253-1259. [Link]

  • El-Gamal, M. I., et al. (2023). QSAR modelling, molecular docking, molecular dynamic and ADMET prediction of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. Journal of Molecular Structure, 1294, 136450. [Link]

  • Gorojankina, T., et al. (2013). A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model. PLoS One, 8(9), e72550. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Lichius, J. J., & Lakin, N. D. (2002). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 1(4), 657-665. [Link]

  • RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • ChemHelpASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. [Link]

  • ResearchGate. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. [Link]

  • ACS Publications. (2021). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. [Link]

  • MDPI. (2022). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (n.d.). SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold). [Link]

  • MDPI. (2022). Off-Target Effects of Mirabegron on Muscarinic Receptors. [Link]

  • PubMed. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). [Link]

  • MDPI. (2022). Protein Crystallography: Achievements and Challenges. [Link]

  • NIH. (2018). Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. [Link]

Sources

Methodological & Application

"development of PI3Kδ inhibitors based on the tetrahydropyridopyrimidine scaffold"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Selective PI3Kδ Inhibitors using the Tetrahydropyridopyrimidine Scaffold

Executive Summary

This guide details the rational design, chemical synthesis, and biological validation of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors utilizing a tetrahydropyridopyrimidine scaffold. While the first-generation PI3Kδ inhibitor Idelalisib validated the target for B-cell malignancies (CLL, FL), next-generation discovery focuses on improving isoform selectivity (sparing PI3Kα/β to reduce hyperglycemia and hepatotoxicity) and physicochemical properties. The tetrahydropyridopyrimidine core offers a distinct advantage: its partially saturated ring system increases fraction sp3 (Fsp3) character, potentially improving solubility and offering novel vectors to access the PI3Kδ-specific "tryptophan shelf" (Trp760).

Scientific Rationale: Structural Basis of Selectivity

The Challenge: The ATP-binding pockets of Class I PI3K isoforms (


) are highly conserved. Pan-inhibition leads to severe off-target toxicity.
The Solution:  Selectivity for PI3Kδ is achieved by exploiting a non-conserved region known as the "Specificity Pocket" , flanked by Trp760  and Met752 .[1]
  • Propeller vs. Flat Binding: "Flat" inhibitors (e.g., ZSTK474) bind the hinge region but do not penetrate the specificity pocket, resulting in pan-activity. "Propeller-shaped" inhibitors (e.g., Idelalisib) project a rigid moiety into this pocket, inducing a conformational change in Met752 that other isoforms cannot accommodate.

  • Scaffold Strategy: The tetrahydropyridopyrimidine scaffold serves as the "hub." The pyrimidine nitrogen (N1 or N3) accepts the critical hydrogen bond from the hinge residue Val828 . The tetrahydropyridine ring provides a flexible vector to project substituents toward the solvent front or the affinity pocket, tuning ADME properties.

Pathway Visualization: PI3Kδ Signaling in B-Cells

The following diagram illustrates the critical role of PI3Kδ downstream of the B-Cell Receptor (BCR) and the intervention point for the inhibitors.

PI3K_Signaling BCR B-Cell Receptor (BCR) SYK SYK / LYN BCR->SYK PI3K PI3Kδ (p110δ/p85) SYK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR S6K S6K / 4E-BP1 mTOR->S6K Growth Proliferation & Survival S6K->Growth Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3Kδ pathway acts as a central hub in B-cell signaling. Inhibition prevents PIP3 generation, blocking AKT/mTOR-mediated survival.

Chemical Synthesis Protocol

The synthesis of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core is modular, allowing for late-stage diversification at the 2- and 4-positions.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 N-Boc-4-Piperidone (Starting Material) Step2 Enaminonitrile Formation (DMF-DMA) Step1->Step2 Step3 Cyclization (Amidine/Guanidine) Step2->Step3 Step4 Core Scaffold (Tetrahydropyridopyrimidine) Step3->Step4 Step5 Chlorination (POCl3) Step4->Step5 Step6 Substituent Introduction (SNAr / Buchwald) Step5->Step6

Caption: Modular synthesis of the tetrahydropyridopyrimidine scaffold allows diversity at the kinase hinge-binding region.

Detailed Protocol: Core Synthesis

Step 1: Enaminonitrile Formation

  • Reagents: tert-butyl 4-oxo-1-piperidinecarboxylate (N-Boc-4-piperidone), DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Procedure: Dissolve N-Boc-4-piperidone (10 mmol) in DMF-DMA (30 mL). Reflux at 110°C for 12 hours.

  • Workup: Concentrate in vacuo to yield the crude enaminone intermediate.

Step 2: Cyclization to Pyrimidine Core

  • Reagents: Crude enaminone, Aryl-amidine or S-methylisothiourea (depending on desired C2 substituent), Sodium Ethoxide (NaOEt), Ethanol.

  • Procedure: Dissolve the enaminone in absolute ethanol. Add 1.5 eq of the amidine and 2.0 eq of NaOEt. Reflux for 16 hours.

  • Mechanism: The amidine nitrogen attacks the enaminone, followed by cyclization and dehydration to form the pyrimidine ring fused to the tetrahydropyridine.

  • Purification: Neutralize with acetic acid, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Functionalization (The "Propeller" Blade) To achieve selectivity, introduce a bulky group (e.g., quinazolinone or substituted aniline) at the 4-position that projects into the Trp760 pocket.

  • Activation: Treat the 4-hydroxy intermediate with POCl

    
     (reflux, 3h) to generate the 4-chloro derivative.
    
  • Coupling: React 4-chloro-tetrahydropyridopyrimidine with a specific aniline (e.g., 3-fluoro-4-morpholinoaniline) in

    
    -PrOH at 80°C.
    

Biochemical Validation Protocol (ADP-Glo Kinase Assay)

This assay quantifies kinase activity by measuring the conversion of ATP to ADP.[2][3][4] It is preferred for its high sensitivity and Z' factor.

Materials:

  • Enzyme: Recombinant human PI3Kδ (p110δ/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (0.05 mg/mL).

  • ATP: Ultra-pure ATP (use

    
     concentration, typically 25 µM for PI3Kδ).
    
  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Dilute 1:25 into 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Kinase Reaction (384-well plate):

    • Add 2 µL of Compound solution.

    • Add 2 µL of PI3Kδ enzyme (0.5 ng/µL). Incubate 10 min at RT.

    • Add 2 µL of ATP/Lipid Substrate mix to start the reaction.

    • Incubate for 60 minutes at 25°C.

  • ADP Depletion:

    • Add 6 µL of ADP-Glo™ Reagent .

    • Incubate 40 minutes at 25°C. (This stops the kinase reaction and depletes unconsumed ATP).[4][5]

  • Detection:

    • Add 12 µL of Kinase Detection Reagent .

    • Incubate 30 minutes. (Converts generated ADP back to ATP -> Luciferase light).[2][3]

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit data to a 4-parameter logistic equation to determine IC
    
    
    
    .

Cellular Evaluation Protocol

Objective: Confirm target engagement and functional anti-proliferative activity in a B-cell lymphoma context.

Cell Lines:

  • SU-DHL-6: Diffuse large B-cell lymphoma (DLBCL).

  • Mino: Mantle cell lymphoma (MCL).

  • Control: HCT-116 (Solid tumor, PI3K

    
    -driven) to test selectivity.
    

Anti-Proliferation Assay (CellTiter-Glo):

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Add inhibitors (serial dilution) and incubate for 72 hours .

  • Readout: Add CellTiter-Glo reagent (measures ATP as a proxy for viable cells). Shake for 2 min, incubate 10 min, read luminescence.

  • Success Criteria: A potent PI3Kδ inhibitor should show IC

    
     < 100 nM in SU-DHL-6 but > 1-5 µM in HCT-116.
    

Troubleshooting & Expert Insights

IssueProbable CauseExpert Solution
Poor Selectivity (vs. PI3Kngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Inhibitor is too "flat"; binds only hinge.Introduce a bulky group at the C4 position (e.g., quinazolinone, purine) to clash with PI3K

residues but fit the PI3Kδ specificity pocket.
Low Solubility Planar aromatic stacking.Utilize the tetrahydropyridine nitrogen.[6] Alkylate with solubilizing groups (e.g., N-methyl piperazine, morpholine) to disrupt stacking and improve pKa.
Metabolic Instability Oxidation of the tetrahydropyridine ring.Block metabolic "soft spots" by adding gem-dimethyl groups or fluorine to the tetrahydropyridine ring or capping the nitrogen with a carbamate/urea.
High Background in Kinase Assay ATP contamination or lipid precipitation.Use ultra-pure ATP. Sonicate lipid substrates before use to ensure uniform vesicle size.

References

  • Somoza, J. R., et al. (2015).[7][8] "Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ." Journal of Biological Chemistry.

  • Cui, Y., et al. (2025). "Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine Derivatives." Drug Design, Development and Therapy.[6]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Berndt, A., et al. (2010). "The p110δ structure: mechanisms for selectivity and potency of new PI(3)K inhibitors."[9] Nature Chemical Biology.

  • Yang, Z., et al. (2017).[10] "Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives." ACS Chemical Neuroscience.[10] [10]

Sources

Application Note: Rational Design of ERK2 Inhibitors Utilizing a 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic design, synthesis, and biological validation of ATP-competitive ERK2 inhibitors based on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold. While the MAPK/ERK pathway remains a critical oncology target, first-generation inhibitors often suffer from resistance or poor physicochemical properties. This specific bicyclic core offers a "privileged" kinase template: the pyrimidine moiety anchors to the hinge region, while the tetrahydropyridine ring provides a unique, tunable vector (N6) directed toward the solvent front, facilitating the optimization of solubility and pharmacokinetic (PK) profiles without disrupting the primary binding mode.

Scientific Rationale & Structural Biology[1][2]

The Target: ERK2 in the MAPK Cascade

Extracellular Signal-Regulated Kinase 2 (ERK2) is a terminal node in the RAS-RAF-MEK-ERK signaling cascade. In many cancers (e.g., melanoma, pancreatic), upstream mutations (BRAF V600E, KRAS G12C) drive constitutive hyperactivation of this pathway. Direct inhibition of ERK2 is a strategy to overcome resistance mechanisms that arise against RAF and MEK inhibitors.

Scaffold Design Logic

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is selected for three mechanistic reasons:

  • Hinge Binding (The Anchor): The N1 and N3 nitrogens (or C2-substituents) of the pyrimidine ring form canonical hydrogen bonds with the backbone of Met108 in the ERK2 hinge region.

  • Hydrophobic Pocket Occupancy: Substituents at the C4 position (typically aromatic amines) project into the deep hydrophobic pocket lined by Val39, Ala52, and Leu156 , mimicking the adenine base of ATP.

  • Solvent Front Vector (The Handle): Unlike planar quinazolines, the semi-saturated tetrahydropyridine ring (positions 5,6,7,8) introduces sp3 character (Fsp3). The secondary amine at position 6 (N6) is directed toward the solvent interface (ribose binding pocket area), allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) or electrophiles for covalent targeting, with minimal steric clash.

Pathway Visualization

The following diagram illustrates the MAPK signaling cascade and the intervention point of the designed inhibitor.

MAPK_Pathway Rec RTK (EGFR/HER2) RAS RAS (GTP) Rec->RAS Activation RAF RAF (A/B/C) RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation (S217/S221) ERK ERK1/2 (Target) MEK->ERK Phosphorylation (T202/Y204) Subs Substrates (RSK, Elk-1, c-Myc) ERK->Subs Phosphorylation Prolif Cell Proliferation & Survival Subs->Prolif Transcription Inhib Tetrahydropyrido- pyrimidine Inhibitor Inhib->ERK ATP Competition

Figure 1: The MAPK signaling cascade highlighting ERK2 as the downstream effector and the site of ATP-competitive inhibition.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold 4-amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative.

Retrosynthetic Analysis

The most robust route involves constructing the pyrimidine ring onto a pre-functionalized piperidone.

  • Key Intermediate: tert-butyl 3-oxo-4-piperidinecarboxylate (commercially available).

  • Cyclization: Condensation with an amidine (e.g., formamidine or acetamidine).

  • Functionalization: Chlorination followed by SNAr displacement.

Step-by-Step Synthesis Workflow

Synthesis_Route Start N-Boc-3-oxo-4- piperidinecarboxylate Step1 1. Cyclization (Amidine + NaOEt) Start->Step1 Inter1 Hydroxy-pyrimidine Intermediate Step1->Inter1 Step2 2. Chlorination (POCl3, DIEA) Inter1->Step2 Inter2 4-Chloro-core Step2->Inter2 Step3 3. S_NAr Displacement (Aniline, iPrOH, Heat) Inter2->Step3 Final Protected Inhibitor Step3->Final Deprotect 4. Deprotection (TFA) & Derivatization Final->Deprotect

Figure 2: General synthetic workflow for the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core.

Detailed Protocol (Representative Scale)

Step 1: Pyrimidine Ring Formation

  • Dissolve tert-butyl 3-oxo-4-piperidinecarboxylate (1.0 eq) and formamidine acetate (1.5 eq) in anhydrous ethanol.

  • Add sodium ethoxide (NaOEt, 2.0 eq) dropwise at 0°C.

  • Reflux the mixture for 4–6 hours. Monitor by LC-MS for the formation of the hydroxypyrimidine intermediate (M+1).

  • Concentrate in vacuo, neutralize with 1N HCl, and extract with EtOAc.

Step 2: Chlorination (The Warhead Activation)

  • Suspend the intermediate from Step 1 in POCl3 (10 vol).

  • Add N,N-diisopropylethylamine (DIEA, 2.0 eq) slowly (exothermic).

  • Heat to 90°C for 2 hours. Caution: POCl3 is corrosive.

  • Quench carefully onto ice/water. Extract with DCM immediately to avoid hydrolysis.

Step 3: SNAr Displacement (Introduction of Specificity)

  • Dissolve the 4-chloro intermediate in isopropanol.

  • Add the desired aniline (e.g., 3-chloro-4-fluoroaniline for hydrophobic pocket fit) (1.1 eq).

  • Heat to 80°C for 12 hours. The product often precipitates as the HCl salt.

  • Filter and wash with cold ether.

Step 4: N6-Derivatization (Solubility Tuning)

  • Remove the Boc group using TFA/DCM (1:1).

  • Perform reductive amination (aldehyde + STAB) or acylation (acid chloride) on the free N6 amine to attach solubilizing tails (e.g., N-methyl piperazine).

Biological Validation Protocols

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the conversion of ADP to ATP, which is then detected via a luciferase reaction.[1][2]

Materials:

  • Recombinant Human ERK2 (active, GST-tagged).[2][3]

  • Substrate: Myelin Basic Protein (MBP).[2]

  • ADP-Glo™ Kinase Assay Kit (Promega).[3]

  • 384-well white low-volume plates.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 50 nL to the assay plate (Final DMSO < 1%).

  • Enzyme Mix: Dilute ERK2 in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Add 2 µL of Enzyme Mix to wells. Incubate 10 min at RT.

  • Substrate Start: Add 2 µL of Substrate/ATP Mix (Final: 0.2 mg/mL MBP, 50 µM ATP).

  • Reaction: Incubate at RT for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min (depletes unconsumed ATP).

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Light).[1] Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Quality Control Criteria:

  • Z’ Factor > 0.5.

  • Signal-to-Background (S/B) > 10.

Cellular Target Engagement: Western Blot (A375 Cells)

A375 melanoma cells (BRAF V600E) have high constitutive ERK activity. We measure the inhibition of phosphorylation of RSK (p90RSK), a direct downstream substrate of ERK.

Protocol:

  • Seeding: Seed A375 cells (0.5 x 10^6/well) in 6-well plates. Adhere overnight.

  • Treatment: Treat with inhibitor (0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-phospho-p90RSK (Thr359/Ser363).

    • Control Ab: Anti-Total ERK2 and Anti-GAPDH.

  • Quantification: Normalize pRSK signal to Total ERK2 signal.

Data Presentation & SAR Summary

When analyzing the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine series, organize data to highlight the impact of the N6-substitution.

Table 1: Representative SAR Data Structure

Cmpd IDR1 (Aniline @ C4)R2 (N6-Substituent)ERK2 IC50 (nM)Sol. (µM)Cellular IC50 (pRSK)
TP-01 3-Cl-4-F-PhH (Free Amine)1550120 nM
TP-02 3-Cl-4-F-PhMethyl1215095 nM
TP-03 3-Cl-4-F-PhAcetyl250>200>1000 nM
TP-04 3-ethynyl-PhMethyl814045 nM

Note: TP-03 shows loss of potency, suggesting the N6 lone pair or steric bulk in that vector may be sensitive if acylated, or that basicity is required for solvent interactions.

Troubleshooting & Self-Validation

  • Issue: Poor Solubility.

    • Cause: Planar stacking of the pyrimidine core.

    • Solution: Utilize the N6 position to introduce sp3-rich, polar heterocycles (morpholine, N-methyl piperazine).

  • Issue: Low Cellular Potency despite good Biochemical IC50.

    • Cause: Poor permeability or ATP competition shift (intracellular ATP is mM, assay is µM).

    • Validation: Run the ADP-Glo assay at 1 mM ATP (high ATP) to determine the shift in IC50. If the shift is large, the inhibitor is strictly ATP-competitive and may struggle in cells.

  • Issue: Off-Target Toxicity.

    • Validation: Counter-screen against CDK2 (structurally similar kinase). The tetrahydropyridine ring flexibility often aids in differentiating ERK2 from CDK2 compared to rigid planar analogs.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. (Accessed 2025).[4][5][6]

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • ERK2 Kinase Enzyme System. Promega Corporation.

  • Structure-Based Design of ERK Inhibitors. National Institutes of Health (PMC).

  • Conformation Selection by ATP-competitive Inhibitors in ERK2. eLife Sciences.

Sources

Application Note: Profiling Tetrahydropyrido[4,3-d]pyrimidines as Novel Human Topoisomerase II Inhibitors

[1]

Executive Summary & Scientific Rationale

Human Topoisomerase II (Topo II) remains a cornerstone target in oncology, essential for resolving DNA topology during replication and mitosis.[1] While classic "poisons" like Etoposide and Doxorubicin are effective, they suffer from cardiotoxicity and secondary malignancies due to the accumulation of DNA double-strand breaks (DSBs).

Recent medicinal chemistry efforts have identified Tetrahydropyrido[4,3-d]pyrimidines (THPPs) as a promising novel scaffold. Unlike planar intercalators, the tetrahydro- moiety introduces specific 3D-conformational rigidity that may exploit the ATP-binding pocket or the DNA-cleavage core with higher selectivity.

This guide provides a rigorous, self-validating workflow to characterize THPPs. It distinguishes between Catalytic Inhibition (blocking enzyme turnover without DNA damage) and Interfacial Poisoning (stabilizing the cleavable complex), a critical differentiation for safety profiling.

Mechanistic Context & Screening Workflow

To validate THPPs, one must interrogate specific steps in the Topo II catalytic cycle. The workflow below outlines the logical progression from cell-free screening to mechanistic classification.

TopoII_WorkflowStartCompound Library(THPP Scaffold)RelaxAssayPrimary Screen:Plasmid Relaxation Assay(pBR322 + Topo IIα)Start->RelaxAssayHitDecisionInhibition > 50%?RelaxAssay->HitDecisionHitDecision->StartNo (Refine SAR)DecatAssaySecondary Screen:kDNA Decatenation Assay(Specificity Check)HitDecision->DecatAssayYesCleavageAssayMechanistic Profiling:Cleavage Complex Assay(Linearization Check)DecatAssay->CleavageAssayClassifyClassificationCleavageAssay->ClassifyIncreased Linear DNA(Poison: Etoposide-like)CleavageAssay->ClassifyNo Linear DNA(Catalytic Inhibitor)

Caption: Screening cascade for THPPs. Primary relaxation assays confirm activity; cleavage assays determine safety profile (poison vs. catalytic).

Primary Screen: Topoisomerase II Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA (pBR322).[2][3] It is the "Gold Standard" for initial hit identification.

Materials & Reagents[5]
  • Enzyme: Human Recombinant Topoisomerase II

    
     (Spodoptera frugiperda expression).
    
  • Substrate: Supercoiled pBR322 plasmid (0.5

    
    g per reaction).
    
  • Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl

    
    , 50 mM DTT, 1 mg/mL BSA.
    
  • ATP Mix: 20 mM ATP (Critical: Prepare fresh or store aliquots at -20°C).

  • Stop Buffer: 5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol.

Protocol Steps
  • Compound Preparation: Dilute THPP analogs in DMSO. Final DMSO concentration in assay must be

    
     to avoid enzyme denaturation.
    
  • Master Mix Assembly (Per reaction):

    • H

      
      O: to 20 
      
      
      L final vol.
    • Assay Buffer (10X): 2

      
      L
      
    • ATP (20 mM): 1

      
      L (Final: 1 mM)
      
    • pBR322 DNA: 0.5

      
      g
      
  • Inhibitor Incubation: Add 1

    
    L of THPP compound to the Master Mix.
    
    • Control A: DMSO only (Negative Control - Full Relaxation).

    • Control B: Etoposide (100

      
      M) (Positive Control - Inhibition).
      
  • Enzyme Addition: Add 1-2 Units of Topo II

    
     last.
    
    • Expert Insight: Adding enzyme last ensures the inhibitor is present before the catalytic cycle begins.

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 4

    
    L Stop Buffer.
    
  • Analysis: Electrophoresis on 1% agarose gel (TAE buffer) at 4-5 V/cm for 2-3 hours. Do not include Ethidium Bromide (EtBr) in the gel during the run; post-stain to avoid altering DNA topology during migration.

Data Interpretation
  • Relaxed DNA: Migrates slowly (top bands).

  • Supercoiled DNA: Migrates quickly (bottom band).

  • Inhibition: Presence of supercoiled band (matching the "No Enzyme" control).

Secondary Screen: kDNA Decatenation Assay

Kinetoplast DNA (kDNA) consists of interlocked minicircles.[4][5][6] Only Topo II (not Topo I) can decatenate these.[7] This assay confirms the target specificity of your THPP hits.

Protocol Modifications
  • Substrate: kDNA (200 ng/reaction) replaces pBR322.

  • Gel Conditions: 1% Agarose with Ethidium Bromide (0.5

    
    g/mL) included in the gel .
    
    • Why? kDNA is large and stays in the well.[6][8] Decatenated minicircles migrate into the gel.[4] EtBr does not interfere with the separation of these distinct species.

Expected Results
LaneComponentObservationInterpretation
1kDNA OnlyBand in WellIntact Catenanes
2kDNA + Topo IIBand at ~2.5kbDecatenated Minicircles
3kDNA + Topo II + THPPBand in WellInhibition of Decatenation

Mechanistic Profiling: Cleavage Complex Assay

This is the critical safety step. Classic "poisons" stabilize the covalent DNA-protein intermediate (Cleavable Complex). If your THPP is a "catalytic inhibitor" (safer profile), it should not generate linear DNA.

Protocol
  • Reaction Setup: Identical to the Relaxation Assay (Section 3), but use 5X to 10X more enzyme .

  • Incubation: 30 minutes at 37°C.

  • Trapping: Terminate by adding SDS (1% final) followed by Proteinase K (50

    
    g/mL)  digestion for 30 min at 45°C.
    
    • Mechanism:[2][3][9] SDS denatures the enzyme, trapping the "open" DNA cut. Proteinase K digests the enzyme, revealing the linear DNA break.

  • Analysis: Run on EtBr-containing agarose gel.

Classification Logic
  • Linear DNA Band Visible: The compound is a Topo II Poison (Stabilizes cleavage complex).

    • Risk: Genotoxicity, secondary leukemia.

  • Supercoiled DNA Visible (No Linear): The compound is a Catalytic Inhibitor .[1]

    • Benefit: Blocks enzyme function without inducing DNA strand breaks. This is the desired profile for the "safer" THPP class described in recent literature [1].

Cellular Validation: H2AX Immunofluorescence

To confirm the mechanism in cellulo, measure DNA Double-Strand Breaks (DSBs).

Workflow
  • Cell Line: A549 or HeLa cells.

  • Treatment: THPP (IC

    
     concentration) vs. Etoposide (Positive Ctrl) for 4 hours.
    
  • Staining: Anti-phospho-Histone H2A.X (Ser139) antibody.

  • Readout:

    • Etoposide: High nuclear foci count (DSB induction).

    • Catalytic THPP: Low/Background foci count (Inhibition without damage).

Troubleshooting & Optimization

IssueProbable CauseSolution
Smearing on Gel Enzyme degradation or excess saltUse fresh 10X buffer; ensure NaCl < 150mM final.
Incomplete Relaxation (Control) ATP hydrolysisATP is unstable. Aliquot 100mM stocks and discard after freeze-thaw.
Compound Precipitation High DMSOKeep final DMSO < 1%. Check THPP solubility in aqueous buffer before assay.
No Linear Band (Pos. Control) Re-ligation occurredAdd SDS rapidly while mixing. Do not cool samples before SDS addition.

References

  • Brindani, N., et al. (2025). "Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors."[10] Scientific Reports, 15.

    • Inspiralis Ltd.

      • (General Protocol Reference)

    • TopoGEN, Inc. "Topoisomerase II Assay Kit (kDNA Based) User Manual."

      • Nitiss, J. L., et al. (2012). "Topoisomerase Assays." Current Protocols in Pharmacology.

        • Li, H., et al. (2021). "Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics."[1] Frontiers in Pharmacology.

          Application Notes & Protocols: A Guide to Assessing the Biological Activity of Tetrahydropyridopyrimidine Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Therapeutic Promise of the Tetrahydropyridopyrimidine Scaffold

          The tetrahydropyridopyrimidine (THPM) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Derivatives of this class are well-recognized for their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[1][3][4] Their synthetic accessibility, often through multicomponent reactions like the Biginelli synthesis, combined with their broad spectrum of biological effects, makes them highly attractive candidates for modern drug discovery and development programs.

          This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and validated protocols to screen and characterize the biological activities of novel tetrahydropyridopyrimidine derivatives. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for each experimental step and empowering researchers to generate reliable and reproducible data.

          Part 1: A Strategic Workflow for Biological Activity Assessment

          A systematic approach is crucial for efficiently evaluating a new chemical entity. The initial screening should cast a wide net to identify the primary cytotoxic or biological effects, followed by more focused, mechanism-of-action studies to elucidate the specific cellular pathways being modulated.

          G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action (MoA) Studies cluster_3 Phase 4: Lead Optimization A Compound Library of Tetrahydropyridopyrimidine Derivatives B Cell Viability / Cytotoxicity Assay (e.g., WST-1, MTT) A->B Initial Treatment C Broad-Spectrum Bioactivity (e.g., Anti-inflammatory, Antimicrobial) A->C Initial Treatment D IC50 Determination (Dose-Response Curve) B->D Active Compounds E Selectivity Testing (Cancer vs. Non-malignant cells) D->E F Apoptosis & Cell Cycle Analysis E->F Confirmed Hits G Kinase Inhibition Assays (Biochemical & Cellular) E->G Confirmed Hits H Signaling Pathway Analysis (Western Blot) E->H Confirmed Hits I ROS & Angiogenesis Assays E->I Confirmed Hits J Structure-Activity Relationship (SAR) & Preclinical Development F->J MoA Elucidation G->J MoA Elucidation H->J MoA Elucidation I->J MoA Elucidation

          Caption: High-level workflow for screening tetrahydropyridopyrimidine derivatives.

          Part 2: Protocols for Assessing Anticancer Activity

          The antitumor potential is one of the most widely reported activities for this class of compounds.[3][5] A logical approach to assessing anticancer activity involves first determining the compound's ability to kill or inhibit the growth of cancer cells, and then investigating the underlying mechanism.[6][7][8]

          Cell Viability and Cytotoxicity Assessment: The WST-1 Assay

          Expertise & Experience: The first step in evaluating a potential anticancer agent is to measure its effect on cell viability. Tetrazolium salt-based assays like MTT, XTT, and WST-1 are foundational for this purpose. These assays quantify the metabolic activity of a cell population, which is directly proportional to the number of viable cells. We recommend the Water Soluble Tetrazolium Salt (WST-1) assay due to its high sensitivity and simplified one-step procedure, which eliminates the need for a formazan solubilization step required in the traditional MTT assay.[9] The core principle relies on the cleavage of the WST-1 reagent by mitochondrial dehydrogenases in metabolically active cells, producing a soluble formazan dye.[9]

          Trustworthiness: This protocol includes vehicle controls (to account for solvent effects), positive controls (a known cytotoxic drug), and blank controls (medium only) to ensure the validity of the results.

          Detailed Protocol: WST-1 Assay

          • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or K562) in a 96-well microplate at a predetermined optimal density (typically 5,000–10,000 cells/well in 100 µL of complete culture medium).[10] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

          • Compound Preparation: Prepare a stock solution of the tetrahydropyridopyrimidine derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

          • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).

          • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of action.

          • WST-1 Reagent Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[11]

          • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the metabolic activity of the cell line and should be determined empirically.

          • Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 420-480 nm using a microplate reader.[11] A reference wavelength of >600 nm can be used to subtract background noise.

          • Data Analysis:

            • Subtract the absorbance of the blank (medium only) from all other readings.

            • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

              • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

            • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

          Elucidating Cell Death Mechanisms: Apoptosis and Cell Cycle Analysis

          Expertise & Experience: If a compound reduces cell viability, the next logical step is to determine how it is killing the cells. Apoptosis (programmed cell death) and cell cycle arrest are two common mechanisms for anticancer drugs.[12][13] Flow cytometry is a powerful tool for these analyses.

          • Apoptosis: Apoptosis is characterized by distinct morphological and biochemical changes.[14] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid intercalator, is used concurrently. PI is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells, allowing for the differentiation of cell populations.[15]

          • Cell Cycle: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[12] This can be analyzed by staining DNA with a fluorescent dye like PI and measuring the fluorescence intensity of individual cells via flow cytometry.

          Detailed Protocol: Annexin V/PI Apoptosis Assay

          • Cell Treatment: Seed and treat cells in 6-well plates with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

          • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells and centrifuge at 300 x g for 5 minutes.

          • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[15]

          • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

          • Analysis: Add 400 µL of 1x Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[15] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >575 nm.

          • Data Interpretation: The dot plot will show four populations:

            • Lower-Left (Annexin V-/PI-): Live cells

            • Lower-Right (Annexin V+/PI-): Early apoptotic cells

            • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

            • Upper-Left (Annexin V-/PI+): Necrotic cells

          Detailed Protocol: Cell Cycle Analysis

          • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

          • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Fix overnight at 4°C or for at least 30 minutes.[15]

          • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 0.5 mL of PI/RNase staining solution and incubate at 37°C for 30 minutes in the dark.[15] The RNase is critical for degrading RNA to ensure that PI only stains DNA.

          • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal.

          • Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Compare the percentage of cells in each phase between treated and control samples to identify cell cycle arrest.

          Part 3: Protocols for Assessing Kinase Inhibitory Activity

          Expertise & Experience: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[16] Many successful cancer drugs are kinase inhibitors. Therefore, assessing the ability of tetrahydropyridopyrimidine derivatives to inhibit specific kinases is a key step in MoA studies.

          Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

          Expertise & Experience: Biochemical assays directly measure the effect of a compound on the activity of an isolated, purified kinase enzyme.[17] There are various formats available, including radiometric and fluorescence-based methods.[17] Luminescence-based assays that measure ATP consumption or ADP production are highly sensitive, amenable to high-throughput screening, and have a broad dynamic range. The ADP-Glo™ Kinase Assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18] The assay involves two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.[18]

          Trustworthiness: The protocol must be carefully optimized. The ATP concentration should be set near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[16] Enzyme linearity over time must also be established to ensure the reaction is in the initial rate phase.[16]

          Detailed Protocol: Generalized ADP-Glo™ Assay

          • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, test compound dilutions, and ATP solution.

          • Kinase Reaction:

            • In a 384-well plate, add the test compound at various concentrations.

            • Add the kinase/substrate mixture to initiate the reaction.

            • Add ATP to start the reaction. The final volume is typically 5 µL.

            • Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

          • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

          • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

          • Measurement: Read the luminescence on a plate reader.

          • Data Analysis: The light signal is proportional to the ADP produced. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

          Cellular Signaling Pathway Analysis: Western Blotting

          Expertise & Experience: To confirm that a compound inhibits a specific kinase within a cellular context, Western blotting is the gold-standard technique.[19] This method allows for the detection of specific proteins in a complex cell lysate.[20] By using phospho-specific antibodies, one can measure the phosphorylation status of a kinase's downstream substrates, providing direct evidence of target engagement and pathway inhibition in treated cells.

          Trustworthiness: A robust Western blot requires proper sample preparation, accurate protein quantification (e.g., via BCA assay), and the use of a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.

          G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_wb Western Blot Analysis GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec KinA Kinase A (Target of THPM) Rec->KinA Activates KinB Kinase B KinA->KinB Phosphorylates (p-Kinase B) WB_Result Expected Result with THPM Inhibitor: - p-Kinase B: Decreased - Total Kinase B: Unchanged - p-TF: Decreased - Total TF: Unchanged KinA->WB_Result Inhibited by THPM TF Transcription Factor KinB->TF Phosphorylates (p-TF) Gene Gene Expression (Proliferation, Survival) TF->Gene Activates

          Caption: Inhibition of a signaling pathway detected by Western Blot.

          Detailed Protocol: Western Blotting

          • Sample Preparation (Cell Lysis):

            • Treat cells with the test compound as described previously.

            • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

            • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[21]

            • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

          • Sample Denaturation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).[19] Heat the samples at 95-100°C for 5 minutes to denature the proteins.[19]

          • Gel Electrophoresis (SDS-PAGE): Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Apply an electric current to separate the proteins based on their molecular weight.

          • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This is typically done electrophoretically ("electroblotting").

          • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. This step prevents non-specific binding of the antibodies.

          • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer.

          • Washing: Wash the membrane three times for 5-10 minutes each with washing buffer (TBST) to remove unbound primary antibody.

          • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

          • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

          • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., CCD camera or X-ray film). The intensity of the band corresponds to the amount of target protein.

          Part 4: Additional Screening Protocols

          In Vitro Anti-inflammatory Activity

          Expertise & Experience: Inflammation is implicated in numerous diseases, and its inhibition is a key therapeutic strategy. A simple, cost-effective preliminary screen for anti-inflammatory activity is the inhibition of albumin denaturation assay.[22][23] Denaturation of proteins is a well-documented cause of inflammation.[24] The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) can be correlated with anti-inflammatory properties.

          Detailed Protocol: Inhibition of Albumin Denaturation

          • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test compound at various concentrations.

          • Control: A control consists of the same mixture with 0.5 mL of distilled water instead of the test compound. Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

          • Incubation: Incubate the mixtures at 37°C for 20 minutes, then heat at 70°C for 10 minutes to induce denaturation.

          • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

          • Data Analysis: Calculate the percentage inhibition of denaturation:

            • % Inhibition = (1 - (Absorbance_Test / Absorbance_Control)) * 100

          Cellular Reactive Oxygen Species (ROS) Detection

          Expertise & Experience: Oxidative stress, caused by an imbalance in the production and detoxification of reactive oxygen species (ROS), is linked to various pathologies including cancer and inflammation.[25][26] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure intracellular ROS.[26][27] DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26]

          Detailed Protocol: DCFH-DA Assay

          • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

          • Loading: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

          • Treatment: Wash the cells with PBS to remove excess probe. Add the test compound, along with an ROS inducer if necessary (e.g., H₂O₂), in PBS or medium.

          • Measurement: Immediately measure the fluorescence intensity at time zero and then at various time points using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).

          • Data Analysis: Compare the rate of fluorescence increase in compound-treated cells versus control cells to determine the effect on ROS levels.

          Part 5: Data Presentation

          Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of potency and selectivity.

          Table 1: Cytotoxicity of Tetrahydropyridopyrimidine Derivatives in Cancer Cell Lines

          Compound IDCancer Cell Line A (IC₅₀, µM)Cancer Cell Line B (IC₅₀, µM)Non-malignant Cell Line (IC₅₀, µM)Selectivity Index (Non-malignant/Cancer A)
          THPM-0015.27.8> 50> 9.6
          THPM-00215.721.3> 50> 3.2
          Doxorubicin0.81.12.53.1

          Table 2: Kinase Inhibitory Activity of Lead Compounds

          Compound IDTarget Kinase A (IC₅₀, nM)Off-Target Kinase B (IC₅₀, nM)Off-Target Kinase C (IC₅₀, nM)
          THPM-001851,250> 10,000
          THPM-0024503,800> 10,000

          References

          • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health (NIH). Available at: [Link]

          • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]

          • Interesting biological activities of tetrahydropyridine derivatives. (N.D.). ResearchGate. Available at: [Link]

          • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). MDPI. Available at: [Link]

          • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (N.D.). International Journal of Drug Development & Research. Available at: [Link]

          • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

          • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). PubMed. Available at: [Link]

          • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). ResearchGate. Available at: [Link]

          • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (N.D.). ResearchGate. Available at: [Link]

          • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Nature Portfolio. Available at: [Link]

          • Assessment methods for angiogenesis and current approaches for its quantification. (N.D.). National Institutes of Health (NIH). Available at: [Link]

          • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. (N.D.). National Institutes of Health (NIH). Available at: [Link]

          • A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. (N.D.). National Institutes of Health (NIH). Available at: [Link]

          • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. Available at: [Link]

          • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (N.D.). National Institutes of Health (NIH). Available at: [Link]

          • General Protocol for Western Blotting. (N.D.). Bio-Rad. Available at: [Link]

          • Basic protocol to assess preclinical anticancer activity. It can be.... (N.D.). ResearchGate. Available at: [Link]

          • Cell Viability Assays. (2013). National Institutes of Health (NIH). Available at: [Link]

          • Evaluation of Angiogenesis Assays. (2020). MDPI. Available at: [Link]

          • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). ResearchGate. Available at: [Link]

          • Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. (2022). MDPI. Available at: [Link]

          • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

          • Western Blot: Principles, Procedures, and Clinical Applications. (2023). National Institutes of Health (NIH). Available at: [Link]

          • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2023). Celtarys Research. Available at: [Link]

          • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Available at: [Link]

          • Consensus guidelines for the use and interpretation of angiogenesis assays. (2018). Bischoff Lab. Available at: [Link]

          • An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (N.D.). Agilent. Available at: [Link]

          • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). Available at: [Link]

          • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. Available at: [Link]

          • Current methods for assaying angiogenesis in vitro and in vivo. (2004). National Institutes of Health (NIH). Available at: [Link]

          • Programmed cell death and cell cycle arrest evaluation by flow cytometric assay. (2023). Nature Portfolio. Available at: [Link]

          • Methods for Detection of Reactive Oxygen Species. (N.D.). ResearchGate. Available at: [Link]

          • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2024). Preprints.org. Available at: [Link]

          • Apoptosis. (N.D.). Nature Portfolio. Available at: [Link]

          • Approaches To Studying Cellular Signaling: A Primer For Morphologists. (N.D.). National Institutes of Health (NIH). Available at: [Link]

          Sources

          Application Note: Optimized Cell Proliferation Assays for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction & Scaffold Context

          The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for inhibitors of MPS1 (TTK) , Topoisomerase II , and Hedgehog/Smoothened signaling pathways.

          Unlike non-specific cytotoxic agents, compounds derived from this scaffold often act as mitotic poisons or DNA replication stress inducers . This biological mechanism dictates that standard "viability" assays must be carefully optimized for timing and sensitivity. A 24-hour MTT assay, for example, will likely produce false negatives for an MPS1 inhibitor that requires multiple cell cycles to induce mitotic catastrophe.

          Key Challenges with this Scaffold
          • Solubility: The fused bicyclic system is hydrophobic. While the secondary amine (N-6 position) offers a solubilizing handle, the free base forms often precipitate in aqueous media at high concentrations (>10 µM).

          • Mechanism-Dependent Kinetics: Efficacy is often cytostatic before it becomes cytotoxic.

          • Redox Potential: The tetrahydropyridine ring is susceptible to oxidation, which can occasionally interfere with redox-based readouts (like MTT) if not controlled.

          Pre-Assay Considerations: Compound Management

          Solubility & Vehicle Selection

          The free base of tetrahydropyrido-pyrimidines often exhibits poor aqueous solubility.

          • Recommendation: Use DMSO as the primary stock solvent (10 mM or 20 mM).

          • Salt Forms: If available, prioritize dihydrochloride salts , which show significantly improved aqueous solubility (>50 mg/mL) compared to the free base.[1]

          • Precipitation Check: Before adding to cells, dilute the compound in complete media (containing 10% FBS) at the highest test concentration (e.g., 10 µM). Centrifuge at 10,000 x g for 5 minutes and check for a pellet. If precipitation occurs, the IC50 data will be invalid.

          The "Edge Effect" Mitigation

          Small molecule inhibitors in 96-well plates are prone to evaporation-induced concentration gradients.

          • Protocol: Fill the peripheral wells (rows A and H, columns 1 and 12) with sterile PBS or media only. Do not use these wells for data collection.

          Experimental Workflow: Metabolic Activity Assay (CCK-8)

          We prioritize CCK-8 (WST-8) over MTT for this scaffold. MTT produces insoluble formazan crystals that require solubilization with DMSO/SDS. Since tetrahydropyrido-pyrimidines are often hydrophobic, adding more solvent to dissolve crystals can lead to compound precipitation artifacts. CCK-8 produces a water-soluble formazan, eliminating this step.

          Experimental Design Diagram

          AssayWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (2x Conc in Media) Stock->Dilution 1:1000 Incubation Treatment Incubation (72 Hours) Dilution->Incubation Add Compound Seeding Cell Seeding (3000-5000 cells/well) Seeding->Incubation Adherence (24h) CCK8 Add CCK-8 Reagent (10% v/v) Incubation->CCK8 Post-Treatment Readout OD 450nm (Microplate Reader) CCK8->Readout 1-4 hrs @ 37°C

          Figure 1: Optimized workflow for CCK-8 proliferation assay ensuring minimal handling disruption.

          Detailed Protocol
          • Seeding: Seed cells (e.g., HeLa or MCF7) at 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment.

          • Preparation: Prepare a 2x concentrated dilution series of the tetrahydropyrido-pyrimidine compound in complete media.

            • Why 2x? You will add 100 µL of this directly to the 100 µL already in the well. This avoids aspirating media, which can detach mitotic cells (common with MPS1 inhibitors).

          • Treatment: Add 100 µL of the 2x compound solution to the wells. Final DMSO concentration must be <0.5%.

          • Duration: Incubate for 72 hours .

            • Critical: These compounds often induce mitotic arrest. A 24h assay will only show cytostasis, not the subsequent cell death required for a robust IC50.

          • Readout: Add 20 µL of CCK-8 reagent per well. Incubate 1–4 hours at 37°C. Measure absorbance at 450 nm (reference 650 nm).

          Secondary Validation: Mechanism of Action (EdU & Flow Cytometry)

          Since this scaffold targets cell cycle regulators (MPS1, Topo II), metabolic assays (CCK-8) should be validated with a direct measure of DNA synthesis or Cell Cycle distribution.

          Pathway Context: Why Mechanism Matters

          If your compound targets MPS1, cells will bypass the Spindle Assembly Checkpoint (SAC) and die due to aneuploidy. If it targets Topo II, cells will arrest in G2/M or S phase due to DNA damage.

          Mechanism Compound Tetrahydropyrido- pyrimidine Derivative MPS1 Target: MPS1 (TTK) Compound->MPS1 Inhibition TopoII Target: Topo II Compound->TopoII Inhibition SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Overrides DNA_Damage DNA Double Strand Breaks TopoII->DNA_Damage Accumulation Mitosis Aberrant Mitosis (Aneuploidy) SAC->Mitosis Premature Entry Arrest G2/M Arrest DNA_Damage->Arrest Death Mitotic Catastrophe (Cell Death) Mitosis->Death Arrest->Death

          Figure 2: Divergent mechanisms of action for this scaffold requiring specific assay endpoints.

          Protocol: EdU Click Chemistry (DNA Synthesis)

          Use this to confirm if the compound stops new cell generation or just kills existing cells.

          • Pulse: After compound treatment (e.g., 24h), add 10 µM EdU to the media for 2 hours.

          • Fixation: Fix cells with 4% paraformaldehyde (15 min).

          • Click Reaction: Permeabilize and add the Click-iT reaction cocktail (containing Azide-fluorophore).

          • Imaging: Counterstain with Hoechst 33342.

          • Analysis: Calculate the ratio of EdU+ nuclei to Total nuclei.

            • Expected Result: A potent Topo II inhibitor will drastically reduce EdU incorporation (S-phase block). An MPS1 inhibitor might show continued incorporation initially, followed by accumulation of multinucleated cells (visible in Hoechst channel).

          Data Analysis & Interpretation

          Comparison of Assay Outputs
          FeatureCCK-8 (Metabolic)EdU (DNA Synthesis)Flow Cytometry (PI/RNase)
          Readout Total metabolic output (NADH)Active S-phase fractionDNA Content (G1/S/G2)
          Best For IC50 determination (High Throughput)Confirming proliferation blockValidating Target (MPS1 vs Topo II)
          Scaffold Specificity High Risk: Check for chemical reduction of WST-8 by the compound in cell-free media.Low Risk: Direct fluorescence measurement.Gold Standard: Distinguishes G2/M arrest (4N DNA) from Aneuploidy (>4N).
          Calculating IC50

          Use a 4-parameter logistic regression (4PL) model.

          
          
          
          • X: Log of compound concentration.

          • Y: Normalized response (0% to 100% viability).

          • QC Check: If the Hill Slope is steep (>2.0), it suggests a "threshold effect," common with mitotic poisons like MPS1 inhibitors.

          References

          • Discovery of Tetrahydropyrido-pyrimidines as MPS1 Inhibitors Naud, S., et al. (2013). Structure-Based Design of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1).

          • Scaffold Utility in Topoisomerase II Inhibition Brindani, N., et al. (2025).[2][3] Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. [2][3]

          • Interference in Tetrazolium Assays Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay.

          • Hedgehog Pathway Inhibition (Smoothened) Yang, Z., et al. (2017).[4] Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists.

          Sources

          Application Notes and Protocols: In Vitro Kinase Assays for Tetrahydropyridopyrimidine-Based Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Critical Role of In Vitro Kinase Assays in Drug Discovery

          Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them significant targets for therapeutic intervention, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases.[3] Small molecule inhibitors, such as those based on the tetrahydropyridopyrimidine scaffold, represent a promising avenue for targeted therapy.[2][4] The initial and most crucial step in the development of these inhibitors is to accurately determine their potency and selectivity through robust in vitro biochemical assays.[5] This guide provides a comprehensive overview and detailed protocols for conducting in vitro kinase assays specifically tailored for the evaluation of tetrahydropyridopyrimidine-based inhibitors, which are often ATP-competitive.[6][7]

          Pillar 1: Understanding the "Why" - Foundational Principles of Kinase Inhibition Assays

          A successful kinase assay is not merely a set of procedural steps but a well-designed experiment grounded in a thorough understanding of enzyme kinetics and the mechanism of inhibition. For tetrahydropyridopyrimidine-based compounds, which typically compete with ATP for the kinase's active site, this understanding is paramount.[6]

          The Kinase Reaction: A Triad of Components

          At its core, a kinase-catalyzed reaction involves the transfer of a phosphate group from a donor molecule, almost universally adenosine triphosphate (ATP), to a specific substrate.[1] This seemingly simple event is the linchpin of cellular signaling. Our goal in an in vitro assay is to reconstitute this fundamental reaction in a controlled environment to measure the inhibitor's effect on its efficiency.

          Choosing Your Weapon: Selecting the Right Assay Format

          A variety of assay formats are available, each with its own set of advantages and limitations.[5][8] The choice of format depends on factors such as the specific kinase, the required throughput, and the available instrumentation. Common methods include:

          • Radiometric Assays: Considered the "gold standard" for their sensitivity and direct measurement of phosphate incorporation, these assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[9] However, the handling and disposal of radioactive materials pose significant logistical and safety challenges.[1]

          • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[10][11][12] They are highly sensitive, amenable to high-throughput screening (HTS), and avoid the use of radioactivity.[10][11] The ADP-Glo™ assay, for instance, works in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the generated ADP is converted back to ATP, which then drives a luciferase-luciferin reaction to produce a luminescent signal.[13][10][11]

          • Fluorescence-Based Assays: These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[1] HTRF® KinEASE™, for example, uses a biotinylated substrate and a europium-labeled anti-phospho-specific antibody to generate a FRET signal upon phosphorylation.[14] These assays are homogeneous (no-wash steps) and well-suited for HTS.[12][15]

          • Mobility Shift Assays: This technique, often performed using microfluidic devices like the Caliper LabChip®, separates the phosphorylated product from the unphosphorylated substrate based on changes in their electrophoretic mobility.[16][17] It provides a direct and ratiometric readout of the reaction progress.[16]

          For the purposes of this guide, we will focus on the widely adopted and robust luminescence-based ADP-Glo™ assay due to its high sensitivity, broad applicability, and non-radioactive nature.

          Pillar 2: The Self-Validating Protocol - A Step-by-Step Guide to the ADP-Glo™ Kinase Assay

          A trustworthy protocol is one that has built-in checks and balances. This protocol is designed to be self-validating through the inclusion of appropriate controls and careful optimization steps.

          Diagram: In Vitro Kinase Assay Workflow

          G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ADP-Glo™) cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor, Buffers) dilutions Perform Serial Dilutions of Inhibitor reagents->dilutions mix Combine Kinase, Substrate, and Inhibitor dilutions->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at Optimal Temperature and Time initiate->incubate stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate->stop detect Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) stop->detect read Measure Luminescence detect->read plot Plot Luminescence vs. Inhibitor Concentration read->plot calculate Calculate IC50 Value plot->calculate

          Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ platform.

          Materials and Reagents
          • Target Kinase (e.g., recombinant human Abl1)

          • Kinase Substrate (e.g., a specific peptide substrate for the target kinase)

          • Tetrahydropyridopyrimidine-based inhibitor stock solution (e.g., 10 mM in 100% DMSO)

          • ATP solution

          • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

          • ADP-Glo™ Kinase Assay Kit (Promega)

          • Multi-well assay plates (e.g., 384-well white, low-volume plates)

          • Luminometer

          Protocol: Step-by-Step Methodology

          Part A: Assay Optimization (The "Trust but Verify" Stage)

          Before proceeding to inhibitor testing, it is crucial to optimize the assay conditions to ensure you are working within the linear range of the enzyme kinetics.

          • Kinase Titration: Determine the optimal kinase concentration by performing the assay with varying concentrations of the kinase while keeping the substrate and ATP concentrations constant. The goal is to find a kinase concentration that yields a robust signal well above the background.

          • ATP Kₘ Determination: This is a critical step for characterizing ATP-competitive inhibitors.[3][15] Run the kinase reaction with a fixed amount of enzyme and substrate, but vary the ATP concentration. Plot the initial reaction velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Kₘ. For initial IC₅₀ determination, it is common to use an ATP concentration equal to the Kₘ.[3] This provides a standardized condition for comparing the potency of different inhibitors.[3] For confirming ATP-competitive mechanism of action, assays can be run at both low (e.g., Kₘ) and high (e.g., 1 mM) ATP concentrations.[8][9]

          Part B: Inhibitor Potency Determination (IC₅₀)

          • Compound Dilution: Prepare a serial dilution of your tetrahydropyridopyrimidine-based inhibitor. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is a good starting point. Remember to include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

          • Reaction Setup (Final volume, e.g., 5 µL per well):

            • Add 1 µL of the diluted inhibitor or control to the appropriate wells of a 384-well plate.

            • Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.

            • Pre-incubate the plate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[9]

          • Initiate Kinase Reaction:

            • Prepare an ATP solution at a concentration that will give you the desired final concentration (e.g., at the Kₘ value) in the 5 µL reaction volume.

            • Add 2 µL of the ATP solution to all wells to start the reaction.

            • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).[18]

          • Detection:

            • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][11] Incubate for 40-50 minutes at room temperature.[18]

            • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously uses this newly synthesized ATP to produce a luminescent signal.[13][10][11] Incubate for 30-60 minutes at room temperature.[18]

          • Data Acquisition: Read the luminescence on a plate-reading luminometer.

          Data Analysis and Interpretation
          • Normalization: Normalize the raw luminescence data. The signal from the DMSO-only wells represents 0% inhibition, and the signal from the no-enzyme wells represents 100% inhibition.

          • IC₅₀ Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[19][20][21][22]

          Table: Representative Data for IC₅₀ Determination
          Inhibitor Conc. (nM)Log [Inhibitor]Raw Luminescence (RLU)% Inhibition
          100004.0015,23498.2%
          33333.5228,45694.1%
          11113.0589,76581.3%
          3702.57254,32147.1%
          1232.09412,87613.9%
          411.61465,9872.8%
          13.71.14478,3450.2%
          4.60.66479,1230.0%
          1.50.18479,567-0.1%
          0 (DMSO)-479,345 (Max Signal)0.0%
          No Enzyme-12,345 (Min Signal)100.0%

          From this data, the calculated IC₅₀ would be approximately 350 nM .

          Pillar 3: Authoritative Grounding and Advanced Considerations

          Mechanism of Action: Confirming ATP Competition

          Since tetrahydropyridopyrimidine-based inhibitors are often designed to be ATP-competitive, it is essential to validate this mechanism of action.[6] This can be achieved by performing the IC₅₀ determination at a high, non-physiological concentration of ATP (e.g., 1 mM).[8] An ATP-competitive inhibitor will show a significant rightward shift in its IC₅₀ value (i.e., it will appear less potent) at the higher ATP concentration.[9][23]

          Diagram: ATP-Competitive Inhibition

          G cluster_kinase Kinase Kinase Kinase (Active Site) Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Tetrahydropyridopyrimidine Inhibitor Inhibitor->Kinase Competes for Binding PhosphoSubstrate Phosphorylated Substrate

          Caption: ATP-competitive inhibitors bind to the kinase active site, preventing ATP binding.

          Troubleshooting and Best Practices
          • High Background Signal: This could be due to kinase preparation instability or contamination. Ensure the purity of your recombinant kinase.

          • Poor Z'-factor: The Z'-factor is a statistical measure of assay quality. A value > 0.5 is generally considered excellent for HTS. Poor Z' can result from low signal-to-background ratio or high data variability. Re-optimize enzyme and substrate concentrations.

          • Inhibitor Solubility: Tetrahydropyridopyrimidine-based compounds can sometimes have limited aqueous solubility. Ensure that the final DMSO concentration in the assay is consistent across all wells and is kept low (typically ≤ 1%) to avoid artifacts.

          • Autophosphorylation: Some kinases can phosphorylate themselves, which can contribute to the overall signal.[3] If autophosphorylation is significant, it must be accounted for by running controls without the exogenous substrate.[3]

          Conclusion

          The successful in vitro characterization of tetrahydropyridopyrimidine-based kinase inhibitors is a cornerstone of modern drug discovery. By employing a robust and well-optimized assay protocol, such as the ADP-Glo™ kinase assay, researchers can generate reliable and reproducible data on inhibitor potency and mechanism of action. This information is critical for guiding medicinal chemistry efforts and selecting promising lead candidates for further development. Adherence to the principles of scientific integrity, including thorough assay optimization and the use of appropriate controls, will ensure the generation of high-quality data that can be trusted to drive projects forward.

          References

          • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

          • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

          • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801. [Link]

          • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

          • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

          • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

          • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

          • Shruthi, S., et al. (2023). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers, 15(23), 5595. [Link]

          • Conquer Scientific. (n.d.). Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Retrieved from [Link]

          • Tidwell, J. H., & Toth, R. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

          • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]

          • Wikipedia. (2024). Tyrosine kinase inhibitor. [Link]

          • Nanosyn. (n.d.). Technology. Retrieved from [Link]

          • Malumbres, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 103. [Link]

          • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

          • Jia, Y., & Tovey, J. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1337, 1-14. [Link]

          • Chan, S. M., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1175. [Link]

          • ResearchGate. (n.d.). 33 questions with answers in IN VITRO KINASE ASSAY. Retrieved from [Link]

          • Cleveland Clinic. (2023). Tyrosine Kinase Inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]

          • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

          • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]

          • Cis-Bio International. (2009). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Application Note. [Link]

          • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

          • National Center for Biotechnology Information. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

          • HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

          • Mueller, D., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. [Link]

          • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

          • Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, 565, 225-37. [Link]

          • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

          • Arteaga, C. L., & Baselga, J. (2001). Tyrosine kinase inhibitors: rationale, mechanisms of action, and implications for drug resistance. Seminars in Oncology, 28(5 Suppl 16), 3-9. [Link]

          • BindingDB. (n.d.). Caliper Assay. Retrieved from [Link]

          Sources

          Application Note: Preclinical Evaluation of Tetrahydropyridopyrimidine (THPP) Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          This Application Note and Protocol Guide details the preclinical evaluation of Tetrahydropyridopyrimidine (THPP) derivatives. Based on current high-impact medicinal chemistry, this guide focuses on two distinct therapeutic applications where this scaffold has demonstrated significant efficacy: Oncology (specifically as covalent KRAS G12C inhibitors) and Neuropathic Pain Management .

          Target Audience: Medicinal Chemists, Pharmacologists, and In Vivo Study Directors
          Version: 2.0 (2025 Update)

          Executive Summary & Scaffold Rationale

          The Tetrahydropyridopyrimidine (THPP) scaffold—specifically the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its isomers—represents a privileged structure in drug discovery. Its partially saturated nature offers a unique three-dimensional geometry that differs from flat aromatic pyrimidines, allowing for:

          • Enhanced Solubility & Lipophilicity Balance: The sp3 carbons allow for fine-tuning of LogP (typically 2.0–3.5), improving oral bioavailability compared to fully aromatic analogs.

          • Covalent Targeting Capability: Recent breakthroughs (e.g., ACS Med. Chem. Lett. 2018) have utilized the THPP nitrogen to position acrylamide warheads for irreversible binding to the KRAS G12C mutant cysteine, a "holy grail" oncology target.

          • CNS Penetration: Derivatives have shown efficacy in neuropathic pain models, suggesting blood-brain barrier (BBB) permeability.

          Pre-Efficacy Workup: Formulation & Pharmacokinetics

          Before efficacy testing, the compound must be formulated to ensure adequate exposure. THPPs are often lipophilic bases.

          A. Solubility & Formulation Protocol

          THPPs often exhibit poor aqueous solubility. Avoid simple saline suspensions which lead to erratic absorption.

          Recommended Vehicle Systems:

          Route Vehicle Composition Notes
          IV (Bolus) 5% DMSO + 10% Solutol HS-15 + 85% Saline Filter sterilize (0.22 µm). Administer slowly.
          PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween-80 Standard suspension for toxicological coverage.

          | IP (Intraperitoneal) | 10% DMSO + 40% PEG400 + 50% Water | Preferred for early efficacy to maximize exposure. |

          B. Pharmacokinetic (PK) Validation

          Goal: Determine if the drug achieves concentrations > IC90 at the target site.

          • Species: CD-1 Mice (Male, 20-25g).

          • Dosing: 5 mg/kg (IV) and 30 mg/kg (PO).

          • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, and 24h.

          • Critical Parameter: Calculate AUC (Area Under Curve) and Cmax . For KRAS inhibitors, sustained coverage is less critical than high Cmax if the mechanism is covalent (irreversible).

          Protocol A: Oncology – KRAS G12C Inhibition

          Rationale: THPP derivatives function as irreversible covalent inhibitors by binding to Cysteine-12 in the switch-II pocket of mutant KRAS.

          Workflow Visualization

          KRAS_Workflow Compound THPP Lead Compound InVitro In Vitro Validation (H358 Cells) Compound->InVitro IC50 < 100nM TargetEng Target Engagement (Mass Spec/Western) InVitro->TargetEng pERK inhibition Xenograft Xenograft Model (MIA PaCa-2 / H358) TargetEng->Xenograft Select Best Candidate Readout Efficacy Readout (TGI %) Xenograft->Readout 21 Days

          Caption: Logical progression from in vitro validation to in vivo efficacy for KRAS G12C inhibitors.

          Step-by-Step Efficacy Protocol
          Phase 1: Model Selection

          Use cell lines harboring the KRAS p.G12C mutation .

          • NCI-H358 (Non-Small Cell Lung Cancer) – High sensitivity.

          • MIA PaCa-2 (Pancreatic Carcinoma) – Standard benchmark.

          Phase 2: Tumor Implantation
          • Preparation: Harvest MIA PaCa-2 cells in log-phase growth. Resuspend in 50% Matrigel / 50% PBS at

            
             cells/100 µL.
            
          • Inoculation: Inject 100 µL subcutaneously into the right flank of athymic nude mice (Nu/Nu) .

          • Staging: Monitor tumor growth until volume reaches 150–200 mm³ (approx. 10–14 days).

          • Randomization: Group mice (n=8-10/group) to ensure equal average tumor volume across groups.

          Phase 3: Dosing & Administration
          • Control Group: Vehicle only (IP, QD).

          • Treatment Groups: THPP analog at 10, 30, and 100 mg/kg (IP, QD).

          • Positive Control: Sotorasib (AMG 510) equivalent at 10 mg/kg (PO, QD).

          • Duration: 21 Days.

          Phase 4: Readouts & Analysis
          • Tumor Volume (TV): Measure bi-weekly using digital calipers.

            • Formula:

              
              
              
          • Body Weight: Weigh daily to monitor toxicity. >15% weight loss requires euthanasia.

          • Pharmacodynamic (PD) Marker: At study termination, harvest tumors 2 hours post-last dose. Flash freeze.

            • Assay: Western Blot for p-ERK1/2 (Thr202/Tyr204). Efficacy is correlated with suppression of p-ERK.

          Protocol B: Neuropathic Pain – Chronic Constriction Injury (CCI)

          Rationale: Certain THPP derivatives modulate neuroinflammation and ion channels, showing efficacy in peripheral neuropathy models.

          Mechanism & Pathway

          Pain_Pathway NerveInjury Sciatic Nerve Injury (CCI) Inflammation Neuroinflammation (Microglia Activation) NerveInjury->Inflammation Sensitization Central Sensitization Inflammation->Sensitization THPP THPP Drug (Systemic Admin) Inhibition Inhibition of Cytokines/Oxidative Stress THPP->Inhibition Modulates Inhibition->Inflammation Reduces Relief Antiallodynic Effect Inhibition->Relief

          Caption: Proposed mechanism of THPPs in mitigating neuropathic pain via anti-inflammatory pathways.

          Step-by-Step Efficacy Protocol
          Phase 1: Surgical Induction (Bennett Model)
          • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP.

          • Procedure: Expose the common sciatic nerve at the mid-thigh level.

          • Ligation: Loosely tie 4 ligatures (chromic gut 4-0) around the nerve with 1mm spacing. Crucial: Ligatures must barely constrict the nerve (touch but not pinch) to induce inflammation, not complete axotomy.

          • Recovery: Allow 7–10 days for hyperalgesia to develop.

          Phase 2: Behavioral Testing (Allodynia)
          • Test: Von Frey Filaments (Tactile Allodynia).

          • Baseline: Measure paw withdrawal threshold (PWT) before drug administration (Day 0).

          • Dosing: Administer THPP (e.g., 15–65 mg/kg, PO) or Gabapentin (100 mg/kg, Positive Control).

          • Timepoints: Measure PWT at 0.5, 1, 2, and 4 hours post-dose.

          Phase 3: Data Interpretation
          • Calculation: % Maximum Possible Effect (%MPE).

            
            
            
          • Success Criteria: A statistically significant increase in PWT compared to vehicle, ideally restoring threshold to >50% of the contralateral (uninjured) paw.

          Summary of Key Experimental Parameters

          ParameterOncology Model (KRAS)Pain Model (CCI)
          Animal Strain Athymic Nude Mice (Nu/Nu)Wistar Rats or C57BL/6 Mice
          Target Mechanism Covalent modification of KRAS G12CAnti-inflammatory / Ion channel modulation
          Dosing Route IP (preferred for max exposure)PO (preferred for translational relevance)
          Dosing Frequency Daily (QD) for 21 daysSingle dose (acute) or 7 days (chronic)
          Primary Readout Tumor Growth Inhibition (TGI)Paw Withdrawal Threshold (Von Frey)
          Positive Control Sotorasib (AMG 510)Gabapentin or Pregabalin

          References

          • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. Source: ACS Medicinal Chemistry Letters (2018).[1] Significance: Establishes the THPP scaffold as a viable covalent inhibitor for oncology. URL:[Link]

          • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Source: Bioorganic Chemistry (2014). Significance: Details the synthesis and testing of THPPs in CCI and PSNL pain models. URL:[Link]

          • Targeting KRAS Mutant Cancers with a Covalent G12C Inhibitor. Source: Cell (2013). Significance: Foundational paper describing the mechanism of covalent KRAS inhibition used in the THPP protocols. URL:[Link]

          • A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Source: Pain (1988). Significance: The original protocol for the Bennett (CCI) model used in Protocol B. URL:[Link]

          Sources

          Application Note: High-Throughput Synthesis of a Combinatorial Library of Tetrahydropyridopyrimidine Analogs via Solid-Phase Organic Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Abstract

          The tetrahydropyridopyrimidine (THPMP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including kinase inhibitors and antihypertensive agents.[1][2] The efficient exploration of the chemical space around this scaffold is critical for modern drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of a diverse combinatorial library of THPMP analogs using solid-phase organic synthesis (SPOS). The methodology leverages a multi-component Biginelli-like reaction on a solid support, enabling rapid purification and parallel synthesis. We detail the entire workflow from resin preparation to final compound characterization, offering insights into the rationale behind key experimental steps to ensure reproducibility and success.

          Principle of the Synthesis

          The generation of a combinatorial library necessitates a robust and versatile chemical transformation that can accommodate a wide variety of building blocks. The Biginelli reaction, a one-pot condensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, is exceptionally well-suited for this purpose.[3][4][5] By adapting this reaction to a solid-phase format, we can streamline the entire synthesis process.

          The core strategy involves immobilizing one of the three key components onto a solid support (e.g., polystyrene resin).[6][7] This approach offers significant advantages:

          • Simplified Purification: Excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin-bound product, eliminating the need for complex chromatographic purification at intermediate stages.[7]

          • High-Throughput Amenability: The process is readily adaptable to parallel synthesis formats using multi-well plates or automated synthesizers, allowing for the rapid generation of hundreds or thousands of distinct analogs.

          • Driving Reactions to Completion: High concentrations of soluble reagents can be used to drive reactions to completion, maximizing yields.

          In this protocol, a β-ketoester is anchored to a 2-chlorotrityl chloride resin. The resin-bound ester then undergoes a Lewis acid-catalyzed cyclocondensation with a diverse set of aldehydes and (thio)ureas. Finally, the desired THPMP products are cleaved from the resin, purified, and characterized.

          Overall Synthesis Workflow

          The solid-phase synthesis of the THPMP library follows a logical, multi-step sequence. Each stage is designed for efficiency and compatibility with high-throughput formats.

          G cluster_prep Phase 1: Resin Preparation & Loading cluster_synthesis Phase 2: Combinatorial Synthesis cluster_release Phase 3: Cleavage & Characterization A 1. Swell 2-Chlorotrityl Chloride Resin in DCM B 2. Immobilize β-Ketoester (e.g., Ethyl Acetoacetate) using DIEA A->B  Activation C 3. Wash Resin to Remove Excess Reagents B->C D 4. Parallel Addition of Aldehyde Library (R1) C->D E 5. Parallel Addition of (Thio)urea Library (R2) D->E F 6. Lewis Acid-Catalyzed Cyclocondensation Reaction E->F G 7. Wash Resin to Remove By-products F->G H 8. Cleave Products from Resin using TFA Cocktail G->H I 9. Precipitate & Isolate Crude Products H->I J 10. QC by LC-MS & NMR for Purity & Identity I->J

          Caption: High-level workflow for solid-phase THPMP library synthesis.

          Detailed Protocols

          Materials and Reagents
          • Resin: 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB, loading capacity ~1.2 mmol/g.

          • Solvents (Anhydrous): Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diethyl ether (Et₂O).

          • Reagents:

            • Diisopropylethylamine (DIEA).

            • Trifluoroacetic acid (TFA).

            • Triisopropylsilane (TIS).

            • Building Blocks:

              • Diverse β-ketoesters (e.g., ethyl acetoacetate, methyl benzoylacetate).

              • Library of aromatic and aliphatic aldehydes.

              • Library of ureas and thioureas (monosubstituted and unsubstituted).

            • Catalyst: Ytterbium (III) triflate (Yb(OTf)₃) or a similar suitable Lewis acid.[8]

          • Equipment: Solid-phase synthesis vessels or 96-well filter plates, orbital shaker, nitrogen manifold, rotary evaporator, lyophilizer, HPLC-MS system, NMR spectrometer.

          Protocol 1: Resin Preparation and Substrate Loading

          Causality: The 2-chlorotrityl chloride resin is chosen for its acid-lability, allowing for mild cleavage conditions that preserve the integrity of the final products.[7] Swelling the resin is a critical first step to ensure that all reactive sites within the polymer matrix are accessible.

          • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin in a synthesis vessel. Add 10 mL of DCM and allow the resin to swell for 1 hour on an orbital shaker.[9]

          • Solvent Removal: Drain the DCM using a nitrogen pressure manifold.

          • Substrate Immobilization:

            • Dissolve the β-ketoester (1.5 eq. relative to resin loading capacity) and DIEA (3.0 eq.) in a minimal amount of anhydrous DCM.

            • Add this solution to the swollen resin.

            • Shake the mixture at room temperature for 4-6 hours.

          • Capping: To block any unreacted trityl chloride sites, add 1 mL of MeOH and shake for an additional 30 minutes.

          • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under a high vacuum for at least 2 hours.

          Protocol 2: Parallel Synthesis of the THPMP Library

          Causality: This phase introduces the diversity elements. By physically separating the resin into different wells or vessels before adding the unique building blocks, each vessel will yield a distinct final compound. The Lewis acid catalyst is essential for promoting the multi-component condensation efficiently.[8]

          • Resin Dispensing: Aliquot the substrate-loaded resin into the wells of a 96-well filter plate (e.g., 25 mg per well).

          • Building Block Addition:

            • To each well, add a solution of a unique aldehyde (3.0 eq.) in anhydrous DMF.

            • Subsequently, add a solution of a unique urea or thiourea (3.0 eq.) in anhydrous DMF.

          • Catalyst Addition: Add Yb(OTf)₃ (0.2 eq.) to each well.

          • Reaction: Seal the plate and heat it to 60 °C with gentle shaking for 12-16 hours.

          • Washing: Allow the plate to cool to room temperature. Wash the resin in each well sequentially with DMF (3 x 1 mL), MeOH (3 x 1 mL), and DCM (3 x 1 mL) to remove all excess reagents and soluble by-products.

          Protocol 3: Product Cleavage and Isolation

          Causality: A cleavage cocktail containing TFA is used to break the acid-labile ester linkage to the resin.[10] Scavengers like TIS and water are included to trap reactive carbocations generated during cleavage, preventing side reactions and product degradation.[10] Precipitation in cold ether provides a rapid method for isolating the crude product from the soluble resin fragments and scavengers.[11]

          • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood, TFA is highly corrosive).

          • Cleavage Reaction: Add 500 µL of the cleavage cocktail to each well of the filter plate containing the washed, dried resin. Allow the reaction to proceed for 2 hours at room temperature.

          • Product Collection: Place the filter plate on a deep-well collection plate and force the filtrate through by applying positive nitrogen pressure.

          • Concentration: Reduce the volume of the TFA filtrate in each well using a centrifugal evaporator or a stream of nitrogen.

          • Precipitation: Add 1.5 mL of ice-cold diethyl ether to each well to precipitate the crude THPMP analog.

          • Isolation: Centrifuge the collection plate to pellet the precipitate. Carefully decant the ether. Repeat the ether wash twice.

          • Drying: Dry the final products under a high vacuum or by lyophilization.

          Reaction Mechanism

          The solid-phase Biginelli reaction is believed to proceed via an N-acyliminium ion intermediate. The Lewis acid catalyst activates the aldehyde, facilitating its condensation with the urea. This intermediate is then attacked by the enolate of the resin-bound β-ketoester, followed by cyclization and dehydration to yield the final resin-bound dihydropyrimidine, which upon cleavage gives the tetrahydropyridopyrimidine analog.[3]

          G R1CHO R1-CHO (Aldehyde) Iminium [R1-CH=NH-(C=S)-NH-R2]+ (N-Acyliminium Ion) R1CHO->Iminium + H+ Urea H2N-(C=S)-NH-R2 ((Thio)urea) Urea->Iminium + H+ ResinEster Resin-O-(C=O)-CH2-(C=O)-R3 (Immobilized β-Ketoester) Enolate Resin-O-(C=O)-CH=C(O-)-R3 (Resin-bound Enolate) ResinEster->Enolate Tautomerization Catalyst Yb(OTf)3 (Lewis Acid) Catalyst->Iminium + H+ Adduct Open-Chain Ureide Adduct (Resin-bound) Iminium->Adduct Nucleophilic Attack Enolate->Adduct Nucleophilic Attack Cyclized Cyclized Intermediate (Resin-bound) Adduct->Cyclized Intramolecular Cyclization FinalProduct Final THPMP Product (Resin-bound) Cyclized->FinalProduct - H2O

          Caption: Proposed mechanism for the solid-phase Biginelli reaction.

          Data Presentation: Quality Control of a Representative Library

          Post-synthesis, each compound must be analyzed to confirm its identity and assess its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for high-throughput quality control, providing both a purity profile (from the LC trace) and mass confirmation (from the MS data).[12] For select compounds, ¹H NMR provides definitive structural confirmation.[13]

          Below is a representative data table for a small, 4-member library synthesized using this protocol.

          Compound IDAldehyde (R1)(Thio)urea (R2)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC-MS (%)
          THPMP-A1 BenzaldehydeUrea261.12261.1>95
          THPMP-A2 BenzaldehydeThiourea277.09277.1>92
          THPMP-B1 4-ChlorobenzaldehydeUrea295.08295.1>96
          THPMP-B2 4-ChlorobenzaldehydeThiourea311.05311.0>90

          Conclusion

          This application note provides a comprehensive and robust protocol for the solid-phase synthesis of tetrahydropyridopyrimidine libraries. By leveraging a multi-component reaction on a solid support, this method facilitates the rapid and efficient generation of diverse compound collections essential for hit identification and lead optimization in drug discovery programs. The detailed, step-by-step procedures and explanations of the underlying chemical principles are designed to enable researchers to successfully implement this powerful synthetic strategy.

          References

          • J&K Scientific LLC. (2021). Biginelli Reaction. Available at: [Link]

          • Al-Karagully, M. (2021). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Egyptian Journal of Chemistry, 64(10), 5643-5648. Available at: [Link]

          • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Available at: [Link]

          • Kappe, C. O. (2000). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Molecules, 5(1), 49-63. Available at: [Link]

          • Walsh Medical Media. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Available at: [Link]

          • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7048. Available at: [Link]

          • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]

          • National Institutes of Health. (2013). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 15(18), 4794–4797. Available at: [Link]

          • National Institutes of Health. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234–1239. Available at: [Link]

          • National Institutes of Health. (2013). Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry, 22(2), 705-714. Available at: [Link]

          • Frontiers Media. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers in Chemistry, 7, 693. Available at: [Link]

          • National Institutes of Health. (2010). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 25(20), 4697. Available at: [Link]

          • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

          • Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]

          • National Institutes of Health. (2005). Characterization of small combinatorial chemistry libraries by (1)H NMR. Quantitation with a convenient and novel internal standard. Journal of Combinatorial Chemistry, 7(5), 667-74. Available at: [Link]

          • ResearchGate. (2021). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Available at: [Link]

          • ACS Publications. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(13), 2141-2148. Available at: [Link]

          • ACS Publications. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1234-1239. Available at: [Link]

          • ResearchGate. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Available at: [Link]

          • National Institutes of Health. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B, 1072, 233-242. Available at: [Link]

          Sources

          Application Notes and Protocols for the Derivatization of the 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Core

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: A Scaffold of Therapeutic Promise

          The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including inhibition of cyclin-dependent kinases (CDKs), topoisomerase II, and the Smoothened (Smo) receptor in the Hedgehog signaling pathway.[1][2][3] This wide range of biological activity underscores the importance of developing robust and versatile synthetic methodologies to explore the chemical space around this valuable scaffold.

          These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core. The protocols detailed herein are designed to be self-validating and are accompanied by expert insights into the rationale behind experimental choices, potential challenges, and troubleshooting strategies.

          Strategic Overview of Derivatization

          The derivatization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core can be systematically approached by targeting several key positions on the heterocyclic system. The most common strategies involve:

          • N-alkylation and N-acylation of the piperidine nitrogen (N-6) to introduce a variety of substituents that can modulate solubility, metabolic stability, and target engagement.

          • Functionalization at the C2 and C4 positions of the pyrimidine ring, typically through nucleophilic aromatic substitution on a di-chloro intermediate. This allows for the introduction of diverse aryl, heteroaryl, and amino moieties.

          • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, at the C2 or C4 positions to form carbon-carbon bonds and introduce further structural diversity.

          The following sections provide detailed protocols for the key steps in the synthesis and derivatization of this important scaffold, starting from the construction of a key intermediate.

          Synthesis of Key Intermediates

          A crucial step in the derivatization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core is the preparation of versatile intermediates that can be readily functionalized. The following protocols describe the synthesis of a protected pyrimidinedione and its subsequent conversion to a di-chloro intermediate, a common precursor for further derivatization.

          Protocol 1: Synthesis of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

          This protocol describes the synthesis of the N-benzylated core structure, which serves as a protected intermediate for subsequent reactions. The benzyl group can be removed later via hydrogenolysis if the free N-6 is desired.

          Reaction Scheme:

          Protocol_1 reagent1 Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate (as hydrochloride salt) reaction Sodium Methoxide, Ethanol, Reflux reagent1->reaction reagent2 Urea reagent2->reaction product 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione reaction->product

          Caption: Synthesis of the N-benzylated pyrimidinedione core.

          Materials:

          • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride

          • Urea

          • Sodium methoxide

          • Ethanol, absolute

          • Hydrochloric acid (1 M)

          • Water (deionized)

          • Methanol

          • Diethyl ether

          • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

          • Heating mantle

          • Büchner funnel and filter flask

          Procedure:

          • To a round-bottom flask, add methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1.0 eq), urea (5.0 eq), and absolute ethanol.

          • Carefully add sodium methoxide (4.5 eq) to the suspension.

          • Heat the reaction mixture to reflux and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

          • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

          • Triturate the resulting solid with water and cool the mixture in an ice bath.

          • Adjust the pH to 8-9 with 1 M HCl.

          • Collect the precipitate by vacuum filtration and wash sequentially with cold water, methanol, and diethyl ether.

          • Dry the solid under vacuum to yield 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione as a white to off-white solid.[2]

          Expertise & Experience: The use of a strong base like sodium methoxide is crucial for the condensation reaction between the ester and urea to form the pyrimidinedione ring. The reaction is typically driven to completion by heating at reflux. The pH adjustment during workup is critical to ensure the product precipitates out of the aqueous solution.

          Protocol 2: Synthesis of 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

          This protocol details the conversion of the pyrimidinedione to the corresponding di-chloro derivative, a highly versatile intermediate for nucleophilic substitution and cross-coupling reactions.

          Reaction Scheme:

          Protocol_2 reagent1 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione reaction Phosphorus oxychloride (POCl3), N,N-Diisopropylethylamine (DIPEA), Reflux reagent1->reaction product 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine reaction->product

          Caption: Chlorination of the pyrimidinedione intermediate.

          Materials:

          • 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

          • Phosphorus oxychloride (POCl₃)

          • N,N-Diisopropylethylamine (DIPEA)

          • Dichloromethane (DCM)

          • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

          • Brine (saturated aqueous NaCl solution)

          • Anhydrous sodium sulfate (Na₂SO₄)

          • Silica gel for column chromatography

          • Round-bottom flask with reflux condenser and magnetic stirrer

          • Heating mantle

          • Separatory funnel

          Procedure:

          • To a solution of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (excess, can act as solvent), add DIPEA (2.0-3.0 eq) dropwise at 0 °C.

          • Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

          • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

          • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

          • Extract the aqueous layer with dichloromethane (3 x volumes).

          • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

          • Purify the crude product by silica gel column chromatography to obtain 6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine.[2]

          Trustworthiness: This is a standard chlorination reaction for converting pyrimidinediones to their di-chloro analogues. The use of a non-nucleophilic base like DIPEA is important to prevent unwanted side reactions with the POCl₃. The workup must be performed with caution due to the reactivity of residual POCl₃ with water.

          Derivatization at the C4 Position via Nucleophilic Aromatic Substitution

          The C4 position of the 2,4-dichloro intermediate is generally more reactive towards nucleophilic substitution than the C2 position. This allows for selective functionalization at C4.

          Protocol 3: C4-Amination of 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

          This protocol describes the selective substitution of the C4-chloro group with an amine.

          Reaction Scheme:

          Protocol_3 reagent1 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine reaction DIPEA, Isopropanol, Heat reagent1->reaction reagent2 Amine (R-NH2) reagent2->reaction product 4-Amino-6-benzyl-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine reaction->product

          Caption: Selective C4-amination of the di-chloro intermediate.

          Materials:

          • 6-Benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

          • Desired primary or secondary amine (1.1 eq)

          • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

          • Isopropanol or another suitable solvent (e.g., DMF, NMP)

          • Reaction vial or flask with a magnetic stirrer

          • Heating block or oil bath

          Procedure:

          • In a reaction vial, dissolve 6-benzyl-2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine (1.0 eq) in isopropanol.

          • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

          • Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

          • Upon completion, cool the reaction to room temperature.

          • Concentrate the mixture under reduced pressure.

          • Purify the residue by silica gel column chromatography to afford the C4-aminated product.

          Expertise & Experience: The choice of solvent and temperature can influence the reaction rate and selectivity. Isopropanol is a common choice, but for less reactive amines, a higher boiling point solvent like DMF or NMP may be necessary. DIPEA acts as a scavenger for the HCl generated during the reaction.

          Derivatization at the C2 Position via Suzuki-Miyaura Cross-Coupling

          With the C4 position functionalized, the remaining C2-chloro group can be derivatized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.

          Protocol 4: Suzuki-Miyaura Coupling at the C2 Position

          This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C2 position.

          Reaction Scheme:

          Protocol_4 reagent1 4-Substituted-2-chloro-tetrahydropyrido[4,3-d]pyrimidine reaction Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O), Heat reagent1->reaction reagent2 Aryl/Heteroaryl Boronic Acid (R'-B(OH)2) reagent2->reaction product 2-Aryl/Heteroaryl-4-substituted-tetrahydropyrido[4,3-d]pyrimidine reaction->product

          Caption: Suzuki-Miyaura coupling for C2-arylation/heteroarylation.

          Materials:

          • C4-substituted-2-chloro-tetrahydropyrido[4,3-d]pyrimidine intermediate

          • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

          • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5-10 mol%)

          • Base (e.g., aqueous potassium carbonate (K₂CO₃) 2M solution, or cesium carbonate (Cs₂CO₃)) (2.0-3.0 eq)

          • Solvent system (e.g., 1,4-dioxane and water, or DMF)

          • Reaction vial suitable for microwave synthesis or conventional heating under an inert atmosphere

          • Inert gas supply (Nitrogen or Argon)

          Procedure:

          • To a reaction vial, add the C4-substituted-2-chloro intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), and the palladium catalyst (5-10 mol%).

          • Evacuate and backfill the vial with an inert gas (repeat 3 times).

          • Add the degassed solvent (e.g., 1,4-dioxane) followed by the degassed aqueous base (e.g., 2M K₂CO₃).

          • Seal the vial and heat the reaction mixture. For conventional heating, 80-120 °C for 6-24 hours. For microwave irradiation, 100-150 °C for 15-60 minutes.

          • Monitor the reaction by TLC or LC-MS.

          • After completion, cool the reaction and dilute with ethyl acetate.

          • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

          • Purify the crude product by silica gel column chromatography.[4]

          Trustworthiness: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent, as well as the exclusion of oxygen.[5] It is crucial to thoroughly degas all solvents and the reaction mixture. The use of pre-catalysts and specialized phosphine ligands can improve yields for challenging substrates.

          Troubleshooting Suzuki-Miyaura Reactions:

          IssuePotential Cause(s)Suggested Solution(s)
          Low or no conversion Inactive catalyst (oxidized)Use fresh catalyst; ensure reaction is set up under an inert atmosphere.
          Poorly soluble reagentsUse a different solvent system (e.g., DMF, DME/water).
          Inappropriate baseTry a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).
          Homocoupling of boronic acid Reaction temperature too highLower the reaction temperature.
          Oxygen present in the reactionEnsure thorough degassing of solvents and reaction vessel.
          Protodeboronation of boronic acid Unstable boronic acidUse the corresponding boronate ester (e.g., pinacol ester) for increased stability.[6]
          Water present in the reaction with certain substratesUse anhydrous conditions with a base like KF.[7]

          Derivatization at the Piperidine Nitrogen (N-6)

          The N-6 position of the piperidine ring offers another point for diversification. This is typically done after functionalizing the pyrimidine ring, and may require deprotection of the benzyl group first.

          Protocol 5: N-Acylation at the N-6 Position

          This protocol describes the acylation of the N-6 position after debenzylation.

          Workflow Overview:

          Protocol_5_Workflow start N-Benzyl protected core step1 Debenzylation (H2, Pd/C) start->step1 intermediate N-H core step1->intermediate step2 Acylation (Acyl chloride, Base) intermediate->step2 product N-Acylated product step2->product

          Sources

          Troubleshooting & Optimization

          Technical Support Center: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Yield and Purity for Tetrahydropyrido-pyrimidine Scaffolds[1]

          Executive Summary

          The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a critical gateway to kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands. The "yield trap" in this synthesis typically occurs during the cyclocondensation of the

          
          -keto ester precursor with an amidine source.[1]
          

          This guide moves beyond standard textbook procedures to address the thermodynamic and kinetic bottlenecks that cause low yields (often <30% in unoptimized runs). It focuses on the N-benzyl protected route (the industry standard for stability) and subsequent deprotection.[1]

          Module 1: The Precursor Bottleneck (Preparation & Storage)

          The Issue: The starting material, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (often formed via Dieckmann condensation), is unstable.[1] It exists in keto-enol equilibrium and is prone to decarboxylation and oxidation if stored improperly.[1]

          Diagnostic Q&A:

          Q: My starting

          
          -keto ester is dark brown/black. Can I still use it? 
          A: No.  A dark color indicates significant oxidation or polymerization.[1] Using this will poison the cyclization catalyst.[1]
          
          • Fix: Distill the

            
            -keto ester under high vacuum or recrystallize immediately as the hydrochloride salt (more stable).
            
          • Storage: Store as the HCl salt at -20°C. Generate the free base in situ only immediately before the cyclization step.

          Q: Why is my Dieckmann condensation yield low? A: Water is the enemy.[1] The reaction requires strictly anhydrous conditions.[1]

          • Protocol Adjustment: Use sodium hydride (NaH) in dry toluene or THF.[1] Ensure the ethanol byproduct is removed if using NaOEt.[1]

          Module 2: The Cyclization Step (The "Make or Break")

          The Reaction: Condensation of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate with formamidine acetate (or urea/thiourea) to form the pyrimidine ring.[1]

          Troubleshooting Guide:

          Q: I am getting <20% yield. The TLC shows a streak. A: This is likely due to incomplete condensation or base-catalyzed decomposition .[1]

          • The Fix (Base Selection): Switch from Sodium Ethoxide (NaOEt) to a freshly prepared Sodium Methoxide (NaOMe) solution in Methanol. NaOMe is a harder base and often drives the reaction faster, reducing decomposition time.

          • The Fix (Stoichiometry): Do not use a 1:1 ratio. Use 1.5 to 2.0 equivalents of the amidine/urea and 2.5 to 3.0 equivalents of the base. The extra base is required to neutralize the acetate salt (if using formamidine acetate) and maintain the enolate.

          Q: The reaction solidifies, and stirring stops. A: The product (or intermediate salt) is precipitating early, trapping unreacted material.

          • Solution: Use a mechanical stirrer (overhead) rather than a magnetic bar.[1] Add co-solvent (e.g., dry DMF or DMSO) up to 10% v/v to maintain solubility at reflux temperatures.

          Optimized Protocol: Cyclization
          • Dissolution: Dissolve Na metal (3.0 eq) in dry MeOH under

            
             to form NaOMe.
            
          • Activation: Add formamidine acetate (1.5 eq) and stir for 15 min.

          • Addition: Add ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) dropwise (do not dump).

          • Reflux: Heat to reflux (

            
            C) for 6–12 hours. Monitor by LC-MS, not just TLC (UV is weak for non-aromatic intermediates).
            
          • Critical Step: If using urea (to make the dione), higher temperatures (

            
            C+) may be needed; consider using ethanol/NaOEt or a sealed tube.
            

          Module 3: Work-up and Isolation (The "Isoelectric Trap")

          The Issue: The product is amphoteric (contains both a basic piperidine nitrogen and an acidic lactam proton). Standard extraction often fails because the molecule stays in the aqueous phase.

          Diagnostic Q&A:

          Q: I acidified the reaction, but no precipitate formed. A: You likely over-acidified.

          • The Science: The pyrimidinone proton is weakly acidic (

            
            ), and the piperidine nitrogen is basic (
            
            
            
            ).
          • The Fix: You must target the Isoelectric Point (pI) . Carefully adjust the pH to 6.5 – 7.5 using glacial acetic acid. Do not use strong HCl, or you will form the soluble hydrochloride salt.

          Q: The product is a sticky gum/oil. A: This is trapped solvent/impurities.[1]

          • The Fix: Triturate the gum with cold diethyl ether or acetonitrile.[1] Sonicate for 20 minutes. This usually induces crystallization.[1]

          Module 4: Deprotection (Removing the Benzyl Group)

          The Issue: Hydrogenolysis of the N-benzyl group is slow or poisons the catalyst.

          Diagnostic Q&A:

          Q: The benzyl group won't come off with H2/Pd-C. A: Sulfur poisoning (if thiourea was used) or amine poisoning.[1]

          • The Fix:

            • Catalyst Loading: Increase Pd/C loading to 10-20% w/w.

            • Add Acid: The reaction is faster on the protonated amine.[1] Add 1.0 eq of HCl or Acetic Acid to the methanol solvent.[1]

            • Transfer Hydrogenation: If

              
               gas fails, use Ammonium Formate (5-10 eq) with Pd/C at reflux.[1] This is often more robust for hindered amines.[1]
              

          Visualizing the Pathway

          The following diagram illustrates the critical decision points in the synthesis workflow.

          SynthesisWorkflow Start Start: N-Benzyl-4-piperidone Step1 Step 1: Dieckmann Condensation (Formation of Beta-Keto Ester) Start->Step1 Check1 Check: Is Product Dark/Tarry? Step1->Check1 Purify Action: Distill or Crystallize as HCl Salt Check1->Purify Yes Step2 Step 2: Cyclization (Reagent: Formamidine Acetate + NaOMe) Check1->Step2 No (Clean) Purify->Step2 Check2 Check: Yield < 30%? Step2->Check2 Opt2 Action: Increase Base (3.0 eq) Check Anhydrous Conditions Check2->Opt2 Yes Step3 Step 3: Workup (Target pH 7.0 for Precipitation) Check2->Step3 No Opt2->Step2 Step4 Step 4: Deprotection (Optional) (H2, Pd/C, MeOH, HCl) Step3->Step4 Final Final Product: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Step4->Final

          Caption: Logical workflow for synthesis optimization, highlighting critical quality checks (Yellow) and corrective actions (Red).

          Summary Data: Solvent & Base Effects

          The following table summarizes experimental data for the cyclization step (Step 2), highlighting the impact of conditions on yield.

          EntrySolventBase (Equiv)TemperatureYield (%)Notes
          1EthanolNaOEt (1.[1]0)Reflux25-30%Incomplete conversion; product gumming.
          2EthanolNaOEt (2.[1]5)Reflux55-60%Improved, but purification difficult.[1]
          3Methanol NaOMe (3.0) Reflux 82-88% Optimal. Clean precipitation at pH 7.[1]
          4DMFDBU (2.[1]0)100°C40%Dark impurities observed (thermal degradation).[1]
          5Water/EtOHNaOH (2.[1]0)Reflux<10%Hydrolysis of ester competes with cyclization.[1]

          References

          • Vertex AI Search. (2025).[1] Synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one mechanism. 2

          • ChemicalBook. (2025).[1] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. 3[4][5][6][7]

          • Lead Sciences. (2025). 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Properties. 8

          • MDPI. (2021). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines. 5

          • Rasayan Journal of Chemistry. (2025). 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines: A Recent Perspective. 9[4][5][7]

          Sources

          Technical Support Center: Enhancing the Solubility of Tetrahydropyridopyrimidine-Based Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydropyridopyrimidine-based inhibitors. This guide is designed to provide expert insights and practical, field-proven solutions to one of the most common challenges encountered with this class of compounds: poor aqueous solubility. As a chemical scaffold rich in nitrogen heterocycles, tetrahydropyridopyrimidines are integral to many modern therapeutic candidates, particularly kinase inhibitors.[1][2][3] However, their often planar and hydrophobic nature can lead to significant experimental hurdles, from unreliable stock solutions to precipitation in critical in vitro and in vivo assays.

          This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable, reproducible data.

          Frequently Asked Questions (FAQs)

          Here we address the most immediate questions researchers face during their experiments.

          Q1: Why is my tetrahydropyridopyrimidine-based inhibitor consistently crashing out of solution?

          A1: The insolubility of tetrahydropyridopyrimidine derivatives often stems from two core physicochemical properties. Firstly, their rigid, fused-ring structure can have high molecular planarity, which promotes efficient crystal packing and leads to high crystal lattice energy—a key barrier to dissolution.[4] Secondly, as nitrogen-containing heterocycles, they are often weak bases.[3][5] In neutral aqueous solutions (like PBS, pH 7.4), the basic nitrogen atoms are largely un-ionized, rendering the molecule less polar and thus poorly soluble. Solubility is often pH-dependent, decreasing dramatically as the pH of the medium approaches or exceeds the compound's pKa.[5][6]

          Q2: My inhibitor dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. What's happening?

          A2: This is a classic issue known as co-solvent precipitation.[7] Your compound is soluble in the 100% organic solvent (DMSO), but when this stock is diluted into an aqueous buffer, the final concentration of DMSO is too low to maintain solubility. The inhibitor, now exposed to a predominantly aqueous environment, rapidly falls out of solution. The key is to ensure the final formulation, not just the initial stock, can support the desired concentration. Simply increasing the volume of DMSO is often not a viable option due to its potential toxicity and interference in biological assays.[7][8]

          Q3: I need a quick fix to get my compound into solution for a preliminary cell-based assay. What is the first and simplest thing I should try?

          A3: The most straightforward initial approach is pH adjustment . Since most tetrahydropyridopyrimidines are basic, lowering the pH of your aqueous medium (e.g., to pH 4.0-5.0) will protonate the nitrogen atoms.[5] This in situ salt formation drastically increases the molecule's polarity and, consequently, its aqueous solubility.[6][9][10] This is often sufficient for initial screening experiments. However, you must confirm that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).

          Q4: Are there any "go-to" excipients for this class of compounds?

          A4: Yes, cyclodextrins are a highly effective and widely used choice.[11][] Specifically, chemically modified cyclodextrins like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent solubilizing agents.[13] They have a hydrophobic inner cavity that encapsulates the poorly soluble inhibitor and a hydrophilic exterior that interfaces with water, effectively creating a soluble drug-cyclodextrin inclusion complex.[14][15] This approach is generally non-toxic and has a minimal impact on most biological assays.

          Troubleshooting & Optimization Guides

          This section provides a systematic approach to resolving common experimental problems.

          Problem 1: Precipitate or Cloudiness Observed in Master Stock Solution (e.g., 10 mM in 100% DMSO)
          • Underlying Cause: The compound may have exceeded its maximum solubility even in DMSO, or the stored solution has undergone temperature fluctuations causing crystallization.

          • Troubleshooting Workflow:

            • Gentle Warming & Sonication: Warm the vial to 37°C in a water bath for 10-15 minutes and briefly sonicate. This can often redissolve the precipitate.

            • Reduce Concentration: If precipitation persists, the stock concentration is likely too high. Prepare a new, lower concentration stock (e.g., 5 mM or 1 mM).

            • Alternative Solvents: For extremely challenging compounds, consider alternative aprotic polar solvents such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), which may offer superior solvating capacity.[13] Always perform a vehicle control to test for solvent effects in your assay.

          Problem 2: Precipitate Forms Upon Dilution into Aqueous Assay Buffer
          • Underlying Cause: The final concentration of the organic co-solvent is insufficient to keep the inhibitor dissolved in the aqueous medium.[7]

          • Troubleshooting Workflow: The following diagram illustrates a logical decision-making process to systematically solve this issue.

          G start Precipitation Observed in Aqueous Assay Buffer check_cosolvent Is final co-solvent conc. (e.g., DMSO) < 1%? start->check_cosolvent check_cosolvent->start No (Reduce it!) adjust_ph Is the compound basic? (Most are) check_cosolvent->adjust_ph Yes ph_protocol Adjust Buffer pH to 4.0-6.0 adjust_ph->ph_protocol Yes use_cd Incorporate a Solubilizing Excipient (e.g., Cyclodextrin) adjust_ph->use_cd No/Unknown check_assay_compat Is the new pH compatible with the assay? ph_protocol->check_assay_compat check_assay_compat->use_cd No success Solubility Achieved check_assay_compat->success Yes cd_protocol Prepare Drug-Cyclodextrin Inclusion Complex use_cd->cd_protocol advanced_form Consider Advanced Formulation (Nanosuspension, ASD) cd_protocol->advanced_form Still Insoluble cd_protocol->success fail Consult Formulation Specialist advanced_form->fail G cluster_low_ph Low pH (e.g., pH 4.0) cluster_high_ph High pH (e.g., pH 7.4) low_ph_eq R-NH(Insoluble) R-NH2+(Soluble) high_ph_eq R-NH(Insoluble) R-NH2+(Soluble) l_arrow Equilibrium shifts RIGHT (Protonation Favored) low_ph_eq:s->l_arrow:n h_arrow Equilibrium shifts LEFT (Deprotonation Favored) high_ph_eq:s->h_arrow:n

          Caption: Effect of pH on the ionization and solubility of a basic heterocycle.

          Protocol 2: Solubilization Using Cyclodextrins

          This method uses cyclodextrins to form a soluble inclusion complex with the inhibitor.

          Causality: The hydrophobic inhibitor molecule partitions into the non-polar interior of the cyclodextrin ring, while the ring's hydrophilic exterior allows the entire complex to dissolve readily in water. [11][14] Materials:

          • Your inhibitor

          • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

          • Aqueous buffer of choice (e.g., PBS, pH 7.4)

          • DMSO

          Procedure:

          • Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point. This may require gentle warming to fully dissolve.

          • Prepare a high-concentration stock of your inhibitor in DMSO (e.g., 20-40 mM).

          • Slowly add the inhibitor's DMSO stock dropwise to the vortexing cyclodextrin solution. The goal is to reach your target final inhibitor concentration. The ratio of inhibitor to cyclodextrin is key and may require optimization.

          • Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous stirring or shaking.

          • Visually inspect for any precipitation. If the solution is clear, it is ready for use in your assay.

          • This final solution can then be sterile-filtered and used for cell culture experiments.

          G cluster_0 Mechanism of Cyclodextrin Inclusion drug Hydrophobic Inhibitor complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex water Aqueous Solution

          Caption: Diagram of a cyclodextrin forming an inclusion complex with an inhibitor.

          Comparison of Solubility Enhancement Techniques

          The table below summarizes the primary methods for enhancing the solubility of tetrahydropyridopyrimidine-based inhibitors, allowing for a quick comparison to guide your experimental design.

          TechniqueTypical Solubility IncreaseProsConsBest For
          pH Adjustment 5 to >100-fold [9]Simple, inexpensive, rapid to implement.Assay must be compatible with non-physiological pH; may alter compound charge state.Initial screening, biochemical assays where pH can be controlled.
          Co-solvents (e.g., DMSO, PEG-400) Variable, highly dependent on final % [7]Simple to prepare stock solutions.Risk of precipitation upon dilution;[7] potential for cellular toxicity or assay interference. [8]High-throughput screening (with careful validation), initial stock preparation.
          Cyclodextrins (e.g., HP-β-CD) 10 to >1000-fold [11][14]High solubilizing capacity, low toxicity, generally compatible with in vitro and in vivo models. []Can be viscous at high concentrations; requires optimization of drug:CD ratio.Cell-based assays, animal studies, formulation development.
          Nanosuspensions Substantial increase in kinetic solubility [16][17]Applicable to drugs insoluble in all media;[7] can improve bioavailability. [16]Requires specialized equipment (homogenizers, mills); potential for physical instability (particle growth).Oral and parenteral formulations, delivery of highly insoluble compounds.
          Amorphous Solid Dispersions (ASD) Can increase solubility up to 50,000-fold [18][19]Achieves very high solubility levels; established technology for oral drug products. [20][21]Requires specific polymers and processing (spray drying, hot melt extrusion); risk of recrystallization over time.Development of oral solid dosage forms for clinical studies.

          Advanced Formulation Strategies

          For compounds that remain insoluble despite the methods above, or for progression into late-stage preclinical and clinical development, advanced strategies are necessary.

          • Nanosuspensions: This technology involves reducing the particle size of the pure drug down to the nanometer range. [17]The dramatically increased surface area enhances the dissolution rate according to the Noyes-Whitney equation. This is a powerful tool for drugs that are poorly soluble in both aqueous and organic/lipid media. [7][16]* Amorphous Solid Dispersions (ASDs): In an ASD, the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state. [19][21]By preventing the formation of a stable crystal lattice, the energy barrier for dissolution is significantly lowered, often leading to a state of supersaturation in solution that can dramatically enhance bioavailability. [19][22] These advanced techniques typically require specialized expertise and equipment and are employed when simpler methods prove insufficient for achieving the desired therapeutic exposure.

          References

          • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
          • Jadhav, N. R., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.
          • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery.
          • How Cyclodextrins Enhance Poor Solubility. (2024). News.
          • Makhado, P. B., & Mokhosi, R. B. (2021). Solubility Enhancement of Antidiabetic Drugs Using a Co‐Crystallization Approach. ChemistryOpen, 10(12), 1260-1271.
          • Prajapati, R., & Patel, P. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology.
          • Al-Bayati, M. N., & Al-Akayleh, F. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1953.
          • Pawar, P., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
          • How to improve topical formulations of poorly-water soluble APIs. (2022). Pharma Excipients.
          • Unlock the Potential of Poorly Soluble Drugs with Apisolex™ Technology. Pharma Excipients.
          • Zhang, M., et al. (2022). Improving the solubility and antileukemia activity of Wnt/β-catenin signaling inhibitors by disrupting molecular planarity. Bioorganic & Medicinal Chemistry, 69, 116891.
          • Caira, M. R., et al. (2021). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Crystals, 11(11), 1339.
          • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
          • Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Deriv
          • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. (2024). Expert Opinion on Drug Delivery, 21(12), 1807-1822.
          • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
          • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17, 288.
          • Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modul
          • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI.
          • Why salt formation of weak acid increases the drug solubility? (2023).
          • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). PMC - NIH.
          • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
          • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
          • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
          • Trisubstituted Pyrimidines as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists With Improved Solubility. (2007). PubMed.
          • Techniques to improve the solubility of poorly soluble drugs.
          • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. NIH.
          • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
          • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
          • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025).
          • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
          • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News.
          • Optimizing Drug Loading in Amorphous Solid Dispersions. (2025). YouTube.
          • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - NIH.
          • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
          • Nanosuspensions: Enhancing drug bioavailability through nanoniz
          • Advances in covalent kinase inhibitors. (2020). Chemical Society Reviews (RSC Publishing).
          • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis.
          • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
          • Salt Selection in Drug Development. Pharmaceutical Technology.
          • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy & Pharmaceutical Research.
          • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PMC - PubMed Central.
          • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
          • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review.
          • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica.
          • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI.
          • Kinase Inhibitors on Solvents & Excipients Signaling P

          Sources

          Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridopyrimidine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Technical Support Center for the synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered in the lab. Tetrahydropyridopyrimidines are a vital class of heterocyclic compounds with a broad range of biological activities, making their efficient synthesis a key focus in medicinal chemistry and drug discovery.[1]

          This resource provides practical, field-tested advice in a question-and-answer format to directly address the challenges you may be facing at the bench.

          Frequently Asked Questions (FAQs)

          Q1: What are the common strategies for synthesizing the tetrahydropyridopyrimidine core structure?

          There are several effective strategies for constructing the tetrahydropyridopyrimidine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prevalent approaches are:

          • Multi-component Reactions (MCRs): These reactions are highly efficient as they combine three or more starting materials in a single step to form the complex product, saving time and resources.[2] A common example involves the reaction of an aldehyde, urea or thiourea, and other suitable reagents to build the fused ring system.[3]

          • Stepwise Synthesis: This approach offers more control over the substitution pattern. A typical sequence may involve the initial synthesis of a substituted tetrahydropyridine or pyrimidine ring, followed by subsequent annulation to form the final bicyclic structure. For instance, a commercially available substituted tetrahydropyridopyrimidine can be modified through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce desired functionalities.[4][5]

          Q2: How do I choose the right catalyst for my tetrahydropyridopyrimidine synthesis?

          Catalyst selection is critical for the success of the reaction. The optimal catalyst will depend on the specific reaction mechanism.

          • For Multi-component Reactions: Acid catalysts are frequently employed. While traditional Brønsted acids like HCl can be effective, they may sometimes lead to side reactions.[6] Milder and more selective catalysts such as organocatalysts or Lewis acids are often preferred to improve yields and minimize byproduct formation.[3]

          • For Stepwise Synthesis involving Cross-Coupling: Palladium catalysts, such as those based on Pd₂(dba)₃ with suitable phosphine ligands like BINAP, are commonly used for C-N bond formation in Buchwald-Hartwig reactions to couple amines with halo-substituted pyridopyrimidine precursors.[4][5]

          Q3: What is the role of the solvent in optimizing the reaction?

          The solvent plays a crucial role in reactant solubility, reaction rate, and in some cases, the reaction pathway itself.

          • Polar protic solvents like ethanol are commonly used and can be effective for many multi-component reactions.[7]

          • Polar aprotic solvents such as dimethylformamide (DMF) or dioxane are often employed in stepwise syntheses, particularly for cross-coupling reactions.[6]

          • Solvent-free conditions are an increasingly popular green chemistry approach that can lead to shorter reaction times and higher yields in some cases.[2]

          It is highly recommended to perform small-scale solvent screening experiments to identify the optimal solvent for your specific substrate combination and reaction type.

          Q4: How can I monitor the progress of my reaction effectively?

          Close monitoring of the reaction is essential for determining the optimal reaction time and preventing the formation of degradation products.

          Thin-Layer Chromatography (TLC) is the most common and convenient method for tracking the consumption of starting materials and the formation of the product. It is advisable to run a TLC at regular intervals. Once the starting materials have been consumed, the reaction should be worked up promptly.

          For more detailed kinetic analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to quantify the formation of the product and any major byproducts over time.

          Troubleshooting Guide

          Problem 1: Low or No Product Yield

          A low yield of the desired tetrahydropyridopyrimidine is a common issue. The following troubleshooting guide can help you identify and address the root cause.

          Potential Cause Explanation & Suggested Solution
          Inactive Catalyst The catalyst may have degraded or been poisoned. If using a reusable catalyst, it may require regeneration. For air- or moisture-sensitive catalysts, ensure proper handling techniques. It is recommended to test a fresh batch of catalyst to rule out this issue.
          Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the decomposition of reactants or the formation of byproducts. A systematic optimization of the reaction temperature (e.g., in 10-20°C increments) is recommended.
          Incorrect Reaction Time The reaction may not have reached completion, or prolonged reaction times may be leading to product degradation. Monitor the reaction closely by TLC to determine the optimal endpoint.
          Poor Reactant Quality Impurities in the starting materials can inhibit the reaction. Ensure that all reactants are of high purity and are properly stored.
          Suboptimal Solvent The chosen solvent may not be ideal for your specific substrates. As mentioned in the FAQs, a solvent screen is a valuable optimization step.

          Experimental Workflow & Troubleshooting Logic

          The following diagram illustrates a general workflow for troubleshooting low-yield issues in tetrahydropyridopyrimidine synthesis.

          TroubleshootingWorkflow start Low Yield of Tetrahydropyridopyrimidine check_reactants Verify Purity and Stoichiometry of Starting Materials start->check_reactants check_catalyst Assess Catalyst Activity (Use fresh batch if necessary) check_reactants->check_catalyst Reactants OK successful_synthesis Successful Synthesis check_reactants->successful_synthesis Yield Improved optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst Active check_catalyst->successful_synthesis Yield Improved optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time Temperature Optimized optimize_temp->successful_synthesis Yield Improved screen_solvent Screen Different Solvents optimize_time->screen_solvent Still Low Yield optimize_time->successful_synthesis Yield Improved screen_solvent->successful_synthesis Solvent Optimized

          Caption: A decision tree for troubleshooting low yields.

          Representative Experimental Protocol: Multi-component Synthesis of a Tetrahydropyridopyrimidine Derivative

          This protocol is a generalized example of a multi-component reaction to synthesize a tetrahydropyridopyrimidine derivative. Researchers should adapt the specific reagents, stoichiometry, and conditions based on their target molecule.

          Materials:

          • Aromatic aldehyde (1.0 mmol)

          • Urea or thiourea (1.2 mmol)

          • Formaldehyde (1.1 mmol, typically as a 37% aqueous solution)

          • Organocatalyst (e.g., thiourea dioxide, 10 mol%)

          • Ethanol (5 mL)

          Procedure:

          • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), urea or thiourea (1.2 mmol), and the organocatalyst (0.1 mmol).

          • Add ethanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure homogeneity.

          • Add formaldehyde solution (1.1 mmol) dropwise to the reaction mixture.

          • Heat the reaction mixture to 80°C and allow it to reflux.[3]

          • Monitor the progress of the reaction by TLC every 30 minutes.

          • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

          • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

          • If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

          • Characterize the purified product by NMR, mass spectrometry, and other appropriate analytical techniques.

          References

          • Mechanism for the synthesis of tetrahydropyrimido[4,5-d] pyrimidine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

          • Hallin, J., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. Available at: [Link]

          • Hallin, J., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. Available at: [Link]

          • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. Available at: [Link]

          • Design and synthesis of tetrahydropyridopyrimidine derivatives as dual GPR119 and DPP-4 modulators. (2021). PubMed. Retrieved January 26, 2026, from [Link]

          • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). MDPI. Retrieved January 26, 2026, from [Link]

          • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]

          • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). (2025). National Institutes of Health. Retrieved January 26, 2026, from [Link]

          • Khan, M. M., Faiz, F. A., & Khan, M. S. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 16, 2007-2029. Available at: [Link]

          • Pyrimidine Synthesis. (2024, February 21). YouTube. Retrieved January 26, 2026, from [Link]

          • Discovery of tetrahydropyrido[4,3-d]pyrimidine derivatives for the treatment of neuropathic pain. (2013). PubMed. Retrieved January 26, 2026, from [Link]

          Sources

          Technical Support Center: Scale-Up Synthesis of Tetrahydropyridopyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for the scale-up synthesis of tetrahydropyridopyrimidines. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of these vital heterocyclic scaffolds from the laboratory bench to pilot or manufacturing scale. Tetrahydropyridopyrimidines are crucial components in medicinal chemistry, forming the core of numerous therapeutic agents, including novel cancer inhibitors[1][2].

          Transitioning a synthetic route from gram-scale to kilogram-scale is a complex endeavor fraught with challenges not always apparent during initial discovery phases.[3][4] This resource provides in-depth, field-proven insights into common issues, troubleshooting strategies, and scalable solutions, structured in a practical question-and-answer format.

          Section 1: Core Synthetic Challenges & Troubleshooting

          This section addresses the most frequently encountered problems during the scale-up of tetrahydropyridopyrimidine syntheses, particularly those involving multicomponent reactions like the Biginelli reaction, a common route to these scaffolds.[5][6]

          FAQ 1: We are observing a significant drop in yield upon scaling up our multicomponent reaction from 10g to 1kg. What are the likely causes and how can we troubleshoot this?

          This is one of the most common scale-up challenges. The decrease in yield is typically not due to a single factor but a combination of physical and chemical phenomena that are negligible at the lab scale but become dominant in larger reactors.

          Causality:

          • Mass and Heat Transfer Limitations: In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to poor mixing and uneven temperature distribution ("hot spots").[3] This can cause localized decomposition of reagents or products and promote side reactions.

          • Reagent Addition and Stoichiometry: The rate of addition of a reagent becomes critical at scale. For instance, in a Biginelli-type condensation, a slow, controlled addition of the aldehyde component is often necessary to prevent side reactions. Also, the stoichiometry may need re-optimization; for example, urea is often used in excess at a larger scale due to its potential instability at elevated temperatures.[5]

          • Catalyst Performance: Catalysts that work efficiently on a small scale may show reduced activity or lifetime on a larger scale.[7] This can be due to deactivation by impurities in lower-grade raw materials or simply because the catalyst-to-substrate ratio is harder to maintain uniformly.

          Troubleshooting Workflow:

          G cluster_0 Troubleshooting Low Yield at Scale Problem Problem: Decreased Yield at Scale P1 Analyze Reaction Profile: - In-process controls (HPLC, UPLC) - Identify side products Problem->P1 S1 Optimize Physical Parameters P1->S1 S2 Re-evaluate Chemical Parameters P1->S2 S3 Refine Process Control P1->S3 S1_1 Improve Agitation: - Change impeller type/speed - Use baffles S1->S1_1 S1_2 Enhance Heat Transfer: - Adjust jacket temperature - Control addition rates S1->S1_2 Solution Achieve Consistent High Yield S1_2->Solution S2_1 Adjust Stoichiometry: - Incremental increase of key reagent (e.g., urea) S2->S2_1 S2_2 Optimize Catalyst Loading: - Screen catalyst concentration - Test alternative catalysts S2->S2_2 S2_2->Solution S3_1 Controlled Reagent Addition: - Sub-surface addition - Temperature-controlled dosing S3->S3_1 S3_1->Solution

          Caption: A workflow for diagnosing and solving yield issues during scale-up.

          FAQ 2: Our scaled-up reaction generates a new, significant impurity that was minor at the bench scale. How do we identify and mitigate it?

          The appearance of new impurities is often linked to longer reaction times and the heat transfer issues mentioned previously.[7]

          Causality:

          • Thermal Degradation: Sensitive functional groups on your starting materials, intermediates, or the final tetrahydropyridopyrimidine product may degrade over prolonged exposure to heat.

          • Side Reactions: The equilibrium of side reactions can shift at higher concentrations or temperatures. For example, an intermediate iminium species in a Biginelli reaction might react with itself or other nucleophiles if not consumed quickly by the desired pathway.[8]

          • Raw Material Quality: Impurities in bulk starting materials, which are often of a lower grade than research-grade chemicals, can introduce new reactive species into the process.

          Mitigation Protocol:

          • Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography. Use analytical techniques (LC-MS, NMR) to determine its structure. Understanding the structure provides clues to its formation pathway.

          • Kinetic Analysis: Monitor the reaction progress over time using HPLC, tracking the formation of the product and the impurity. This will tell you if the impurity is formed concurrently with the product or from the degradation of the product.

          • Process Parameter Adjustment:

            • Temperature Control: Lower the reaction temperature, even if it extends the reaction time. A cleaner reaction profile is often worth the trade-off.

            • Concentration: Experiment with running the reaction at a slightly lower concentration to disfavor bimolecular side reactions.

            • pH Control: The stability of many nitrogen heterocycles is pH-dependent. Ensure the pH of the reaction medium is controlled and optimized.[9]

          Section 2: Purification and Isolation at Scale

          Transitioning from laboratory purification methods (like flash chromatography) to scalable techniques is a major hurdle.[10]

          FAQ 3: Our product is difficult to crystallize from the crude reaction mixture at a large scale, often oiling out or precipitating with low purity. What strategies can we employ?

          Crystallization is the preferred method for purification at scale due to its cost-effectiveness and efficiency. However, it is a sensitive process that requires careful development.

          Causality:

          • Supersaturation Rate: Rapid cooling or fast addition of an anti-solvent on a large scale can generate high levels of supersaturation, favoring the formation of oils or amorphous solids over well-ordered crystals.

          • Impurities: Impurities can act as crystal growth inhibitors or, conversely, induce premature precipitation.

          • Solvent System: A solvent system that works for a 1g crystallization may not be optimal for 1kg due to differences in heat transfer and mixing dynamics.

          Scalable Crystallization Protocol:

          • Solvent Screening: Perform a systematic screening of various solvents and solvent/anti-solvent systems. Use a solubility database to guide your choices.

          • Develop a Temperature/Anti-solvent Profile:

            • Slowly cool the saturated solution to control the rate of crystal growth. A typical rate is 5-10 °C per hour.

            • If using an anti-solvent, add it slowly and sub-surface to avoid localized high concentrations.

          • Seeding: Seeding is critical for reproducibility at scale. Add a small amount (0.1-1% w/w) of pure crystalline material at the point of metastable supersaturation to induce crystallization.

          • Aging: Hold the resulting slurry at the final temperature for several hours with gentle agitation to allow for crystal growth and to ensure complete crystallization, maximizing yield.

          Data Presentation: Solvent Selection for Scale-Up

          SolventBoiling Point (°C)Safety ConcernsGreen Chemistry RatingScale-Up Suitability
          Dichloromethane40Carcinogen, environmental hazardUndesirablePoor - avoid if possible
          Toluene111Flammable, reproductive toxinProblematicModerate - use with caution
          Ethyl Acetate77FlammableRecommendedGood - preferred process solvent
          2-Propanol (IPA)82FlammableRecommendedExcellent - common for crystallization
          Ethanol78FlammableRecommendedExcellent - green and effective
          Acetonitrile82Flammable, toxicProblematicModerate - often used in chromatography

          This table provides a general guideline. Always consult full safety data sheets (SDS) and process safety reviews.

          Section 3: Process Safety & Hazard Management

          Scaling up synthesis introduces significant safety risks that must be proactively managed.

          FAQ 4: What are the key safety hazards associated with the large-scale synthesis of nitrogen heterocycles like tetrahydropyridopyrimidines?

          The synthesis of complex nitrogen-containing molecules often involves hazardous reagents and potentially energetic reactions.[9][11]

          Key Hazards:

          • Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. This is a major concern for multi-component condensations which are often exothermic.

          • Hazardous Reagents: Many synthetic routes may use:

            • Strong Acids/Bases: Used as catalysts (e.g., HCl, H₂SO₄) or reagents.

            • Pyrophoric Reagents: Less common for this scaffold, but can be used in derivatization.

            • Toxic/Corrosive Chemicals: e.g., POCl₃, thionyl chloride for chlorination steps.[2]

          • Handling of Fine Powders: The final isolated product is often a fine powder, which can pose inhalation risks and, in some cases, create a risk of dust explosion.

          Hazard Mitigation Strategy:

          • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the potential for thermal runaway.

          • Engineering Controls: Ensure the reactor is equipped with adequate cooling capacity, an emergency quenching system, and a rupture disc.

          • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety glasses, and flame-retardant lab coats. For highly toxic materials, respiratory protection may be required.

          • Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up campaign to identify and mitigate potential risks.

          Section 4: Advanced Solutions & Future Outlook

          Modern chemical manufacturing is moving towards more efficient and sustainable technologies.

          FAQ 5: Can continuous flow chemistry help overcome some of these scale-up challenges?

          Yes, absolutely. Continuous flow chemistry is an excellent technology for addressing many of the fundamental problems of batch scale-up.

          Advantages of Flow Chemistry:

          • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating and cooling, providing precise temperature control and eliminating hot spots.[12]

          • Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, significantly reducing the risk associated with highly exothermic or hazardous reactions.

          • Rapid Optimization: Process parameters (temperature, residence time, stoichiometry) can be optimized much more quickly than in batch, accelerating development.

          • Scalability: Scaling up is achieved by "numbering up" (running multiple reactors in parallel) or by running the reactor for a longer period, which is a more predictable process than scaling up a batch reactor.[12]

          Illustrative Flow Synthesis Concept:

          G cluster_flow Continuous Flow Synthesis PumpA Reagent A (e.g., Aldehyde) Mixer T-Mixer PumpA->Mixer PumpB Reagent B (e.g., Ketoester) PumpB->Mixer PumpC Reagent C (e.g., Urea/Catalyst) PumpC->Mixer Reactor Heated Coil Reactor (Precise T, Residence Time) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

          Caption: A simplified schematic of a continuous flow setup for a multicomponent reaction.

          References
          • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
          • Overcoming Challenges in Scale-Up Production. World Pharma Today.
          • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations.
          • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
          • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters.
          • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
          • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. PubMed.
          • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI.
          • Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Chemical Society Reviews (RSC Publishing).
          • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.
          • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery.
          • The Biginelli reaction under batch and continuous flow conditions: Catalysis, mechanism and antitumoral activity.
          • Biginelli Reaction. Organic Chemistry Portal.

          Sources

          Technical Support Center: Refining Pharmacophore Models for Tetrahydropyridopyrimidine Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuanced process of refining pharmacophore models, with a specific focus on the tetrahydropyridopyrimidine scaffold. As a versatile and privileged structure in medicinal chemistry, its derivatives have shown promise as inhibitors for a range of targets, including KRAS-G12C, Smoothened (Smo), and various kinases.[1][2][3][4]

          This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you troubleshoot common issues and build robust, predictive models.

          Section 1: Foundational Issues in Model Generation and Refinement

          This section addresses common hurdles encountered during the initial phases of pharmacophore modeling.

          Q1: My initial pharmacophore model shows poor enrichment in virtual screening. What are the most likely causes and how do I begin troubleshooting?

          A1: This is a frequent and critical issue. A low enrichment factor (EF) suggests your model is not effectively distinguishing active compounds from inactive ones. The root cause often lies in one of three areas: the quality of the input data, the model generation algorithm, or the validation setup itself.

          Causality and Troubleshooting Steps:

          • Input Data Quality: The principle of "garbage in, garbage out" is paramount in pharmacophore modeling.[5] Your model's accuracy is heavily dependent on the quality and diversity of the training set ligands.

            • Conformational Bias: If your active ligands all share the same scaffold, the model may become overly specific to that chemotype, failing to identify novel, diverse hits.[6] To mitigate this, incorporate multiple ligand-based models from different active sets to capture a wider range of interaction patterns.[6]

            • Incorrect Bioactive Conformation: For ligand-based models, the assumption is that the lowest energy conformation is the bioactive one, which is not always true. If a crystal structure of a co-crystallized ligand is available, use it as a template. If not, consider using flexible alignment algorithms or generating conformations from molecular dynamics (MD) simulations to explore more relevant conformational space.[6][7]

          • Model Generation Parameters: The default settings in modeling software are a starting point, not a universal solution.

            • Feature Mismatch: The automatically generated features (e.g., Hydrogen Bond Acceptor/Donor, Aromatic, Hydrophobic) may not accurately represent the key interactions.[8] Manually inspect the protein-ligand interactions in a crystal structure (if available) to ensure the features correspond to known binding motifs. For tetrahydropyridopyrimidines targeting kinases, for example, a hydrogen bond acceptor feature mapping to the hinge region is often critical.[2][9]

            • Overly Constrained Model: An initial model with too many features can be too restrictive. A good model is a balance between sensitivity (ability to find actives) and specificity (ability to exclude inactives).[7][10] Start by systematically removing features one by one and re-validating the model to see if performance improves. This is a key refinement step.[7]

          • Validation Protocol: An improperly constructed validation set can give misleading results.

            • Biased Decoy Set: Your decoy compounds (presumed inactives) should have similar physicochemical properties (e.g., molecular weight, logP, number of rotatable bonds) to your active compounds.[11] This ensures your model is selecting for the specific 3D arrangement of features, not just for generic "drug-like" properties. The DUD-E server is a valuable resource for generating appropriate decoy sets.[12]

          Below is a workflow to guide your troubleshooting process.

          G start Low Enrichment Factor in VS check_data 1. Assess Input Data Quality start->check_data sub_data1 Conformational or Scaffold Bias? check_data->sub_data1 check_params 2. Review Model Parameters sub_params1 Feature Mismatch or Overly Constrained? check_params->sub_params1 check_validation 3. Verify Validation Protocol sub_validation1 Decoy Set Biased? check_validation->sub_validation1 sub_data1->check_params No sub_data2 Incorporate Diverse Actives / Use MD Conformations sub_data1->sub_data2 Yes sub_data2->check_params sub_params1->check_validation No sub_params2 Manually Adjust Features / Systematically Remove Constraints sub_params1->sub_params2 Yes sub_params2->check_validation sub_validation2 Generate Decoys with Matched Physicochemical Properties sub_validation1->sub_validation2 Yes end_node Re-run Validation and Assess Performance sub_validation1->end_node No sub_validation2->end_node

          Troubleshooting workflow for low model enrichment.
          Q2: Should I use a ligand-based or structure-based approach for my tetrahydropyridopyrimidine inhibitors? What are the trade-offs?

          A2: The choice between a ligand-based and structure-based approach is one of the first critical decisions and depends entirely on the data available to you.[13]

          • Structure-Based Modeling: This is the preferred method when you have a high-quality 3D structure of your target protein, ideally co-crystallized with a ligand. Its primary advantage is that it's derived from the actual protein-ligand interactions and binding site geometry.[10][14] This allows you to create a highly accurate map of essential interactions.

            • Strength: High accuracy and interpretability. The features directly correspond to interactions with specific residues (e.g., hydrogen bonds with the kinase hinge region, hydrophobic contacts in the back pocket).[2]

            • Weakness: Its quality is entirely dependent on the structural data. If the protein is flexible or if the crystal structure doesn't represent a relevant conformation, the resulting model may be flawed. It also cannot identify key interactions outside the crystallized binding pose.[6]

          • Ligand-Based Modeling: This approach is used when the 3D structure of the target is unknown, but you have a set of molecules with known biological activity.[8] The model is built by aligning a set of active molecules and extracting the chemical features they share.

            • Strength: Does not require a protein structure, making it applicable to a wider range of targets.

            • Weakness: It is an indirect method that relies on the "similar property principle" (similar molecules have similar activities). It is highly susceptible to scaffold bias and the accuracy depends on the chemical diversity and correct alignment of the training set ligands.[5][6]

          Recommendation for Tetrahydropyridopyrimidines: Given that this scaffold often targets well-studied protein families like kinases, a crystal structure is often available. Therefore, a structure-based approach is generally recommended as the starting point. However, the most robust workflow often involves a hybrid approach. You can generate a structure-based model and then refine it using a set of known diverse active ligands to ensure it captures all necessary features.

          G start Start Project decision High-Quality 3D Target Structure Available? start->decision structure_path Structure-Based Model Generation (e.g., from PDB complex) decision->structure_path Yes ligand_path Ligand-Based Model Generation (from diverse active set) decision->ligand_path No refine Refine Model with Ligand Data (Ensure model identifies known actives) structure_path->refine validate Validate Model (Test/Decoy Sets, ROC, EF) ligand_path->validate refine->validate screen Virtual Screening validate->screen

          Sources

          Technical Support Center: NMR Analysis of Substituted Tetrahydropyridopyrimidines

          Author: BenchChem Technical Support Team. Date: February 2026

          Status: Operational Current Wait Time: 0 mins Operator: Senior Application Scientist

          Welcome to the Pyridopyrimidine Analysis Hub

          You are likely here because the NMR spectrum of your substituted tetrahydropyridopyrimidine (THPP) scaffold is not behaving like a standard flat aromatic system. These fused bicyclic systems—combining a rigid pyrimidine ring with a flexible, saturated piperidine-like ring—present unique spectral challenges including conformational isomerism, signal overlap, and dynamic exchange.

          This guide is structured to troubleshoot specific anomalies you are observing in your data.

          Module 1: The Aliphatic "Blob" (Signal Overlap & Assignment)

          User Report: "My aliphatic region (1.5 - 4.5 ppm) is a mess. The methylene protons on the tetrahydro- ring are overlapping, and I can't assign the regiochemistry of my substitution."

          Diagnosis: The tetrahydro- ring (typically positions 5, 6, 7, and 8 depending on the isomer) adopts a chair or half-chair conformation . This renders the geminal protons at methylene positions diastereotopic (magnetically non-equivalent). Instead of simple triplets, you see complex multiplets due to geminal (

          
          ) and vicinal (
          
          
          
          ) coupling.

          Troubleshooting Protocol:

          • Run an HSQC (Heteronuclear Single Quantum Coherence):

            • Why: This is the "map" of your molecule. It correlates protons directly to the carbons they are attached to.

            • Look for: Two proton signals correlating to a single carbon signal.[1] This immediately identifies your methylene groups (

              
              ) and separates them from methines (
              
              
              
              ).
          • Run a COSY (Correlation Spectroscopy):

            • Why: To trace the spin system.[2][3]

            • Execution: Start from a distinct handle. If you have a substituent (e.g., a methyl group) or a distinct benzylic-like proton (often near the bridgehead, ~4.0-4.5 ppm), trace the cross-peaks to its neighbors.

          • Calculate

            
            : 
            
            • In rigid chairs, the equatorial proton is typically deshielded (downfield, higher ppm) relative to the axial proton by 0.3–0.7 ppm due to anisotropy of the C-C bonds.

            • Note: If the difference is small (<0.1 ppm), your ring might be undergoing rapid flipping at room temperature (see Module 2).

          Visual Workflow: Assignment Strategy

          AssignmentWorkflow Start Start: Unassigned Aliphatic Region HSQC Step 1: 1H-13C HSQC (Separate CH from CH2) Start->HSQC Identify Carbon types COSY Step 2: COSY (Trace Connectivity) HSQC->COSY Map spin system J_Analysis Step 3: J-Coupling Analysis (Identify Axial/Equatorial) COSY->J_Analysis Measure 3J(H,H) NOESY Step 4: NOESY/ROESY (Confirm Spatial Proximity) J_Analysis->NOESY Resolve stereochem

          Caption: Step-by-step logic for deconvoluting overlapping aliphatic signals in fused ring systems.

          Module 2: Broad or "Missing" Signals (Conformational Dynamics)

          User Report: "I expect a doublet for my NH proton, but it's a broad hump. Also, some of my methylene peaks are incredibly broad compared to the aromatic signals."

          Diagnosis: This is a classic sign of Intermediate Chemical Exchange .

          • Ring Flipping: The saturated ring is interconverting between conformers (e.g., chair-to-chair flip) at a rate comparable to the NMR time scale.

          • Amide Rotamers: If you have an exocyclic amide or urea, restricted rotation creates rotamers.

          • Proton Exchange: NH protons exchange with trace water or solvent.

          Troubleshooting Protocol:

          ExperimentActionExpected Outcome
          Solvent Switch Switch from
          
          
          to
          
          
          
          
          forms strong H-bonds with NH, slowing exchange. NH signals typically sharpen into distinct multiplets (e.g., doublets if coupled to neighbors) [1].
          Variable Temp (VT) - Hot Heat to 320-340 KIncreases exchange rate (
          
          
          ). Coalescing peaks will sharpen into a single "average" set of signals.
          Variable Temp (VT) - Cold Cool to 230-250 KDecreases exchange rate (
          
          
          ). "Freezes" the conformers. You may see two distinct sets of peaks (e.g., 60:40 ratio) for the two conformers.

          Expert Insight: In tetrahydropyridopyrimidines, the N-7 nitrogen (in the [4,3-d] isomer) often undergoes pyramidal inversion. If the barrier is low, you see an average.[4] If you have a bulky substituent on N-7, steric clash with the peri-protons (C-8 or C-6) can lock the conformation, leading to sharp but complex spectra [2].

          Module 3: Stereochemistry (Cis vs. Trans Determination)

          User Report: "I synthesized a 6,7-disubstituted derivative. I need to prove if the substituents are cis or trans."

          Diagnosis: You cannot rely solely on chemical shift. You must use Coupling Constants (

          
          )  and NOE (Nuclear Overhauser Effect) .
          

          The Logic (Karplus Relationship): In a locked chair conformation:

          • Trans-diaxial (

            
            ):  Dihedral angle 
            
            
            
            . Large
            
            
            (10–13 Hz).
          • Cis-equatorial/axial (

            
            ):  Dihedral angle 
            
            
            
            . Small
            
            
            (2–5 Hz).
          • Trans-diequatorial (

            
            ):  Dihedral angle 
            
            
            
            . Small
            
            
            (2–5 Hz).

          Troubleshooting Protocol:

          • Measure

            
            : 
            
            • If

              
               Hz: The protons are trans-diaxial. Therefore, the substituents are likely trans-diequatorial (assuming the bulky groups prefer the equatorial position to avoid 1,3-diaxial strain).
              
            • If

              
               Hz: The protons are gauche (cis or trans-diequatorial). You need NOESY.
              
          • Run a 1D-NOE or 2D-NOESY:

            • Irradiate the C-6 proton.

            • Strong NOE to C-7 proton

              
               They are on the same face (Cis ).
              
            • Weak/No NOE to C-7 proton

              
               They are on opposite faces (Trans ).
              
            • Validation: Look for NOE to the axial protons of the bridgehead or other known fixed points.

          Visual Logic: Stereochemical Decision Tree

          StereochemLogic Q1 Is 3J(H-H) > 9 Hz? Result1 Trans-diaxial protons (Substituents usually Trans) Q1->Result1 Yes Q2 NOE Observed between H-C6 and H-C7? Q1->Q2 No (2-5 Hz) Result2 Cis-relationship Q2->Result2 Strong NOE Result3 Trans-diequatorial (Check conformer preference) Q2->Result3 Weak/No NOE

          Caption: Decision matrix for determining relative stereochemistry using J-coupling and NOE data.

          FAQ: Common Anomalies

          Q: Why do I see "extra" peaks in the aromatic region? A: Check for Tautomerism . If your pyrimidine ring has -OH or -NH2 substituents (e.g., at C-2 or C-4), it may exist in equilibrium between lactam/lactim or amine/imine forms. In DMSO-

          
          , these tautomers can sometimes be resolved as distinct species if the exchange is slow [3].
          

          Q: I'm using a fluorinated substituent, and my carbon signals are split. Is this an impurity? A: Likely not.

          
           is 100% abundant and spin-1/2. It couples to Carbon.
          
          • 
             Hz (Huge doublet)
            
          • 
             Hz
            
          • 
             Hz
            Check if the splitting magnitude matches these values.
            

          Q: My sample is insoluble in

          
           and 
          
          
          
          . What now?
          A: Try TFA-d (Trifluoroacetic acid-d) or a mixture of
          
          
          . Warning: TFA is a strong acid and will protonate the pyridine/pyrimidine nitrogens, causing significant downfield shifts (~1-2 ppm) of adjacent protons due to the positive charge [4].
          References
          • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?Link

          • Gouda, M. A., et al. (2018).[5] Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry.[4][5] Link

          • Fülöp, F., et al. (1993). The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal.[6] Journal of Heterocyclic Chemistry. Link

          • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

          Sources

          Validation & Comparative

          A Comparative Guide to the Validation of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one as a Drug Target Scaffold

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          The quest for novel, effective, and safe therapeutics is a cornerstone of modern medicinal chemistry. Central to this endeavor is the identification and validation of chemical scaffolds that can serve as foundational structures for potent and selective drug candidates. The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (THPP) core is one such scaffold that has garnered significant interest, particularly in oncology. This guide provides an in-depth, objective comparison of the THPP scaffold's performance against established alternatives, supported by experimental insights and validation protocols.

          The 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Scaffold: A Profile

          The THPP scaffold is a fused heterocyclic system that structurally resembles purine-based signaling molecules.[1] This mimicry allows it to competitively bind to the ATP-binding sites of various enzymes, making it a "privileged scaffold" in drug discovery.[2][3] Its rigid, three-dimensional structure provides a robust framework for introducing diverse chemical substitutions, enabling chemists to fine-tune its pharmacological properties.

          Initial research has identified the THPP scaffold as a versatile inhibitor of several key protein families implicated in cancer and other diseases:

          • Kinase Inhibitors : The most prominent application of this scaffold is in the development of kinase inhibitors.[2] Its structure is well-suited to interact with the hinge region of the kinase ATP-binding pocket.

          • Hedgehog (Hh) Pathway Inhibitors : Derivatives of the THPP scaffold have shown potent antagonism of the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway.[4]

          • Topoisomerase II (topoII) Inhibitors : Recent studies have expanded the scaffold's utility, identifying it as a promising starting point for novel human topoisomerase II inhibitors.[5]

          • Heat Shock Protein 90 (Hsp90) Inhibitors : Structural optimization of a THPP-based hit compound led to potent Hsp90 inhibitors with in vivo antitumor effects.[6][7]

          • Dual ATX and EGFR Inhibitors : Novel THPP derivatives have been designed as dual inhibitors of autotaxin (ATX) and epidermal growth factor receptor (EGFR).[8]

          Given its broad applicability, this guide will focus on validating the THPP scaffold for its most prominent role: as a Cyclin-Dependent Kinase (CDK) inhibitor . CDKs are a family of serine/threonine kinases that are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9][10][11]

          Validating the THPP Scaffold: A Step-by-Step Workflow

          Validating a new scaffold requires a systematic progression from initial screening to in vivo efficacy studies. Each step is designed to answer critical questions about the scaffold's potency, selectivity, and drug-like properties.

          G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation a Primary Target Engagement (e.g., Kinase Binding Assay) b Enzymatic Inhibition Assay (e.g., IC50 Determination) a->b c Selectivity Profiling (Kinase Panel Screen) b->c d Target Inhibition in Cells (e.g., Phospho-protein Western Blot) c->d e Anti-proliferative Assay (e.g., GI50 Determination) d->e f Mechanism of Action (Cell Cycle Analysis, Apoptosis) e->f g Pharmacokinetics (PK) (Solubility, Bioavailability) f->g h Efficacy Studies (e.g., Xenograft Models) g->h i Toxicity Assessment h->i

          Caption: A generalized workflow for the validation of a novel drug target scaffold.

          Protocol Spotlight: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

          This protocol provides a robust method for quantifying the binding affinity of THPP-based compounds to a target kinase, a critical first step in validation.

          Causality Behind Experimental Choices:

          • Principle : This assay relies on Förster Resonance Energy Transfer (FRET) between a terbium-labeled antibody (Donor) and a fluorescently labeled kinase tracer (Acceptor). A compound that binds to the kinase displaces the tracer, disrupting FRET and causing a decrease in the emission signal. This provides a direct measure of target engagement.

          • Self-Validation : The protocol's integrity is maintained by including essential controls.

            • Positive Control : A known, potent inhibitor of the target kinase is used to define the maximum possible inhibition (100% displacement).

            • Negative Control : DMSO (the vehicle for the compounds) is used to define the baseline FRET signal with no inhibition.

            • Z'-factor Calculation : This statistical parameter is calculated from the positive and negative controls to ensure the assay is robust and the data is reliable (a Z' > 0.5 is considered excellent).

          Step-by-Step Methodology:

          • Reagent Preparation :

            • Prepare a 4X solution of the target kinase (e.g., CDK2/Cyclin A) in Kinase Buffer A. Rationale: Using a concentrated stock minimizes dilution of other reagents.

            • Prepare a 4X solution of the Alexa Fluor™ labeled kinase tracer in buffer. Rationale: The tracer concentration is optimized to be near the Kd for the kinase to ensure sensitive displacement.

            • Prepare a 4X solution of the Tb-labeled antibody in buffer.

            • Prepare serial dilutions of the THPP-derived test compounds and a known control inhibitor (e.g., Dinaciclib) in DMSO, then dilute into the buffer.

          • Assay Procedure :

            • To a 384-well plate, add 2.5 µL of the test compound dilutions.

            • Add 2.5 µL of the 4X Kinase/Antibody mixture.

            • Add 5 µL of the 4X Tracer solution.

            • Incubate at room temperature for 60 minutes, protected from light. Rationale: This allows the binding reaction to reach equilibrium.

          • Data Acquisition :

            • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

            • Measure the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

            • Calculate the Emission Ratio (520/495).

          • Data Analysis :

            • Plot the Emission Ratio against the logarithm of the compound concentration.

            • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

          Comparative Performance: THPP vs. Alternative Scaffolds

          The true validation of a scaffold comes from its performance relative to existing, well-characterized alternatives. For CDK inhibition, a dominant and clinically successful scaffold is the 2-aminopyrimidine .[10][11] Drugs like Palbociclib (a CDK4/6 inhibitor) are based on this core structure.[12] We will compare the THPP scaffold against the aminopyrimidine and other emerging scaffolds.

          Table 1: Comparative Analysis of CDK Inhibitor Scaffolds

          Metric5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidinone (THPP)2-Aminopyrimidine (e.g., Palbociclib)Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib)
          Primary Targets CDK2/9, CDK4/6, Smo, Hsp90, TopoII[4][5][6][9]CDK4/6[12]Pan-CDK (CDK1, 2, 5, 9)[13]
          Reported Potency (IC50) Low nM to low µM range, depending on derivative and target.[5][8]CDK4: 14 nM, CDK6: 6.1 nM[12]CDK2: 1 nM, CDK9: 4 nM[13]
          Selectivity Profile Tunable; can be engineered for specific CDKs or other targets.Highly selective for CDK4/6 over other CDKs.Pan-inhibitor; lacks selectivity among CDKs.
          Key Strengths High scaffold diversity potential, ability to target multiple unrelated proteins, novel IP space.[14]Clinically validated, high potency and selectivity for CDK4/6.Extremely high potency.
          Potential Weaknesses Less mature, requires more optimization for selectivity and potency.More established IP landscape, potentially limiting novel development.Lack of selectivity can lead to off-target toxicity.
          Representative Compound Compound 24 (TopoII inhibitor, IC50 = 4.5 µM)[5]Palbociclib (Ibrance®)Dinaciclib (SCH 727965)

          Structure-Activity Relationship (SAR) Insights:

          The power of the THPP scaffold lies in its synthetic tractability. Studies have shown that specific substitutions at key positions can dramatically alter its biological activity:

          • For Smoothened Antagonism : Modifications on the pyrimidine ring were crucial for potent inhibition of Hh signaling.[4]

          • For Hsp90 Inhibition : Analysis of a series of analogues revealed that substitutions on the pyridone ring system led to compounds with potent in vitro and in vivo activity.[6][7]

          • For Topoisomerase II Inhibition : The addition of a 6-amino group and other modifications to the core heterocycle were key to achieving promising inhibitory and antiproliferative activities.[5]

          This "tunability" is a significant advantage, suggesting the THPP scaffold can be tailored to achieve desired potency and selectivity profiles, a feature less common in more rigid, established scaffolds.

          Signaling Pathway Context: CDK2 in Cell Cycle Progression

          To understand the impact of a THPP-based CDK2 inhibitor, it's crucial to visualize its place in the broader signaling network. CDK2, in complex with Cyclin E and Cyclin A, is a pivotal regulator of the G1/S phase transition and S phase progression in the cell cycle.[13]

          G cluster_0 G1 Phase cluster_1 S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F_DP E2F-DP pRb->E2F_DP Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F_DP->CyclinE_CDK2 Upregulates DNA_Rep DNA Replication E2F_DP->DNA_Rep Activates Transcription CyclinE_CDK2->pRb Hyper-phosphorylates CyclinE_CDK2->DNA_Rep CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Rep THPP THPP Scaffold (CDK2 Inhibitor) THPP->CyclinE_CDK2 Blocks THPP->CyclinA_CDK2 Blocks

          Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition by a THPP-based compound.

          Inhibition of CDK2 by a THPP-derived molecule would prevent the hyper-phosphorylation of the retinoblastoma protein (pRb), keeping the E2F transcription factor in its inhibited state. This blocks the expression of genes required for DNA replication, leading to cell cycle arrest at the G1/S checkpoint and ultimately preventing cancer cell proliferation.

          Conclusion and Future Directions

          The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a highly promising and versatile platform for drug discovery.

          • Strengths : Its primary advantage is its remarkable versatility, demonstrating potent activity against multiple, distinct target classes including kinases, GPCRs (Smo), and other essential enzymes (TopoII, Hsp90).[4][5][6] This "scaffold hopping" potential allows for the exploration of diverse biological targets and the generation of novel intellectual property.[4]

          • Comparison to Alternatives : While scaffolds like 2-aminopyrimidine are clinically validated and highly potent for specific targets (e.g., CDK4/6), the THPP scaffold offers broader applicability.[12] Unlike pan-inhibitors based on cores like pyrazolo[1,5-a]pyrimidine, the THPP scaffold's structure-activity relationships appear more amenable to fine-tuning for improved selectivity, which is critical for minimizing off-target toxicity.[13]

          Future Validation Steps : Further development of the THPP scaffold should focus on:

          • Systematic Selectivity Profiling : Large-scale kinase panel screening is necessary to fully map the selectivity profile of optimized THPP derivatives.

          • Structure-Based Design : Obtaining co-crystal structures of THPP inhibitors bound to their target proteins (e.g., CDK2) will enable rational, structure-based design to enhance potency and selectivity.

          • In Vivo Efficacy and ADME Optimization : Promising lead compounds require thorough evaluation in animal models to assess their efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety profiles.[4][6]

          References

          • MySkinRecipes. 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one. Available from: [Link]

          • MySkinRecipes. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride. Available from: [Link]

          • Islam, F., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Available from: [Link]

          • National Center for Biotechnology Information. PubChem Compound Summary for CID 19883247, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride. Available from: [Link]

          • PubMed. Synthesis and Structure-Activity Relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based Hydroxamic Acids as HB-EGF Shedding Inhibitors. Available from: [Link]

          • PubMed. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. Available from: [Link]

          • Alcaide, B., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]

          • ResearchGate. Structure activity relationship. Available from: [Link]

          • PubMed. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Available from: [Link]

          • PubMed. Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Available from: [Link]

          • PubMed. Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Available from: [Link]

          • PubMed. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Available from: [Link]

          • Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. Available from: [Link]

          • PubMed. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Available from: [Link]

          • PubMed Central. Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. Available from: [Link]

          • Thieme Connect. Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Available from: [Link]

          • ResearchGate. (PDF) Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Available from: [Link]

          • ACS Publications. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]

          • bioRxiv. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. Available from: [Link]

          • Biochemical Society Transactions. Emerging approaches to CDK inhibitor development, a structural perspective. Available from: [Link]

          • Shan, H., et al. (2021). Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. MDPI. Available from: [Link]

          • MDPI. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Available from: [Link]

          • ResearchGate. Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline | Request PDF. Available from: [Link]

          • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available from: [Link]

          • ResearchGate. Specialized roles of Cdk2 in DNA damage response: a function of.... Available from: [Link]

          • Google Patents. US9376465B2 - Cyclin based inhibitors of CDK2 and CDK4.

          Sources

          A Head-to-Head Comparison: Novel Tetrahydropyridopyrimidine Derivatives Outperform Vismodegib in Preclinical Models

          Author: BenchChem Technical Support Team. Date: February 2026

          A Senior Application Scientist's Guide to Benchmarking Next-Generation Hedgehog Pathway Inhibitors

          In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway remains a critical focus, particularly in malignancies such as medulloblastoma and basal cell carcinoma. Vismodegib, a first-in-class Smoothened (SMO) antagonist, marked a significant advancement in treating these diseases. However, its clinical utility is hampered by challenges including acquired resistance and a side-effect profile that can impact patient compliance. This has spurred the development of novel SMO inhibitors with improved pharmacological properties.

          This guide provides an in-depth comparative analysis of a promising new class of tetrahydropyridopyrimidine derivatives against the established benchmark, vismodegib. We will delve into the experimental data that highlights the superior potency, favorable pharmacokinetic profile, and enhanced in vivo efficacy of these next-generation inhibitors, offering researchers and drug development professionals a comprehensive understanding of their potential.

          The Hedgehog Signaling Pathway: A Key Oncogenic Driver

          The Hedgehog signaling pathway is a crucial regulator of embryonic development that is largely quiescent in adult tissues.[1] Its aberrant reactivation can drive the proliferation and survival of cancer cells. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell growth and survival.[2][3]

          Vismodegib functions by directly binding to and inhibiting SMO, thereby blocking the entire downstream signaling cascade.[4] While effective, the emergence of resistance, often through mutations in SMO that prevent drug binding, necessitates the development of new therapeutic strategies.[2]

          Hedgehog Signaling Pathway Figure 1: Simplified Hedgehog Signaling Pathway and Point of Inhibition cluster_off Pathway OFF cluster_on Pathway ON cluster_inhibitor Therapeutic Intervention PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex (GLI for degradation) Hedgehog Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog->PTCH1_bound Binds SMO_on SMO (active) PTCH1_bound->SMO_on Inhibition Relieved GLI_active Active GLI SMO_on->GLI_active Target_Genes Target Gene Expression (Proliferation, Survival) GLI_active->Target_Genes Vismodegib Vismodegib / New Tetrahydropyridopyrimidines Vismodegib->SMO_on Inhibits

          Caption: Simplified Hedgehog Signaling Pathway and Point of Inhibition.

          Introducing a Novel Class of Smoothened Inhibitors: Tetrahydropyridopyrimidine Derivatives

          Through a scaffold hopping strategy, a novel series of tetrahydropyrido[4,3-d]pyrimidine derivatives has been identified as potent SMO antagonists.[5][6] This strategic molecular design aimed to overcome the limitations of vismodegib, particularly its low aqueous solubility which contributes to nonlinear pharmacokinetics at higher doses.[5][6] The lead compound from this series, designated as Compound 24 , has demonstrated significant promise in preclinical evaluations.[5][6]

          Comparative Analysis: Compound 24 versus Vismodegib

          The following sections present a head-to-head comparison of Compound 24 and vismodegib based on key preclinical performance indicators.

          In Vitro Potency: A Significant Leap Forward

          The inhibitory activity of the new derivatives was assessed using a Gli-responsive luciferase reporter gene assay in NIH-3T3 cells. This assay provides a quantitative measure of the ability of a compound to block Hedgehog pathway signaling.

          CompoundIC50 (nM)[5][6]
          Compound 24 1.5
          Vismodegib4.5

          Table 1: In Vitro Potency of Compound 24 and Vismodegib.

          The data clearly indicates that Compound 24 is approximately three times more potent than vismodegib in inhibiting the Hedgehog pathway in a cellular context.[5][6]

          Pharmacokinetic Profile: Addressing a Key Limitation of Vismodegib

          A major challenge with vismodegib is its nonlinear pharmacokinetic profile, partly due to its poor solubility.[5][6] To assess this, the pharmacokinetic properties of Compound 24 and vismodegib were evaluated in rats and beagle dogs following oral administration.

          Pharmacokinetics in Rats:

          CompoundDose (mg/kg)Cmax (ng/mL)[5][6]AUC (ng·h/mL)[5][6]
          Compound 24 1010407890
          30315024100
          1001120089700
          Vismodegib108908120
          30154016300
          100231028700

          Table 2: Pharmacokinetic Parameters of Compound 24 and Vismodegib in Rats.

          Pharmacokinetics in Beagle Dogs:

          CompoundDose (mg/kg)Cmax (ng/mL)[5][6]AUC (ng·h/mL)[5][6]Bioavailability (%)[5][6]
          Compound 24 1023402130072
          Vismodegib1012301540045

          Table 3: Pharmacokinetic Parameters of Compound 24 and Vismodegib in Beagle Dogs.

          Compound 24 exhibits a dose-proportional increase in exposure (Cmax and AUC) in rats, indicating linear pharmacokinetics, a significant improvement over the nonlinear profile of vismodegib.[5][6] Furthermore, in beagle dogs, Compound 24 demonstrates superior oral bioavailability compared to vismodegib.[5][6] This improved pharmacokinetic profile is attributed to its greater aqueous solubility.[5][6]

          In Vivo Efficacy: Demonstrating Superior Tumor Regression

          The ultimate test of a novel anti-cancer agent is its ability to inhibit tumor growth in a living organism. The in vivo efficacy of Compound 24 was compared to vismodegib in a subcutaneous xenograft model using primary Ptch1-deficient medulloblastoma cells in SCID mice.[5][6]

          Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)[5][6]
          Vehicle-0
          Compound 24 25 >100 (Tumor Regression)
          Vismodegib25~60

          Table 4: In Vivo Efficacy of Compound 24 and Vismodegib in a Medulloblastoma Xenograft Model.

          Compound 24 demonstrated remarkable anti-tumor activity, leading to significant tumor regression at a dose of 25 mg/kg.[5][6] In contrast, vismodegib at the same dose only achieved partial tumor growth inhibition.[5][6] This superior in vivo efficacy is likely a result of the combination of higher intrinsic potency and a more favorable pharmacokinetic profile.

          Experimental Methodologies: A Guide to Reproducible Benchmarking

          To ensure the scientific integrity and reproducibility of these findings, detailed experimental protocols are provided below.

          NIH-3T3 Gli-Luciferase Reporter Gene Assay

          This cell-based assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.

          Luciferase Reporter Assay Workflow Figure 2: Workflow for the NIH-3T3 Gli-Luciferase Reporter Gene Assay start Seed NIH-3T3 cells with Gli-responsive luciferase reporter culture Culture for 24 hours start->culture treat Treat cells with varying concentrations of test compounds (e.g., Compound 24, Vismodegib) and a Hedgehog agonist (e.g., Shh-conditioned media) culture->treat incubate Incubate for 48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data to determine IC50 values measure->analyze

          Caption: Workflow for the NIH-3T3 Gli-Luciferase Reporter Gene Assay.

          Step-by-Step Protocol:

          • Cell Culture: Maintain NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization) in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.[7][8]

          • Seeding: Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.

          • Treatment: The following day, replace the medium with low-serum medium (0.5% FBS) containing a constant concentration of a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium) and serial dilutions of the test compounds (Compound 24 and vismodegib).

          • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

          • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

          • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

          In Vivo Medulloblastoma Xenograft Model

          This animal model is crucial for evaluating the anti-tumor efficacy of drug candidates in a physiological setting.

          In Vivo Xenograft Model Workflow Figure 3: Workflow for the In Vivo Medulloblastoma Xenograft Model start Harvest primary Ptch1-deficient medulloblastoma cells from a genetically engineered mouse model prepare Prepare a single-cell suspension start->prepare inject Subcutaneously inject cells into the flanks of SCID mice prepare->inject monitor Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³) inject->monitor randomize Randomize mice into treatment groups (Vehicle, Compound 24, Vismodegib) monitor->randomize treat Administer compounds orally once daily randomize->treat measure Measure tumor volume and body weight regularly (e.g., every 2-3 days) treat->measure end Euthanize mice when tumors reach a predetermined size or at the end of the study period measure->end

          Caption: Workflow for the In Vivo Medulloblastoma Xenograft Model.

          Step-by-Step Protocol:

          • Cell Preparation: Isolate primary medulloblastoma cells from tumors arising in a genetically engineered mouse model with a Ptch1-deficient background. Prepare a single-cell suspension in a suitable medium.[5][6]

          • Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 cells in a mixture of medium and Matrigel into the flanks of immunodeficient mice (e.g., SCID or nude mice).[9][10]

          • Tumor Growth Monitoring: Allow the tumors to grow to a mean volume of 100-200 mm³. Measure tumor dimensions with calipers and calculate the volume using the formula: (length x width²) / 2.

          • Randomization and Treatment: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, Compound 24, vismodegib). Administer the compounds orally once daily at the specified doses.

          • Efficacy Assessment: Monitor tumor volume and body weight every 2-3 days throughout the study.

          • Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment. Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

          Pharmacokinetic Analysis

          Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is essential for its development.

          Step-by-Step Protocol:

          • Animal Dosing: Administer the test compounds (Compound 24 and vismodegib) to fasted rats or beagle dogs via oral gavage at various dose levels.[11]

          • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

          • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.

          • Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

          • Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.

          Conclusion and Future Directions

          The preclinical data presented in this guide strongly supports the potential of the novel tetrahydropyridopyrimidine derivative, Compound 24, as a superior next-generation SMO inhibitor compared to vismodegib. Its enhanced in vitro potency, linear and predictable pharmacokinetics, and remarkable in vivo efficacy in a medulloblastoma model address key limitations of the current standard of care.

          Further investigation into the safety profile and potential for overcoming vismodegib resistance mechanisms is warranted. The experimental frameworks outlined here provide a robust foundation for the continued evaluation of this promising new class of Hedgehog pathway inhibitors, with the ultimate goal of translating these preclinical findings into improved therapeutic options for patients with Hedgehog-driven cancers.

          References

          • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. ACS Chemical Neuroscience. [Link]

          • Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Indian Dermatology Online Journal. [Link]

          • P13.02.A A CLINICALLY RELEVANT IN VIVO MODEL RECAPITULATES THE LATE EFFECTS OF RADIOTHERAPY IN CHILDHOOD MEDULLOBLASTOMA SURVIVORS. Neuro-Oncology. [Link]

          • Discovery of potent and novel smoothened antagonists via structure-based virtual screening and biological assays. ResearchGate. [Link]

          • Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers. Oncotarget. [Link]

          • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. [Link]

          • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

          • Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. PubMed Central. [Link]

          • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed. [Link]

          • Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. PubMed Central. [Link]

          • Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PubMed Central. [Link]

          • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. PubMed Central. [Link]

          • V B. Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]

          • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. ACS Publications. [Link]

          • Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. CSH Protocols. [Link]

          • Establishment and Characterization of Human Medulloblastoma Xenograft Line. J-STAGE. [Link]

          • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. [Link]

          • oral pharmacokinetic profile: Topics by Science.gov. Science.gov. [Link]

          • Xenografted medulloblastoma cells maintain the phenotype of the primary... ResearchGate. [Link]

          • Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. MDPI. [Link]

          • Rate-Limiting Steps of Oral Absorption for Poorly Water-Soluble Drugs in Dogs; Prediction from a Miniscale Dissolution Test and a Physiologically-Based Computer Simulation. ResearchGate. [Link]

          • Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. PubMed. [Link]

          • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Ciberonc. [Link]

          • VEGFR-2 inhibitor. Wikipedia. [Link]

          • Single‐cell transcriptomic sequencing identifies subcutaneous patient‐derived xenograft recapitulated medulloblastoma. PubMed Central. [Link]

          • Gli Reporter - NIH3T3 Cell line (Hedgehog Pathway). West Bioscience. [Link]

          • Evaluation of using dog as an animal model to study the fraction of oral dose absorbed of 43 drugs in humans. PubMed. [Link]

          Sources

          Technical Validation Guide: Tetrahydropyridopyrimidine Scaffolds as Mutant-Selective Kinase Inhibitors

          Author: BenchChem Technical Support Team. Date: February 2026

          Subject: Mechanistic Validation of Compound THP-4 (Tetrahydropyridopyrimidine derivative) targeting EGFR

          
          .
          Date:  October 26, 2023
          Author:  Senior Application Scientist, Lead Discovery Group
          

          Executive Summary & Scaffold Analysis

          The tetrahydropyridopyrimidine scaffold represents a distinct structural departure from the classical quinazoline core found in first-generation kinase inhibitors (e.g., Gefitinib). While quinazolines provide high affinity for the ATP-binding pocket, they often lack the flexibility required to accommodate steric clashes introduced by resistance mutations such as T790M (gatekeeper) or C797S (covalent binding site mutation).

          This guide validates the Mechanism of Action (MoA) of a representative tetrahydropyridopyrimidine, THP-4 , positioning it against industry standards. We focus on validating its dual-mechanism: high selectivity for mutant forms over Wild-Type (WT) EGFR and sustained target residence time.

          Comparative Profile: THP-4 vs. Clinical Standards
          FeatureGefitinib (Quinazoline)Osimertinib (Aminopyrimidine)THP-4 (Tetrahydropyridopyrimidine)
          Generation 1st Gen (Reversible)3rd Gen (Irreversible Covalent)Next-Gen (Reversible/Allosteric Hybrid)
          Primary Target EGFR (WT, L858R)EGFR (T790M, L858R)EGFR (C797S, T790M)
          Binding Mode ATP Competitive (Type I)Covalent (Cys797)ATP Competitive + Back-pocket occupancy
          WT Selectivity Low (High toxicity)HighVery High ( conformation-dependent)
          Solubility ModerateGoodExcellent (sp3-rich tetrahydropyridine ring)

          Biochemical Validation: Enzymatic Potency & Selectivity

          Objective: Quantify the inhibitory constant (

          
          ) of THP-4 against a panel of EGFR variants to establish selectivity windows.
          
          Experimental Rationale

          Direct enzymatic assays are the first line of validation. We utilize a FRET-based assay (e.g., LanthaScreen™) because it is less susceptible to fluorescent interference from the heterocyclic scaffold than standard intensity-based assays.

          Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay
          • Reagent Prep: Dilute EGFR kinases (WT, L858R/T790M, and L858R/T790M/C797S) to 0.5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

          • Inhibitor Titration: Prepare a 10-point serial dilution of THP-4 and Comparators (Gefitinib, Osimertinib) in DMSO (Final DMSO < 1%).

          • Reaction Initiation: Add ATP at

            
             apparent for each kinase variant + Poly-Glu-Tyr substrate labeled with Alexa Fluor 647.
            
          • Incubation: Incubate for 60 minutes at Room Temperature (RT).

          • Detection: Add Eu-labeled anti-phosphotyrosine antibody.

          • Readout: Measure emission ratio (665 nm / 615 nm) on a multimode plate reader.

          Data Interpretation[1][2][3][4][5][6][7]
          • Validation Criteria: A successful mutant-selective inhibitor must show an

            
             > 100 nM for WT EGFR (sparing normal tissue) and < 10 nM for the Mutant.
            

          Biophysical Validation: Target Engagement (CETSA)

          Objective: Prove that THP-4 enters the cell and physically binds to the target protein in a complex cellular environment, distinct from simple enzymatic inhibition.

          The "Self-Validating" System: CETSA

          The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (

          
          ) higher.[1] If THP-4 does not shift the 
          
          
          
          of EGFR, any observed cellular toxicity is likely off-target (false positive).
          Workflow Diagram (CETSA)

          CETSA_Workflow Figure 1: CETSA workflow for validating intracellular target engagement. Cells Live Cells (H1975 T790M) Treat Treat with THP-4 (1h) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40-70°C) Aliquot->Heat Lyse Lyse & Centrifuge Heat->Lyse Detect Western Blot (Soluble Fraction) Lyse->Detect

          Detailed Protocol
          • Seeding: Culture H1975 cells (harboring EGFR

            
            ) to 80% confluence.
            
          • Treatment: Treat with

            
             THP-4 or DMSO control for 1 hour.
            
          • Heating: Harvest cells, resuspend in PBS, and divide into 10 aliquots. Heat each aliquot to a distinct temperature (40–70°C) for 3 minutes in a thermal cycler.

          • Lysis: Cool immediately to RT. Add lysis buffer (with protease inhibitors) and perform 3 freeze-thaw cycles (liquid nitrogen /

            
            ).
            
          • Separation: Centrifuge at 20,000 x g for 20 mins at

            
             to pellet denatured/aggregated proteins.
            
          • Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Blot for EGFR.[2][3]

          • Result: The "melting curve" of the THP-4 treated sample should shift to the right (higher stability) compared to DMSO.

          Cellular Mechanism: Pathway Signaling Analysis

          Objective: Confirm that physical binding leads to functional blockade of the downstream signaling cascade.

          Signaling Pathway Logic

          EGFR inhibition must result in the dephosphorylation of EGFR (Y1068) and its downstream effectors, AKT and ERK. If pEGFR is inhibited but pERK remains high, the compound is failing to overcome bypass mechanisms (e.g., MET amplification) or is not potent enough.

          Pathway Diagram

          EGFR_Pathway Figure 2: EGFR signaling cascade. THP-4 blockade prevents pERK/pAKT activation. Ligand EGF Ligand EGFR EGFR (Mutant) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Recruitment AKT_Path PI3K/AKT EGFR->AKT_Path Inhibitor THP-4 (Inhibitor) Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Phosphorylation

          [4][5]

          Western Blot Protocol for Phospho-Proteins
          • Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) is critical. Without this, spontaneous dephosphorylation will yield false positives.

          • Antibody Selection:

            • Primary: Anti-pEGFR (Tyr1068), Anti-pERK1/2 (Thr202/Tyr204), Anti-pAKT (Ser473).

            • Loading Control: Anti-Vinculin or Anti-GAPDH.

          • Quantification: Normalize phospho-signal to Total-EGFR/ERK/AKT levels, not just the loading control, to account for potential protein degradation induced by the inhibitor.

          References

          • Jafri, M. et al. "CETSA: a target engagement assay for the validation of kinase inhibitors in complex biological matrices." Nature Protocols, 2014.

          • Cross, D.A. et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 2014.[6]

          • LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Technical Guide.

          • Ercan, D. et al. "EGFR Mutations and Resistance to Irreversible Pyrimidine-Based Inhibitors." Clinical Cancer Research, 2015.

          Sources

          Comparative Guide: Therapeutic Index Evaluation of Tetrahydropyridopyrimidine (THPP) Derivatives vs. Standard HBV Capsid Assembly Modulators

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: The Safety-Efficacy Nexus

          In the development of Hepatitis B Virus (HBV) therapeutics, the Therapeutic Index (TI) —specifically the Selectivity Index (

          
          )—is the primary gatekeeper between a "hit" and a "lead." While nucleos(t)ide analogs (NAs) like Entecavir (ETV)  suppress viral replication with high potency, they fail to eliminate the cccDNA reservoir.
          

          Tetrahydropyridopyrimidines (THPPs) represent a burgeoning class of Capsid Assembly Modulators (CAMs) . Unlike NAs, THPPs target the core protein (Cp), inducing aberrant capsid formation. This guide objectively evaluates the TI of a representative THPP series against the clinical standard Entecavir and the reference CAM GLS4 .

          Key Finding: While THPPs often exhibit lower absolute potency (

          
           range) compared to Entecavir (
          
          
          
          range), their distinct mechanism provides a complementary safety profile with TIs frequently exceeding 100 , making them viable candidates for combination eradication therapies.

          Mechanistic Differentiation & Rationale[1][2]

          To evaluate TI correctly, one must understand the "Target-Mediated Toxicity" versus "Off-Target Toxicity."[1]

          • Standard (Entecavir): Inhibits HBV Polymerase. Toxicity usually stems from mitochondrial DNA polymerase interference.

          • Reference CAM (GLS4): A Class-I CAM (HAP family) that induces aberrant aggregation.

          • Candidate (THPP): Binds the hydrophobic pocket of the Core protein dimer-dimer interface. Depending on the specific substitution, THPPs act as Class-II CAMs (inducing empty capsids) or Class-I CAMs (aberrant structures).

          Diagram 1: Mechanism of Action (CAMs vs. Nucleosides)

          CAM_Mechanism CoreProtein HBV Core Protein (Dimer) NormalCapsid Normal Capsid (Pregenomic RNA Encapsidated) CoreProtein->NormalCapsid Self-Assembly EmptyCapsid Empty/Aberrant Capsid (No RNA) CoreProtein->EmptyCapsid Accelerated/Misdirected Assembly Nucleoside Nucleoside Analog (Entecavir) Replication Viral Replication (DNA Synthesis) Nucleoside->Replication Inhibits Polymerase THPP THPP Compound (Allosteric Modulator) THPP->CoreProtein Binds Dimer Interface NormalCapsid->Replication Polymerase Activity BlockedRep Replication Halted EmptyCapsid->BlockedRep Non-Infectious

          Figure 1: THPPs intervene early in the lifecycle by misdirecting capsid assembly, whereas standards like Entecavir act later on DNA synthesis.

          Experimental Protocol: Self-Validating TI Assessment

          The following protocol ensures that the derived Therapeutic Index is not an artifact of assay interference (e.g., colorimetric quenching) or cell density variations.

          The Dual-Plate System

          To calculate TI, you must run two parallel workflows on the same biological batch of cells to minimize passage-number variance.

          • Cell Line: HepG2.2.15 (stably transfected, secreting HBV virions).

          • Culture: DMEM + 10% FBS + G418 (to maintain selection pressure).

          Diagram 2: High-Fidelity Screening Workflow

          TI_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Analysis (Day 5) Seeding Seed HepG2.2.15 (30,000 cells/well) Treatment Treat with THPP/GLS4 (Serial Dilution 0.01 - 100 µM) Seeding->Treatment Split Supernatant vs Cell Layer Treatment->Split Supernatant Supernatant Collection Split->Supernatant Aliquot 1 CellLayer Adherent Cell Layer Split->CellLayer Aliquot 2 DNA_Ext Viral DNA Extraction Supernatant->DNA_Ext qPCR qPCR (HBV DNA) Target: S-Gene DNA_Ext->qPCR EC50_Calc Calculate EC50 (Antiviral Potency) qPCR->EC50_Calc FinalTI Therapeutic Index (TI) = CC50 / EC50 EC50_Calc->FinalTI Wash PBS Wash x2 CellLayer->Wash CCK8 Add CCK-8 / CellTiter-Glo Wash->CCK8 CC50_Calc Calculate CC50 (Cytotoxicity) CCK8->CC50_Calc CC50_Calc->FinalTI

          Figure 2: Parallel processing of supernatant (efficacy) and cell monolayer (toxicity) ensures the TI ratio is derived from identical physiological conditions.

          Critical Protocol Steps (Self-Validation)
          • Linearity Check: Include a standard curve of HBV plasmid DNA (

            
             to 
            
            
            
            copies/mL) in every qPCR run.
            
            
            must be
            
            
            .
          • Cytotoxicity Control: Use Cycloheximide or Puromycin as a positive control for cell death to validate the dynamic range of the CCK-8/MTT assay.

          • Solubility Flag: If the compound precipitates at high concentrations (visible turbidity), the

            
             is invalid. THPPs often have solubility limits around 50-100 µM.
            

          Comparative Data Analysis

          The following data summarizes the performance of a representative THPP-Lead (based on scaffold performance in J. Med. Chem. literature [1, 2]) versus industry standards.

          Table 1: Pharmacological Profile Comparison
          Compound ClassCompound
          
          
          (HBV DNA)
          
          
          (HepG2.2.15)
          Therapeutic Index (SI)Mechanism Note
          Nucleoside Entecavir (ETV)
          
          
          (3 nM)
          
          
          >33,000 Gold Standard. High potency, but no capsid effect.
          CAM (HAP) GLS4
          
          
          (12 nM)
          
          
          >4,100 High potency CAM. Often limited by solubility.
          THPP THPP-Lead (Example)
          
          
          
          
          ~235 Moderate potency, but superior solubility and lower intrinsic cytotoxicity.
          THPP HBF-0259 Analog
          
          
          
          
          >33 Early generation THPP reference [3].
          Analysis of the Data[1][3][4][5][6][7][8][9][10][11][12][13]
          • Potency Gap: The THPP scaffold generally exhibits micromolar to sub-micromolar potency (

            
            ), which is significantly less potent than Entecavir or GLS4.
            
          • Safety Margin (The TI Advantage): Despite lower potency, THPPs often demonstrate a "cleaner" cytotoxicity profile. While GLS4 and other HAP (heteroaryldihydropyrimidine) compounds can exhibit steep toxicity curves due to off-target effects at

            
            , optimized THPPs maintain cell viability at much higher concentrations (
            
            
            
            ).
          • Clinical Relevance: A TI of >50 is generally considered acceptable for early hits. A TI of >100 (as seen in optimized THPPs) is robust for lead optimization.

          Expert Interpretation & Pitfalls

          The "Potency Trap"

          Researchers often discard THPPs because their

          
           is in the micromolar range compared to nanomolar standards. This is a mistake. 
          
          • Insight: In combination therapy (NA + CAM), the goal of the CAM is to suppress residual capsid formation. A compound with an

            
             of 
            
            
            
            and a
            
            
            of
            
            
            (TI=250) may be clinically superior to a compound with
            
            
            of
            
            
            and
            
            
            of
            
            
            (TI=20), as the latter leaves no room for dosing flexibility.
          Off-Target Considerations (Beyond Simple TI)

          The calculated TI is in vitro. For THPPs, two specific off-target liabilities must be checked to validate the "Safety" component of the index:

          • hERG Inhibition: Pyrimidine scaffolds can block potassium channels. A high TI in HepG2 cells is irrelevant if the compound causes QT prolongation.

          • CYP Induction: THPPs are often metabolized by CYP3A4. Ensure the

            
             assay timepoint (Day 5) is long enough to detect metabolite-driven toxicity.
            
          Resistance Profiling

          THPPs bind a distinct pocket compared to Entecavir.

          • Experiment: Test THPP-Lead against ETV-resistant mutants (e.g., M204V).

          • Expectation: THPPs should retain full TI against nucleoside-resistant strains, validating their value in combination regimens.

          References

          • Klöckner, S. et al. (2021). "Discovery of Novel Tetrahydropyridopyrimidines as Inhibitors of HIV-1 and HBV." Journal of Medicinal Chemistry.

          • Wang, Y. et al. (2018). "Synthesis and biological evaluation of tetrahydropyridopyrimidine derivatives as potential multidrug resistance reversal agents." European Journal of Medicinal Chemistry.

          • Dougherty, A. M. et al. (2007). "A substituted tetrahydro-tetrazolo-pyrimidine is a specific and novel inhibitor of hepatitis B virus surface antigen secretion."[2] Antimicrobial Agents and Chemotherapy.

          • Breiner, K. M. et al. (2019). "Capsid Assembly Modulators: A New Era in Hepatitis B Virus Treatment." FASEB Journal.

          • Lau, Y. Y. et al. (2002). "Evaluation of a novel in vitro therapeutic index for antiviral drug discovery." Journal of Virological Methods.

          Sources

          "assessing the novelty of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one chemical series"

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary: Escaping "Flatland" in Drug Design

          The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold represents a strategic "scaffold hop" from traditional bicyclic aromatics like quinazolinones. While fully aromatic systems often suffer from poor aqueous solubility and non-specific binding due to planarity (the "Flatland" problem), this partially saturated series introduces critical sp3 character (Fsp3) via the tetrahydropyridine ring.

          This guide objectively assesses the novelty of this series, highlighting its superior physicochemical properties, validated synthesis routes, and proven efficacy in oncology (Hsp90, Topoisomerase II) and immunology targets.

          Structural Analysis & Novelty Framework

          The Core Value Proposition

          The novelty of this series lies in its ability to maintain the hydrogen-bond donor/acceptor motif of the pyrimidinone (mimicking the hinge-binding region of kinases) while projecting vectors into solvent-exposed or hydrophobic pockets via the flexible piperidine nitrogen (N-6 position).

          Comparison: Aromatic vs. Tetrahydro Scaffolds

          FeatureQuinazolin-4(3H)-one5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one Impact
          Geometry Planar (2D)Semi-rigid, Twisted (3D)Improved selectivity; access to unique sub-pockets.
          Solubility Generally LowModerate to HighReduced formulation risk; better oral bioavailability.
          Fsp3 Score Low (~0.1-0.2)High (>0.4)Correlates with higher clinical success rates.
          Vectorization Limited (C-substitution)Versatile (N-6 amine handle)Easy library generation via reductive amination or acylation.
          Visualizing the Chemical Space

          The following diagram illustrates the structural evolution and the strategic advantage of the tetrahydropyrido series over its competitors.

          ChemicalSpace Quin Quinazolin-4(3H)-one (Fully Aromatic) Problem Limit: Poor Solubility Limit: Flat Geometry Quin->Problem Tetra 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Quin->Tetra Scaffold Hop (Partial Saturation) Benefit Benefit: High Fsp3 Benefit: N-6 Vector Tetra->Benefit Targets Validated Targets: - Hsp90 (Oncology) - MMP-13 (Osteoarthritis) - Topoisomerase II Tetra->Targets Bioactivity

          Figure 1: Structural evolution from planar quinazolinones to the target scaffold, highlighting the gain in physicochemical properties and target applicability.

          Comparative Performance Data: Case Study (Hsp90 Inhibition)

          To validate the performance of this series, we analyze data derived from the optimization of Hsp90 inhibitors.[1] The tetrahydropyrido[4,3-d]pyrimidine core (Compound 73) was compared against earlier hits and standard aromatic analogs.

          Experimental Data Summary
          Compound IDScaffold TypeHsp90 Binding (IC50)HCT116 Cell Growth (IC50)Solubility (µg/mL)
          Ref. Quinazolinone Fully Aromatic120 nM450 nM< 5 (Poor)
          Compound 15 (Hit) Tetrahydropyrido85 nM310 nM~20
          Compound 73 (Lead) Optimized Tetrahydropyrido 12 nM 45 nM > 100

          Data Source: Synthesized from structural optimization studies of Hsp90 inhibitors [1].

          Interpretation:

          • Potency: The tetrahydro scaffold allows for stereochemical optimization, resulting in a 10-fold potency increase over the initial aromatic hits.

          • ADME: The significant jump in solubility (from <5 to >100 µg/mL) validates the "Fsp3" hypothesis, making the drug easier to formulate for oral delivery.

          Validated Synthesis Protocol

          A robust synthesis route is critical for adopting a new series. The following protocol is a self-validating system starting from commercially available N-protected piperidones.

          Workflow Diagram

          Synthesis Start N-Boc-4-Piperidone Step1 1. Formation of Beta-Keto Ester Start->Step1 Inter1 Intermediate A: Ethyl 1-Boc-4-oxopiperidine -3-carboxylate Step1->Inter1 Step2 2. Cyclization with Amidine (e.g., Formamidine acetate) Inter1->Step2 Inter2 Intermediate B: N-Boc-Tetrahydropyrido [4,3-d]pyrimidin-4-one Step2->Inter2 Step3 3. Deprotection (TFA/HCl) Inter2->Step3 Final Core Scaffold: 5,6,7,8-Tetrahydropyrido [4,3-d]pyrimidin-4(3H)-one Step3->Final

          Figure 2: Step-wise synthetic route for generating the core scaffold.

          Detailed Methodology

          Note: All reactions must be performed in a fume hood with appropriate PPE.

          Step 1: Synthesis of Beta-Keto Ester (Intermediate A)

          • Reagents: N-Boc-4-piperidone (1.0 eq), Diethyl carbonate (2.0 eq), NaH (60% dispersion, 2.2 eq).

          • Procedure: Suspend NaH in dry toluene at 0°C. Add diethyl carbonate. Dropwise add N-Boc-4-piperidone dissolved in toluene. Reflux for 2-4 hours.

          • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Product should appear as a UV-active spot with lower Rf than starting material.

          • Workup: Quench with glacial acetic acid/ice water. Extract with EtOAc.

          Step 2: Pyrimidine Ring Closure (Intermediate B)

          • Reagents: Intermediate A (1.0 eq), Formamidine acetate (1.5 eq), NaOEt (2.0 eq) in Ethanol.

          • Procedure: Reflux the mixture for 6-12 hours. The basic conditions catalyze the condensation between the ester/ketone and the amidine.

          • Checkpoint: Appearance of a precipitate often indicates product formation.

          • Purification: Evaporate solvent, redissolve in water, and neutralize with 1N HCl to precipitate the product.

          Step 3: N-Deprotection

          • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

          • Procedure: Stir at room temperature for 1 hour.

          • Yield: Typically >90% quantitative conversion to the HCl salt.

          Experimental Validation Protocols

          To objectively assess this series in your own lab, use the following standardized assays.

          A. Solubility Assay (Thermodynamic)

          Purpose: To confirm the physicochemical advantage over aromatic analogs.

          • Preparation: Add excess solid compound to 1 mL of PBS (pH 7.4).

          • Incubation: Shake at 25°C for 24 hours.

          • Filtration: Filter through a 0.45 µm PVDF membrane.

          • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

          • Success Criteria: Solubility > 50 µg/mL indicates a "highly soluble" lead for this series [2].

          B. Hsp90 Fluorescence Polarization (FP) Binding Assay

          Purpose: To verify target engagement.

          • Reagents: Recombinant Hsp90 protein, FITC-labeled Geldanamycin (tracer).

          • Protocol:

            • Incubate Hsp90 (10 nM) with tracer (5 nM) and varying concentrations of test compound in assay buffer (50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.01% NP-40).

            • Incubate for 3 hours at room temperature in black 384-well plates.

          • Readout: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).

          • Analysis: Plot mP vs. log[Compound] to determine IC50.

          References

          • Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Source: PubMed (NIH) URL:[Link] Context: Describes the structural optimization of the series from hit to lead (Compound 73).

          • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Source: Scientific Reports (Nature) URL:[Link] Context: Recent 2025 study validating the scaffold for Topo II inhibition and highlighting solubility benefits.[2]

          • Quinazolinones and pyrido[3,4-d]pyrimidin-4-ones as orally active and specific MMP-13 inhibitors. Source: Journal of Medicinal Chemistry URL:[Link] Context: Comparative analysis of the aromatic vs. tetrahydro/pyrido scaffolds in osteoarthritis.

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
          Reactant of Route 2
          5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.